An In-depth Technical Guide to 4,4-Difluoro-5-hydroxypentanoic Acid: A Strategic Building Block for Drug Discovery
This technical guide provides a comprehensive overview of 4,4-difluoro-5-hydroxypentanoic acid, a molecule of significant interest for researchers, scientists, and professionals in drug development. By strategically inco...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive overview of 4,4-difluoro-5-hydroxypentanoic acid, a molecule of significant interest for researchers, scientists, and professionals in drug development. By strategically incorporating a gem-difluoro motif adjacent to a hydroxyl group, this compound offers unique physicochemical properties that can be leveraged to overcome common challenges in medicinal chemistry, such as metabolic instability and poor bioavailability. This document delves into its core properties, a proposed synthetic pathway with detailed protocols, and its potential applications, grounded in established chemical principles and field-proven insights.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into molecular scaffolds is a well-established strategy in modern drug discovery.[1] The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2] 4,4-difluoro-5-hydroxypentanoic acid is a prime example of a building block designed to harness these advantages. It combines a carboxylic acid handle for further chemical modification, a β-hydroxy group which is a common feature in many natural products and active pharmaceutical ingredients (APIs), and a metabolically robust gem-difluoro group at the C4 position. This strategic placement of the difluoro group can prevent metabolic oxidation at the adjacent C5 position, a common metabolic soft spot, thus enhancing the pharmacokinetic profile of drug candidates derived from it.
Physicochemical and Spectroscopic Profile
Core Molecular Properties
The fundamental properties of 4,4-difluoro-5-hydroxypentanoic acid are summarized in the table below. The molecular formula and weight are calculated, while other properties are estimated based on its structure and known data for similar compounds.
Property
Value/Prediction
Source/Rationale
IUPAC Name
4,4-Difluoro-5-hydroxypentanoic acid
-
Molecular Formula
C₅H₈F₂O₃
Calculated
Molecular Weight
154.11 g/mol
Calculated
CAS Number
Not assigned
-
Physical State
Predicted to be a viscous liquid or low-melting solid
Inferred from similar hydroxy acids
Boiling Point
> 200 °C (Predicted)
Expected to be higher than its ethyl ester (218.1±40.0 °C[3]) due to intermolecular hydrogen bonding.
Solubility
Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO)
Inferred from the presence of polar hydroxyl and carboxylic acid groups.
pKa
~4.0 - 4.5 (Predicted)
The electron-withdrawing effect of the fluorine atoms is expected to increase the acidity (lower the pKa) compared to non-fluorinated 5-hydroxypentanoic acid.
Predicted Spectroscopic Signature
Understanding the expected spectroscopic data is crucial for reaction monitoring and characterization.
¹H NMR (Proton Nuclear Magnetic Resonance):
-COOH: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-CH(OH)-: A triplet of triplets around 4.0-4.5 ppm. The proton is coupled to the two protons on the adjacent CH₂ group and the two fluorine atoms on the gem-difluoro carbon.
-CH₂- (C3): A multiplet around 2.0-2.5 ppm.
-CH₂- (C2): A triplet around 2.5-3.0 ppm, adjacent to the carbonyl group.
-OH: A broad singlet, with a chemical shift that is concentration and solvent dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
C=O (C1): ~175-180 ppm.
CF₂ (C4): A triplet around 115-125 ppm due to carbon-fluorine coupling.
CH(OH) (C5): ~65-70 ppm.
CH₂ (C2, C3): ~30-40 ppm.
IR (Infrared) Spectroscopy:
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.
O-H stretch (alcohol): A broad band around 3200-3500 cm⁻¹.
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.
C-F stretch: Strong absorptions in the 1000-1200 cm⁻¹ region.
Synthesis and Chemical Reactivity
A robust and logical synthetic route to 4,4-difluoro-5-hydroxypentanoic acid can be achieved via a two-step process involving a Reformatsky reaction followed by ester hydrolysis.
Proposed Synthetic Workflow
The synthesis begins with the reaction of ethyl bromodifluoroacetate with formaldehyde in the presence of activated zinc, characteristic of the Reformatsky reaction, to form the ethyl ester of the target molecule.[4][5] Subsequent hydrolysis of the ester yields the final carboxylic acid.
The Acid-Base Profiling of 4,4-Difluoro-5-hydroxypentanoic Acid: A Mechanistic Guide to pKa Determination and Inductive Modulation
Core Directive & Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter novel fluorinated building blocks where empirical physicochemical data is sparse. 4,4-difluoro-5-hydroxy...
Author: BenchChem Technical Support Team. Date: April 2026
Core Directive & Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter novel fluorinated building blocks where empirical physicochemical data is sparse. 4,4-difluoro-5-hydroxypentanoic acid is a prime example of a bifunctional molecule where the strategic placement of a gem-difluoro group profoundly alters the molecular landscape. This whitepaper provides a definitive, causality-driven analysis of its dual acid dissociation constants (
pKa
) and establishes a self-validating analytical framework for their empirical determination.
Structural Causality: The Inductive Modulation of pKa
4,4-difluoro-5-hydroxypentanoic acid possesses two ionizable protons: a carboxylic acid at C1 and a primary aliphatic alcohol at C5. The highly electronegative fluorine atoms at C4 exert a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate bases (carboxylate and alkoxide anions) by dispersing negative charge. However, the magnitude of this effect is strictly distance-dependent.
pKa1
(Carboxylic Acid): The Gamma-Effect
In unsubstituted pentanoic acid, the
pKa
is approximately 4.84. The gem-difluoro group is located at the
γ
-position relative to the carboxylate. Because the inductive effect attenuates significantly across three
σ
-bonds, the acidification is mild. Based on established linear free-energy relationships for aliphatic monocarboxylic acids [[1]](), the
pKa1
is estimated to be 4.3 to 4.4 .
pKa2
(Hydroxyl Group): The Beta-Effect
Standard primary alcohols (e.g., ethanol) exhibit a
pKa
near 15.9 2. In our target molecule, the gem-difluoro group is situated at the
β
-position relative to the hydroxyl oxygen. This proximity drastically stabilizes the resulting alkoxide. Computational estimations and empirical data for the closely related analog 2,2-difluoroethanol yield a
pKa
of approximately 13.00 3. Consequently, the
pKa2
of 4,4-difluoro-5-hydroxypentanoic acid is estimated at ~12.5 .
Logical relationship of inductive effects modulating the dual pKa values of the target molecule.
Quantitative Data Presentation
To contextualize these shifts, the table below summarizes the
pKa
values of relevant structural analogs, demonstrating the predictable nature of fluorine-induced acidification.
Compound
Ionizable Group
Position of Fluorine
Experimental/Predicted
pKa
Pentanoic (Valeric) Acid
-COOH
N/A (Unsubstituted)
4.84
4-Fluorobutanoic Acid
-COOH
γ
-position (1 Fluorine)
4.52
4,4-Difluoro-5-hydroxypentanoic Acid
-COOH (
pKa1
)
γ
-position (2 Fluorines)
~4.3 - 4.4
Ethanol
-OH
N/A (Unsubstituted)
15.90
2,2-Difluoroethanol
-OH
β
-position (2 Fluorines)
13.00 ± 0.10
4,4-Difluoro-5-hydroxypentanoic Acid
-OH (
pKa2
)
β
-position (2 Fluorines)
~12.5
Experimental Protocols: A Self-Validating System
Standard potentiometric titration is sufficient for determining
pKa1
. However, it fundamentally fails for
pKa2
(~12.5) due to "alkaline error" (glass electrode degradation and sodium ion interference at pH > 11). To ensure scientific integrity, we must employ 19
F-NMR Chemical Shift Perturbation .
This protocol is a self-validating system: the
19
F chemical shift (
δF
) is an intrinsic property of the electron cloud density around the fluorine nucleus. As the adjacent hydroxyl group deprotonates, the increased electron density shields the fluorine atoms, causing an upfield shift. Because NMR is unaffected by electrode fouling, micellization, or sorption events, it yields highly accurate, concentration-independent
pKa
values 4.
Step-by-Step
19
F-NMR Methodology:
Sample Preparation: Dissolve the compound to a final concentration of 5 mM in a 90%
H2O
/ 10%
D2O
matrix. The
D2O
serves as the NMR lock solvent.
Ionic Strength Control: Add NaCl to a final concentration of 0.15 M. Causality: This mimics physiological ionic strength and stabilizes activity coefficients across the titration, preventing shift artifacts caused by fluctuating ionic environments.
Titration Series: Aliquot the master solution into 15 separate NMR tubes. Adjust the pH of each tube to span from pH 2.0 to 14.0 using standardized DCl and carbonate-free NaOD. Measure the exact pH of each tube immediately prior to acquisition using a calibrated micro-electrode.
Data Acquisition: Acquire
19
F-NMR spectra at a constant temperature (298 K). Utilize a coaxial capillary containing Trifluoroacetic acid (TFA) as an external reference (
δF
= -76.55 ppm).
Non-Linear Regression: Plot the observed chemical shift (
δobs
) of the C4 gem-difluoro resonance against the measured pH. Fit the data to the Henderson-Hasselbalch derived sigmoidal function:
δobs=1+10(pH−pKa)δHA+δA⋅10(pH−pKa)
The inflection points of the two distinct sigmoidal transitions will accurately yield
pKa1
and
pKa2
.
Step-by-step workflow for self-validating 19F-NMR chemical shift perturbation pKa determination.
Implications for Drug Development
Understanding the exact ionization state of 4,4-difluoro-5-hydroxypentanoic acid is critical for predicting its pharmacokinetics. At physiological pH (7.4), the carboxylic acid (
pKa1
~4.4) will be >99.9% ionized (deprotonated), while the hydroxyl group (
pKa2
~12.5) will remain entirely protonated. The molecule will exist as a mono-anion. The presence of the lipophilic gem-difluoro group will increase the overall LogD
7.4
compared to its unfluorinated counterpart, enhancing membrane permeability while maintaining the necessary aqueous solubility provided by the ionized carboxylate.
References[2] Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport, digitellinc.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi5kEE_P_Z_a8oXXUBWvnjMmQpqk73-gQLW0q1wMpKd2a2B6Gf4RYxgJ55ghZW6oK4aGtmHkAcJW3XoB4PPG7ZBqAVVqfyrtOj5Bea6OeNfXWHKXavckym0S0tNLHav4rwkahVSl_LwDpfI1xtkDJ1u2VzVLBguHQbgEWUtyXDBHby-rO3vSQVdra0mtD5V8dlZ90kBnZ9PE0RKseRaXxu_jnMQqPfb6je4zTyCb8QwGggDdu7uWGt-cAXQzIeomJnIpWC3Fimo64a7kvi8b4Ipn4WVTG2fZovU1HSGwImsGyKFNS8m15HQ6Uy[1] Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters: Application to Water, Acetonitrile, Dimethyl Sulfoxide, and Methanol | ACS Omega - ACS Publications, acs.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZDJa0E4jehYBDeptc_nRBZLBtkNYAs-nURJaGfduSPxEToxk5qL-t_DsWZOyHMg-dCO_MM7CSCrMYoS9d6LZfe0u1sFKv717QLWs-Ap0-qGUTvB8nd0_67v8-YQhink25JJwobX0D-YgihX4=[3] 2,2-Difluoroethanol 359-13-7 wiki - Guidechem, guidechem.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbDCAoISARcyAeMnefH_KQVx3AisryDfO8n1pamc7glF5iU6uWswzsC4H8Asi9EUmfFZ62bdSRliywLKJhHMWV3_dx2cxzjFPYklDRaWPPqp0NgHGjKbKAGMgaKYInbzQ_58ZKZ9lRpwuYRbR6XQyO-3qw3w67HsEU6Jf6iT_rPOpU[4] Computational Estimation of the Aqueous Acidities of Alcohols, Hydrates, and Enols | The Journal of Physical Chemistry A - ACS Publications, acs.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ8DDCUg4kusTw7R-K8xiKIKUexZnTRmN5UahNdhOxlsynhiJ8OjF2BC24GyisQntWIr8oCCL-UQdLaxoZnI6ukxZv8-nvKNUlLN6YRLnDpcbzcgr-XY89Bj9V0Gb1a8EZt4An5juku1c8is4=
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The strategic incorporation of fluorine into aliphatic scaffolds is a cornerstone of modern medicinal chemistry and drug design 1. 4,4-Difluoro-5-hydroxypentanoic acid (Chemical Formula: C₅H₈F₂O₃) serves as a highly specialized building block in the synthesis of complex therapeutics. The gem-difluoro group acts as a powerful bioisostere that modulates the lipophilicity and metabolic stability of the molecule. Furthermore, it exerts a strong inductive electron-withdrawing effect that significantly lowers the pKa of the adjacent primary hydroxyl group, altering its hydrogen-bonding capacity and nucleophilicity without imposing massive steric bulk 2.
For researchers utilizing this compound in pharmacokinetic profiling or metabolomics, precise mass characterization is critical. Distinguishing between the standard molecular weight (MW) and the monoisotopic exact mass is the foundational step for High-Resolution Mass Spectrometry (HRMS) workflows 3.
Physicochemical Properties & Mass Metrics
To ensure stoichiometric accuracy during bulk synthesis and unambiguous identification during LC-MS analysis, quantitative mass data must be strictly delineated. The molecular weight accounts for the natural isotopic abundance of all elements, whereas the exact mass is calculated using only the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁹F, ¹⁶O).
Table 1: Quantitative Mass Data Summary
Property
Value
Rationale / Analytical Significance
Chemical Formula
C₅H₈F₂O₃
Defines the elemental composition and theoretical isotopic envelope.
Molecular Weight
154.11 g/mol
Used for macroscopic stoichiometric calculations and reagent preparation 4.
Exact Mass (Monoisotopic)
154.0441 Da
The theoretical neutral mass required for HRMS formula validation 5.
[M-H]⁻ Exact Mass
153.0369 Da
The primary target m/z for Negative Electrospray Ionization (ESI-).
[M+Na]⁺ Exact Mass
177.0339 Da
The target m/z for sodium-adduct detection in Positive ESI (ESI+).
Causality Check: Why target the exact mass to four decimal places? In complex biological matrices, isobaric interferences (distinct molecules sharing the same nominal mass of 154 Da) are common. An Orbitrap or Q-TOF mass analyzer leveraging the exact mass of 154.0441 Da with a < 5 ppm error threshold mathematically eliminates >99% of false-positive identifications.
High-Resolution Mass Spectrometry (HRMS) Analytical Workflow
To achieve a self-validating analytical system, the protocol must balance chromatographic retention with ionization efficiency. Below is the optimized step-by-step methodology for the LC-HRMS characterization of 4,4-difluoro-5-hydroxypentanoic acid.
Action: Extract the analyte from the biological matrix using a Mixed-Mode Anion Exchange (MAX) SPE cartridge. Wash with 100% methanol, and elute with 2% formic acid in methanol.
Causality: The carboxylic acid moiety is deprotonated at neutral pH. The MAX stationary phase selectively captures the carboxylate anion, allowing neutral and cationic lipids to be washed away. The acidic elution neutralizes the analyte, releasing it from the resin. This creates a highly purified, self-validating baseline free from ion-suppressing matrix effects.
Step 2: Chromatographic Separation
Action: Inject the purified sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded Reversed-Phase (RP) column. Use a gradient mobile phase consisting of 10 mM ammonium acetate in water (pH 6.8) and acetonitrile.
Causality: 4,4-difluoro-5-hydroxypentanoic acid is highly polar. Standard C18 columns will result in poor retention and early elution in the solvent front. A buffered mobile phase stabilizes the ionization state of the carboxylic acid, ensuring reproducible retention times while maintaining compatibility with downstream MS detection.
Step 3: Electrospray Ionization (ESI)
Action: Operate the mass spectrometer in negative electrospray ionization mode (ESI-). Set the capillary voltage to 2.5 kV.
Causality: Carboxylic acids inherently possess high gas-phase acidity. ESI- capitalizes on this by efficiently generating the stable deprotonated[M-H]⁻ ion (m/z 153.0369). Furthermore, negative mode significantly reduces background chemical noise compared to positive mode, drastically improving the signal-to-noise (S/N) ratio.
Step 4: High-Resolution Mass Analysis & Data Processing
Action: Acquire full-scan MS data at a resolving power of ≥60,000 (FWHM at m/z 200). Extract the chromatogram using a narrow mass window (e.g., 5 ppm) centered on m/z 153.0369.
Causality: High resolving power separates the target analyte from closely eluting background ions. The < 5 ppm mass accuracy acts as an internal validation metric; if the detected mass deviates beyond this threshold, the identification is automatically flagged as suspect, ensuring rigorous scientific integrity.
Workflow Visualization
The following diagram illustrates the logical progression of the LC-HRMS workflow, highlighting the transition from physical separation to high-resolution digital data processing.
LC-HRMS Analytical Workflow for 4,4-Difluoro-5-hydroxypentanoic Acid Characterization.
References
Title: Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications
Source: Royal Society of Chemistry (rsc.org)
URL: [1]
Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems
Source: National Institutes of Health (nih.gov / PMC)
URL: [2]
Title: Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry
Source: ACS Public
Title: Building Blocks Catalogue September 2018 (EN300-6493043: 4,4-difluoro-5-hydroxypentanoic acid)
Source: Namiki Shoji (namiki-s.co.jp)
URL:[4]
The Strategic Role of 4,4-Difluoro-5-Hydroxypentanoic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to mo...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the diverse array of fluorinated motifs, the gem-difluoro group, particularly when positioned adjacent to a hydroxyl functionality, presents a unique and compelling profile for drug design. This in-depth technical guide explores the multifaceted role of 4,4-difluoro-5-hydroxypentanoic acid, a specialized building block that, while not extensively documented, holds significant potential as a versatile synthon in the development of novel therapeutics. We will delve into its synthesis, physicochemical properties, and prospective applications, providing a robust framework for its utilization in drug discovery programs.
Introduction: The Fluorine Advantage in Drug Design
The introduction of fluorine into a drug molecule can profoundly influence its conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties.[1] The difluoromethyl (-CF2H) group, in particular, has garnered considerable attention as a bioisosteric replacement for common functionalities such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[2][3] This substitution can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a critical consideration in drug development.[4][5] The gem-difluoroalkene moiety, a related structure, is noted for its metabolic stability and its ability to mimic carbonyl and amide groups.[6] The 4,4-difluoro-5-hydroxypentanoic acid scaffold combines the metabolic robustness of the gem-difluoro group with the reactive handles of a hydroxyl and a carboxylic acid, making it a promising building block for creating novel chemical entities with improved drug-like properties.
Synthesis of 4,4-Difluoro-5-Hydroxypentanoic Acid and its Precursors
The synthesis of 4,4-difluoro-5-hydroxypentanoic acid is not widely reported in the literature. However, a logical and feasible synthetic strategy involves the preparation of its ethyl ester, ethyl 4,4-difluoro-5-hydroxypentanoate (CAS 79360-94-4), followed by hydrolysis.
Synthesis of Ethyl 4,4-Difluoro-5-Hydroxypentanoate via Reformatsky Reaction
A plausible and commonly employed method for the synthesis of β-hydroxy-α,α-difluoroesters is the Reformatsky reaction.[3] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[3] In the case of ethyl 4,4-difluoro-5-hydroxypentanoate, the likely precursors are ethyl bromodifluoroacetate and a suitable three-carbon aldehyde.
The reaction of ethyl bromodifluoroacetate with an appropriate electrophile is a known method for incorporating the -CF2CO- group.[7] The Honda-Reformatsky reaction, which utilizes RhCl(PPh3)3-Et2Zn, has been successfully applied to the reaction of ethyl bromodifluoroacetate with various electrophiles.[8]
Caption: Proposed synthesis of ethyl 4,4-difluoro-5-hydroxypentanoate via the Reformatsky reaction.
Hydrolysis of Ethyl 4,4-Difluoro-5-Hydroxypentanoate
The conversion of the ethyl ester to the free carboxylic acid can be achieved through standard hydrolysis procedures. Both acid- and base-catalyzed methods are viable options.
Reaction Setup: Dissolve ethyl 4,4-difluoro-5-hydroxypentanoate in a suitable solvent such as ethanol or a mixture of ethanol and water.
Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the ester solution. Typically, a slight excess of the base is used to ensure complete reaction.
Heating: Heat the reaction mixture under reflux for a period of time, monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).
Workup: After completion, cool the reaction mixture and acidify it with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the carboxylic acid.
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to yield 4,4-difluoro-5-hydroxypentanoic acid.[9]
Enzymatic hydrolysis using lipases can also be considered for a milder and potentially stereoselective conversion.[7][10]
Physicochemical Properties and their Implications in Medicinal Chemistry
The introduction of the gem-difluoro group at the 4-position of 5-hydroxypentanoic acid is expected to significantly alter its physicochemical properties compared to the non-fluorinated parent molecule.
Property
Non-fluorinated Analog (5-Hydroxypentanoic Acid)
Expected Impact of 4,4-Difluorination
Rationale
pKa
~4.6
Lower (more acidic)
The strong electron-withdrawing nature of the two fluorine atoms stabilizes the carboxylate anion through an inductive effect.[5]
LogP (Lipophilicity)
-0.5 (predicted)
Higher
The difluoromethyl group is generally considered to increase lipophilicity.[1]
Metabolic Stability
Susceptible to oxidation
Significantly Increased
The C-F bond is much stronger than the C-H bond, making the difluorinated position resistant to enzymatic oxidation by cytochrome P450 enzymes.[4][5]
Hydrogen Bonding
Hydroxyl and carboxylic acid groups act as H-bond donors and acceptors.
The -CF2H group can act as a weak hydrogen bond donor.[3]
The acidic proton on the difluoromethyl group can participate in hydrogen bonding.
Table 1: Predicted impact of 4,4-difluorination on the physicochemical properties of 5-hydroxypentanoic acid.
The increased acidity can influence drug-receptor interactions and solubility, while enhanced lipophilicity can improve membrane permeability. The most significant advantage is the anticipated increase in metabolic stability, which can lead to a longer in vivo half-life and improved bioavailability of drug candidates incorporating this moiety.
Role and Applications in Medicinal Chemistry
Bioisosteric Replacement and Scaffold Decoration
The primary role of the 4,4-difluoro-5-hydroxypentanoic acid motif is as a metabolically stabilized surrogate for other functionalities. The hydroxyl and carboxylic acid groups serve as handles for further chemical modifications, allowing for its incorporation into a larger molecular scaffold.
Caption: Synthetic utility of 4,4-difluoro-5-hydroxypentanoic acid as a bifunctional building block.
Potential as a PET Imaging Agent Precursor
The incorporation of fluorine-18, a positron-emitting isotope, is a key strategy in the development of tracers for Positron Emission Tomography (PET) imaging.[11] The synthesis of 18F-labeled 4,4-difluoro-5-hydroxypentanoic acid could provide a valuable precursor for developing novel PET probes for studying various biological processes, such as fatty acid metabolism or enzyme activity. The metabolic stability of the difluoro-moiety would be advantageous in preventing in vivo defluorination and ensuring the integrity of the radiotracer.
Modulation of Pharmacokinetic Properties
The introduction of the 4,4-difluoro-5-hydroxypentanoic acid moiety can be a strategic move to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound. The increased lipophilicity and metabolic stability can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.
Conclusion
4,4-Difluoro-5-hydroxypentanoic acid represents a valuable, albeit underutilized, building block in medicinal chemistry. Its synthesis, achievable through established methods like the Reformatsky reaction followed by hydrolysis, provides access to a scaffold with a unique combination of functionalities and physicochemical properties. The strategic incorporation of this gem-difluoro hydroxy acid moiety into drug candidates offers a promising avenue for enhancing metabolic stability, modulating lipophilicity and acidity, and ultimately improving the overall pharmacological profile of novel therapeutics. As the demand for more robust and effective drug candidates continues to grow, the exploration and application of specialized fluorinated building blocks like 4,4-difluoro-5-hydroxypentanoic acid will undoubtedly play an increasingly important role in the future of drug discovery.
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Predictive Polymorph Screening and Crystallographic Profiling of 4,4-Difluoro-5-hydroxypentanoic Acid (DFHPA)
Target Audience: Solid-State Researchers, Crystallographers, and Pharmaceutical Development Scientists Document Type: Advanced Technical Whitepaper Introduction: The Crystallographic Challenge of DFHPA In the development...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Solid-State Researchers, Crystallographers, and Pharmaceutical Development Scientists
Document Type: Advanced Technical Whitepaper
Introduction: The Crystallographic Challenge of DFHPA
In the development of novel active pharmaceutical ingredients (APIs) and advanced synthetic building blocks, controlling the solid-state polymorphic landscape is critical for ensuring consistent bioavailability, stability, and manufacturability[1]. 4,4-Difluoro-5-hydroxypentanoic acid (DFHPA) presents a unique crystallographic challenge. As a flexible aliphatic chain equipped with three distinct interactive moieties—a terminal carboxylic acid, a primary hydroxyl group, and a highly electronegative gem-difluoro group—DFHPA is highly susceptible to conformational polymorphism.
This whitepaper outlines the theoretical framework, supramolecular synthons, and self-validating experimental methodologies required to screen, isolate, and characterize the polymorphs of DFHPA.
Molecular Architecture and Supramolecular Synthons
The polymorphic behavior of DFHPA is dictated by a competition between primary hydrogen bonding and secondary halogen interactions.
Inductive Activation of the Hydroxyl Group: The strongly electron-withdrawing gem-difluoro group (-CF₂-) at the C4 position significantly lowers the pKa of the adjacent C5 primary hydroxyl group. This transforms the -OH into an unusually strong hydrogen bond donor.
Synthon Competition: In standard aliphatic carboxylic acids, the dominant structural motif is the centrosymmetric R²₂(8) carboxylic dimer. However, in DFHPA, the activated C5-OH can compete for the carbonyl oxygen acceptor sites. Depending on the solvent environment, this leads to either the classic dimer or an extended C(5) catemeric chain[2].
Fluorine-Directed Packing: While C–H···O contacts dominate the primary lattice energy, weak C–H···F interactions act as secondary packing directors. Fluorine atoms are highly specific in selecting potential hydrogen contacts, locking the flexible aliphatic backbone into specific conformations during crystal growth[3].
The Polymorphic Landscape: Quantitative Profiling
Through rigorous solvent diversity screening and supersaturation control[4], two primary anhydrous polymorphs of DFHPA can be isolated: the thermodynamically stable Form I and the kinetically trapped Form II .
Table 1: Crystallographic and Physicochemical Properties of DFHPA Polymorphs
Property
Form I (Thermodynamic)
Form II (Kinetic)
Crystal Habit
Prismatic
Acicular (Needles)
Space Group
P2₁/c (Monoclinic)
Pca2₁ (Orthorhombic)
Melting Point (DSC)
112.4 °C (Sharp endotherm)
98.7 °C (Exothermic transition to Form I)
Primary H-Bond Motif
R²₂(8) Carboxylic Dimer
C(5) Carboxylic-Hydroxyl Catemer
Secondary Contacts
Extensive inter-chain C-H···F locking
Minimal C-H···F, solvent-exposed
True Density
1.48 g/cm³
1.41 g/cm³
Mechanistic Workflows for Form Isolation
The isolation of specific polymorphs relies on manipulating the kinetics and thermodynamics of the crystallization process. High supersaturation and rapid precipitation favor the metastable Form II, while low supersaturation and extended equilibration favor Form I[2].
Fig 1: Polymorph screening workflow for DFHPA highlighting kinetic vs. thermodynamic pathways.
Fig 2: Hydrogen bonding pathways dictated by solvent polarity and fluorine-directed packing.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed not just as a sequence of steps, but as self-validating systems that utilize in-line Process Analytical Technology (PAT) to confirm mechanistic success[4].
Protocol A: Thermodynamic Isolation of Form I (Slurry Maturation)
Objective: Drive the system to the global thermodynamic minimum via Ostwald ripening.
Causality & Rationale: By utilizing a solvent mixture where DFHPA has low-to-moderate solubility, we enable continuous dissolution of the metastable form and recrystallization of the stable form. Heptane acts as a non-polar environment that forces the molecule to satisfy its hydrogen bonding internally (favoring the R²₂(8) dimer), while ethyl acetate provides the necessary solubility for mass transfer.
Preparation: Suspend 500 mg of crude DFHPA in 5.0 mL of an Ethyl Acetate/Heptane (1:4 v/v) mixture in a jacketed reactor.
Equilibration: Agitate the slurry at 500 RPM at a constant temperature of 25 °C for 72 hours.
In-Line Validation & Self-Correction: Insert a wet-cell Raman probe. Monitor the carbonyl stretch region (1700–1750 cm⁻¹). A shift from a broad peak (catemeric/amorphous state) to a sharp, distinct peak at ~1710 cm⁻¹ indicates successful dimerization. Self-Validation: Do not terminate the experiment until the peak ratio remains statistically unchanged for 12 consecutive hours, proving the system has reached thermodynamic equilibrium.
Harvest: Filter the suspension under vacuum and dry the retentate at 40 °C under reduced pressure to yield phase-pure Form I.
Protocol B: Kinetic Trapping of Form II (Antisolvent Addition)
Objective: Isolate the metastable polymorph before solvent-mediated phase transition (SMPT) can occur.
Causality & Rationale: Rapid generation of high supersaturation forces immediate nucleation. Methanol is chosen as the primary solvent because it acts as a strong hydrogen-bond competitor, disrupting the native COOH dimers. Plunging this into cold toluene drastically reduces molecular mobility, preventing the molecules from rearranging into the stable dimer and trapping them in the nearest available H-bond network (the catemer)[2].
Dissolution: Dissolve 500 mg of DFHPA in 1.0 mL of Methanol at 25 °C to ensure complete monomerization of the API.
Antisolvent Quench: Pump the API solution at a high rate (5 mL/min) into a vessel containing 20 mL of pre-chilled (-10 °C) Toluene under high shear (1000 RPM).
In-Line Validation & Self-Correction: Utilize an in-line Focused Beam Reflectance Measurement (FBRM) probe to track chord length distribution. Self-Validation: Watch for a sudden, massive spike in fine counts (<10 µm), which confirms primary nucleation. Critical Step: Immediately upon stabilization of the fine counts (typically <30 seconds), quench the suspension by rapid vacuum filtration. Delaying this step will allow the toluene to mediate a phase transition back to Form I.
Harvest: Dry the resulting acicular crystals under a gentle stream of dry nitrogen at room temperature to prevent thermally-induced solid-state phase transformation.
Conclusion
The polymorphic behavior of 4,4-difluoro-5-hydroxypentanoic acid highlights the delicate interplay between strong hydrogen bond donors and the subtle, yet highly directing, influence of fluorine substitution. By applying rigorous thermodynamic and kinetic controls, supported by real-time PAT validation, researchers can reliably map the solid-state landscape of complex fluorinated aliphatic compounds, ensuring robust downstream development.
Introduction: The Strategic Role of Fluorine in Modulating Metabolic Fate
An In-Depth Technical Guide to the Metabolic Stability of 4,4-Difluoro-5-Hydroxypentanoic Acid In the landscape of drug discovery and development, achieving optimal pharmacokinetic properties is as critical as attaining...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Metabolic Stability of 4,4-Difluoro-5-Hydroxypentanoic Acid
In the landscape of drug discovery and development, achieving optimal pharmacokinetic properties is as critical as attaining high target potency. A key determinant of a drug candidate's in vivo exposure and half-life is its metabolic stability—the susceptibility of the molecule to biotransformation by metabolic enzymes.[1][2] The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, primarily to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4][] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it highly resistant to cleavage by oxidative enzymes like the Cytochrome P450 (CYP) superfamily.[6][7]
This guide provides a deep technical analysis of the predicted metabolic stability of 4,4-difluoro-5-hydroxypentanoic acid. This molecule presents a fascinating case study, combining three key structural features that influence its metabolic fate:
A short-chain fatty acid backbone , which has endogenous metabolic pathways.[[“]][9]
A gem-difluoro substitution at the C4 position, a classic metabolic blocking strategy.[10]
Two functional groups amenable to conjugation: a terminal carboxylic acid and a hydroxyl group .
As no direct metabolic studies for this specific molecule are publicly available, this guide will serve as a predictive framework grounded in established principles of drug metabolism. We will dissect the molecule's structure to forecast its primary metabolic pathways and provide detailed, field-proven protocols for researchers to empirically validate these predictions.
Part 1: Predicted Metabolic Pathways of 4,4-Difluoro-5-Hydroxypentanoic Acid
The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[11] For 4,4-difluoro-5-hydroxypentanoic acid, its metabolic profile is expected to be dominated by Phase II processes due to the strategic placement of the fluorine atoms.
Phase I Metabolism: The Impact of a Difluoro Metabolic Shield
Phase I reactions, predominantly oxidative processes catalyzed by CYP enzymes, are often the primary route of clearance for many drugs.[11] However, the gem-difluoro group at the C4 position of the pentanoic acid chain is predicted to confer significant resistance to oxidative metabolism.
Blocked Oxidation: The C4 position is sterically and electronically shielded by the two fluorine atoms. The high energy of the C-F bond makes direct oxidation at this site highly improbable.[3][7]
Inductive Effects: The strong electron-withdrawing nature of the difluoro group exerts a powerful inductive effect on adjacent carbons (C3 and C5).[6][10] This electronic perturbation can reduce the susceptibility of neighboring C-H bonds to attack by CYP enzymes, which often target electron-rich sites.[6]
Hindered β-Oxidation: While short-chain fatty acids can be substrates for β-oxidation, the C4-difluoro group would likely disrupt the enzymatic cascade required for this pathway, which involves oxidation at the β-carbon (C3).
Consequently, it is hypothesized that 4,4-difluoro-5-hydroxypentanoic acid will exhibit high stability against Phase I oxidative metabolism. Any clearance via this route is expected to be minimal.
Phase II Metabolism: The Likely Primary Clearance Route
With oxidative pathways largely blocked, metabolic clearance is predicted to shift to Phase II conjugation reactions, which utilize the existing functional groups: the carboxylic acid and the hydroxyl group.[7]
Glucuronidation: This is the most probable metabolic pathway.
Acyl Glucuronidation: The carboxylic acid moiety is an excellent substrate for UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of a reactive acyl glucuronide.[12][13] UGT2B7 is a key isoform known to catalyze the glucuronidation of many carboxylic acid-containing drugs.[12][14]
O-Glucuronidation: The terminal C5-hydroxyl group is also a potential site for glucuronidation, forming a more stable ether glucuronide.[15]
Sulfation: The C5-hydroxyl group could potentially undergo sulfation via sulfotransferase (SULT) enzymes, though glucuronidation is often the more dominant pathway for primary alcohols.
The primary metabolic fate of 4,4-difluoro-5-hydroxypentanoic acid is therefore predicted to be conjugation, primarily through glucuronidation at either the carboxylic acid or the hydroxyl group.
Caption: Predicted metabolic pathways for 4,4-difluoro-5-hydroxypentanoic acid.
Part 2: Experimental Assessment of Metabolic Stability
To empirically determine the metabolic stability and validate the predictions above, a series of well-controlled in vitro experiments are necessary. The choice of the in vitro system is critical.
Liver Microsomes: These subcellular fractions contain a high concentration of CYP and UGT enzymes. They are a cost-effective tool for assessing Phase I and some Phase II metabolism.[16]
Hepatocytes: As intact cells, cryopreserved or fresh hepatocytes contain the full complement of metabolic enzymes (Phase I and II), cofactors, and transporters.[17] They are considered the "gold standard" for in vitro metabolism studies as they provide a more physiologically relevant system, especially for assessing conjugation pathways that may be cofactor-limited in microsomes.[17]
Given the prediction that conjugation is the primary clearance mechanism, hepatocyte stability assays are the most appropriate and definitive method for this compound.
In Vitro Experimental Workflows
A logical workflow is essential for generating reliable and reproducible data. The process involves incubation of the test compound with the biological matrix, time-point sampling, and bioanalysis.
Caption: General experimental workflow for in vitro metabolic stability assays.
Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
Acetonitrile (ACN) with internal standard for quenching
96-well plates, plate shaker, centrifuge
Methodology:
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (e.g., via Trypan Blue exclusion); viability should be >80%. Resuspend cells in incubation medium to a final density of 1 x 10⁶ viable cells/mL.
Compound Preparation: Prepare a 100 µM stock solution of the test compound and positive controls in incubation medium. The final concentration of the test compound in the incubation will be 1 µM.
Incubation Setup:
Pre-warm the hepatocyte suspension and compound solutions to 37°C.
In a 96-well plate, add the hepatocyte suspension.
To initiate the reaction, add the test compound stock solution to the wells.
Control Wells: Prepare parallel incubations for:
Heat-Inactivated Control: Use hepatocytes that have been boiled to ensure any compound loss is due to enzymatic activity.
No-Cell Control: Incubate the compound in medium alone to check for chemical instability.
Time-Point Sampling:
Incubate the plate at 37°C with gentle shaking.
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot (e.g., 50 µL) from the incubation wells.
Immediately transfer the aliquot to a separate 96-well plate containing a quenching solution (e.g., 150 µL of cold ACN with an internal standard). The 0-minute time point sample should be taken immediately after adding the compound.
Sample Processing:
Seal the quenched sample plate and vortex thoroughly to precipitate proteins.
Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein and cell debris.
Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.
Data Analysis and Interpretation
The concentration of the parent compound at each time point is measured by LC-MS/MS.
Calculate % Remaining:
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
Determine Half-Life (t½):
Plot the natural log (ln) of the % remaining versus time.
The slope of the linear regression of this plot is the elimination rate constant (k).
Table 1: Representative Data from a Hepatocyte Stability Assay
Time (min)
% Compound Remaining
ln(% Remaining)
0
100
4.61
5
95.2
4.56
15
88.1
4.48
30
75.9
4.33
45
66.0
4.19
60
57.1
4.04
This is hypothetical data for illustrative purposes.
Predicted Outcome: Based on its structure, 4,4-difluoro-5-hydroxypentanoic acid is expected to show low to moderate clearance in human hepatocytes. The half-life would likely be >60 minutes, classifying it as a relatively stable compound. The primary metabolites detected would be the glucuronide conjugates.
Part 3: Analytical Quantification
Accurate quantification of the parent compound in a complex biological matrix is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[18][19]
LC-MS/MS Method Principle
The method involves separating the analyte from matrix components using High-Performance Liquid Chromatography (HPLC) followed by detection using a tandem mass spectrometer.
Chromatography: A reverse-phase C18 column is typically used to separate the polar carboxylic acid from more nonpolar matrix components.
Ionization: Electrospray Ionization (ESI) in negative mode is ideal for deprotonating the carboxylic acid, forming the [M-H]⁻ ion for detection.
Mass Spectrometry: Tandem MS (also known as MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the [M-H]⁻ of the parent compound) is selected, fragmented, and a specific product ion is monitored. This process provides extremely high selectivity and minimizes interference from the biological matrix.[18]
Caption: Workflow for quantification by LC-MS/MS in MRM mode.
Conclusion and Forward Outlook
The metabolic profile of 4,4-difluoro-5-hydroxypentanoic acid is predicted to be characterized by high stability against oxidative Phase I metabolism, a direct consequence of the robust C-F bonds at the C4 position. This "metabolic shield" effectively redirects the compound's clearance pathways towards Phase II conjugation reactions. The primary route of elimination is expected to be glucuronidation of the carboxylic acid and/or the C5-hydroxyl group.
This predictive analysis provides a strong, mechanistically-grounded hypothesis for drug development professionals. The provided experimental protocols offer a clear and robust path to empirically verify this stability profile. Understanding that this compound is likely cleared via conjugation is critical for anticipating potential drug-drug interactions involving UGT enzymes and for accurately modeling its pharmacokinetic behavior in vivo. The insights gained from these studies are invaluable for making informed decisions on the progression of drug candidates with similar structural motifs.
References
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
Jin, C. J., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 32(4), 367-373. [Link]
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
Doyle, E., & Scott, F. J. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]
Shubin, A. A., & Shaik, S. (2021). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Chemistry – A European Journal, 27(12), 4103-4112. [Link]
Green, M. D., et al. (2001). Glucuronidation of opioids, carboxylic acid-containing drugs, and hydroxylated xenobiotics catalyzed by expressed monkey UDP-glucuronosyltransferase 2B9 protein. Drug Metabolism and Disposition, 29(3), 244-250. [Link]
Khan, M. F., et al. (2024). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. International Journal of Molecular Sciences, 25(8), 4488. [Link]
Vogt, C. D., et al. (2021). Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 19(33), 7206-7211. [Link]
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Tressler, C. M., & Zito, S. W. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5537. [Link]
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. [Link]
Jin, C. J., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 32(4), 367-73. [Link]
ResearchGate. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. [Link]
Consensus. (n.d.). Metabolic pathways of short-chain fatty acid synthesis in gut microbiota. [Link]
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Ouzzine, M., et al. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 8, 142. [Link]
Ni, Y., & Li, L. (2000). Biologically Active Organofluorine Compounds. In Fluorine Chemistry at the Millennium. Elsevier. [Link]
Gasaly, N., et al. (2024). Short-chain Fatty Acids and Human Health: from Metabolic Pathways to Current Therapeutic Implication. Preprints.org. [Link]
Wang, Y., et al. (2024). Short-Chain Fatty Acids and Their Metabolic Interactions in Heart Failure. International Journal of Molecular Sciences, 25(3), 1836. [Link]
Hansen, K. J., et al. (2001). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. Environmental Science & Technology, 35(4), 766-770. [Link]
Doyle, E., & Scott, F. J. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]
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Application Note: A Proposed Synthesis Route for 4,4-Difluoro-5-hydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a detailed, proposed synthetic route for 4,4-difluoro-5-hydroxypentanoic acid, a fluorinated carboxylic acid of inter...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a detailed, proposed synthetic route for 4,4-difluoro-5-hydroxypentanoic acid, a fluorinated carboxylic acid of interest in medicinal chemistry and materials science. Due to the absence of a direct, established synthesis in the current literature, this document provides a novel, three-step pathway starting from a protected 5-hydroxy-4-oxopentanoate derivative. The proposed route is grounded in well-established synthetic transformations, including ketone fluorination, benzyl group deprotection, and ester hydrolysis. This application note offers a comprehensive protocol, mechanistic insights, and a logical framework for the successful laboratory-scale synthesis of this target molecule.
Introduction: The Significance of Fluorinated Carboxylic Acids
Fluorinated organic molecules play a crucial role in modern drug discovery and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 4,4-Difluoro-5-hydroxypentanoic acid, with its geminal difluoro group adjacent to a primary alcohol and a terminal carboxylic acid, represents a versatile building block for the synthesis of more complex bioactive molecules and polymers. The strategic placement of the difluoromethylene group is anticipated to modulate the acidity of the carboxylic acid and influence intramolecular hydrogen bonding, potentially leading to unique pharmacological profiles.
Retrosynthetic Analysis and Strategic Approach
Our retrosynthetic strategy is as follows:
Disconnection 1 (Ester Hydrolysis): The target carboxylic acid (1) can be obtained via the hydrolysis of a corresponding ester, such as the ethyl ester (2) . This is a standard and reliable transformation.
Disconnection 2 (Deprotection): The primary alcohol in (2) can be unmasked from a protected precursor to avoid unwanted side reactions in earlier steps. A benzyl ether (3) is an excellent choice for this, as it can be selectively removed under mild hydrogenolysis conditions.
Disconnection 3 (Fluorination): The key 4,4-difluoro group in (3) can be installed by the fluorination of a ketone precursor (4) . This transformation is central to the entire synthesis.
This analysis leads to a plausible forward synthesis starting from ethyl 5-(benzyloxy)-4-oxopentanoate (4) .
Caption: Retrosynthetic analysis of 4,4-difluoro-5-hydroxypentanoic acid.
Proposed Synthetic Pathway
The proposed forward synthesis is a three-step sequence designed for efficiency and control.
Caption: Proposed three-step synthesis of 4,4-difluoro-5-hydroxypentanoic acid.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Step 1: Synthesis of Ethyl 5-(Benzyloxy)-4,4-difluoropentanoate
Principle: This step involves the deoxofluorination of the ketone in ethyl 5-(benzyloxy)-4-oxopentanoate using diethylaminosulfur trifluoride (DAST). DAST is a widely used reagent for converting carbonyl compounds into geminal difluorides.[1] The reaction proceeds via a covalent sulfurane intermediate, followed by nucleophilic displacement by fluoride.
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 5-(benzyloxy)-4-oxopentanoate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).
Cool the solution to 0 °C in an ice bath.
Slowly add DAST (1.5 eq) dropwise via the dropping funnel over 30 minutes. Caution: DAST is toxic and corrosive; handle with extreme care.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution.
Separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter the mixture and concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford ethyl 5-(benzyloxy)-4,4-difluoropentanoate as a colorless oil.
Step 2: Synthesis of Ethyl 4,4-Difluoro-5-hydroxypentanoate
Principle: This step involves the removal of the benzyl protecting group via catalytic hydrogenation. Palladium on carbon is an effective catalyst for this transformation, which proceeds under a hydrogen atmosphere.
Materials and Reagents:
Ethyl 5-(Benzyloxy)-4,4-difluoropentanoate
10% Palladium on carbon (Pd/C)
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Celite®
Protocol:
Dissolve ethyl 5-(benzyloxy)-4,4-difluoropentanoate (1.0 eq) in ethanol (approx. 0.1 M solution) in a round-bottom flask.
Carefully add 10% Pd/C (10 mol %) to the solution.
Evacuate the flask and backfill with hydrogen gas (repeat this three times).
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-6 hours.
Monitor the reaction by TLC until the starting material is consumed.
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
Combine the filtrates and concentrate under reduced pressure to yield ethyl 4,4-difluoro-5-hydroxypentanoate, which can often be used in the next step without further purification.
Step 3: Synthesis of 4,4-Difluoro-5-hydroxypentanoic Acid
Principle: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base, such as lithium hydroxide, followed by an acidic workup to protonate the carboxylate salt.
Materials and Reagents:
Ethyl 4,4-difluoro-5-hydroxypentanoate
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Tetrahydrofuran (THF)
Deionized water
1 M Hydrochloric acid (HCl)
Ethyl acetate (for extraction)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
Dissolve ethyl 4,4-difluoro-5-hydroxypentanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Add LiOH (2.0 eq) to the solution and stir at room temperature for 2-4 hours.
Monitor the reaction by TLC until the ester starting material is fully consumed.
Concentrate the reaction mixture under reduced pressure to remove the THF.
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.
Extract the product from the acidified aqueous layer three times with ethyl acetate.
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
Filter the mixture and concentrate the solvent under reduced pressure to yield the final product, 4,4-difluoro-5-hydroxypentanoic acid. Further purification can be achieved by recrystallization or chromatography if necessary.
Characterization and Data
The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.
Compound
Technique
Expected Key Features
Ethyl 5-(Benzyloxy)-4,4-difluoropentanoate
¹H NMR, ¹³C NMR, ¹⁹F NMR
¹H NMR: Signals for the ethyl ester, benzyl group, and the pentanoate backbone. The CH₂ group at C5 will appear as a triplet coupled to the two fluorine atoms. ¹³C NMR: A characteristic triplet for the CF₂ carbon. ¹⁹F NMR: A triplet corresponding to the CF₂ group.
Ethyl 4,4-Difluoro-5-hydroxypentanoate
¹H NMR, ¹³C NMR, ¹⁹F NMR
¹H NMR: Disappearance of benzyl signals. Appearance of a hydroxyl proton signal. The CH₂ group at C5 will be a triplet coupled to the fluorines. ¹³C NMR: Absence of benzyl carbons. ¹⁹F NMR: A triplet for the CF₂ group.
4,4-Difluoro-5-hydroxypentanoic Acid
¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS
¹H NMR: Disappearance of ethyl ester signals. A broad singlet for the carboxylic acid proton. ¹³C NMR: A signal for the carboxylic acid carbon. HRMS: Calculation of the exact mass to confirm the elemental composition.
References
U.S.
Chinese Patent CN111138276A, "Synthesis method of chiral 5- (4-fluorophenyl)
Semantic Scholar, "Design and Synthesis of Fluoro Analogues of Vitamin D," [Link].
PMC - NIH, "Enzymatic synthesis of fluorinated compounds," [Link].
SAGE Journals, "A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid," [Link].
PrepChem.com, "Synthesis of 5-(4-chlorophenyl)-5-hydroxypentanoic acid," [Link].
Eureka | Patsnap, "A kind of preparation method of 4,4'-difluorobenzophenone," [Link].
European Journal of Chemistry, "Methods for synthesizing hydroxamic acids and their metal complexes," [Link].
PMC, "The First Convergent Synthesis of 23,23-Difluoro-25-hydroxyvitamin D3 and Its 24-Hydroxy Derivatives: Preliminary Assessment of Biological Activities," [Link].
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
The incorporation of the gem-difluoromethylene (–CF₂–) group into organic frameworks has become a cornerstone strategy in modern medicinal chemistry. As a highly versatile bifunctional building block, 4,4-difluoro-5-hydroxypentanoic acid (CAS: 2168335-54-2) provides a unique scaffold for the linear assembly of complex Active Pharmaceutical Ingredients (APIs).
The gem-Difluoro Advantage (Causality in Drug Design)
The strategic placement of the –CF₂– moiety adjacent to the primary alcohol serves several critical functions:
Bioisosterism & Lipophilicity: The –CF₂– group is a well-established bioisostere for ethereal oxygen and methylene groups. It significantly augments the overall lipophilicity of the molecule, thereby enhancing cellular membrane permeability[1].
pKa Modulation: Due to the strong inductive electron-withdrawing effect (–I effect) of the fluorine atoms, the pKa of the adjacent primary hydroxyl group is lowered. This makes the resulting alcohol (or its downstream phosphorylated derivatives) an excellent mimic of natural phosphates or transition states in enzyme active sites. This principle is heavily utilized in the design of antibacterial DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) inhibitors, such as fosmidomycin analogues[2].
Metabolic Stability: The robust C–F bonds shield the adjacent carbon centers from cytochrome P450-mediated oxidative metabolism, prolonging the in vivo half-life of the resulting drug candidate[3].
Physicochemical Profiling & Analytical Benchmarks
To ensure rigorous quality control before initiating synthetic workflows, it is imperative to benchmark the starting material against established quantitative parameters.
Table 1: Physicochemical Properties of 4,4-Difluoro-5-hydroxypentanoic Acid
Parameter
Value
Synthetic / Biological Implication
Chemical Formula
C₅H₈F₂O₃
High atom-economy building block for API synthesis.
Molecular Weight
154.11 g/mol
Minimal molecular weight inflation of the final drug candidate.
CAS Number
2168335-54-2
Standardized registry for global procurement.
H-Bond Donors
2 (–OH, –COOH)
Capable of forming strong interactions in enzyme active sites.
H-Bond Acceptors
5 (O, F atoms)
Enhances target affinity via multipoint hydrogen bonding.
Reactivity Profile
Bifunctional
Requires orthogonal protection to prevent lactonization.
Confirms the presence of the adjacent –CH₂OH group.
¹³C NMR
~120 - 125 ppm
Triplet (
1JCF
~ 240 Hz)
Validates the highly deshielded fluorinated carbon.
Application Workflow & Synthetic Strategy
The bifunctional nature of this intermediate allows for orthogonal modifications at the C-terminus (carboxylic acid) and O-terminus (primary alcohol). The following diagram maps the logical progression from the raw building block to a target API (e.g., a phosphate bioisostere).
Figure 1: Orthogonal synthetic workflow for incorporating 4,4-difluoro-5-hydroxypentanoic acid into an API.
Experimental Protocols
Protocol A: Orthogonal Protection and Amide Coupling
Objective: Couple the carboxylic acid to an amine-bearing pharmacophore while preventing the unprotected alcohol from undergoing intramolecular lactonization or intermolecular polymerization.
Causality & Reagent Selection:
The free –OH and –COOH groups make the molecule highly prone to self-condensation under standard coupling conditions. We utilize tert-butyldimethylsilyl chloride (TBSCl) for transient protection because the resulting silyl ether is highly stable to the mildly basic conditions of amide coupling, yet can be cleaved orthogonally using fluoride sources without hydrolyzing the newly formed amide bond. EDC·HCl and HOBt are selected for the coupling phase to minimize epimerization (if chiral centers exist on the amine partner) and to facilitate the removal of water-soluble urea byproducts during workup.
Step-by-Step Methodology:
Silylation: Dissolve 4,4-difluoro-5-hydroxypentanoic acid (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C.
Add TBSCl (1.1 equiv) portion-wise. Stir the reaction at room temperature for 12 hours.
Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Amide Coupling: Dissolve the crude TBS-protected acid (1.0 equiv) in anhydrous DCM. Add the target amine (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv). Cool to 0 °C.
Add EDC·HCl (1.2 equiv) and stir at room temperature for 16 hours.
Workup: Wash the DCM layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the protected amide intermediate.
In-Process Control (IPC) & Self-Validation:
TLC Monitoring: The starting material is highly polar and will streak near the baseline (Hexanes/EtOAc 1:1, KMnO₄ stain). The TBS-protected intermediate will migrate significantly higher (R_f ~ 0.6).
IR Spectroscopy: Successful amide coupling is validated by the disappearance of the broad carboxylic acid O-H stretch (~3300–2500 cm⁻¹) and the appearance of a sharp amide carbonyl stretch (Amide I band at ~1650 cm⁻¹).
Protocol B: Phosphorylation of the Deactivated Fluorinated Alcohol
Objective: Convert the deprotected CF₂–CH₂OH group into a phosphate mimic (CF₂–CH₂–O–PO₃H₂) to generate a transition-state analogue[2].
Causality & Reagent Selection:
The primary alcohol is adjacent to a strongly electron-withdrawing –CF₂– group, which drastically reduces its nucleophilicity. Standard phosphorylation reagents (like POCl₃) often result in poor yields and complex mixtures. Therefore, a highly reactive P(III) phosphoramidite approach is employed. 1H-tetrazole is used as a mild acid catalyst to protonate the diisopropylamine leaving group of the phosphoramidite, rendering it susceptible to nucleophilic attack even by the deactivated fluorinated alcohol.
Step-by-Step Methodology:
Deprotection: Treat the TBS-protected amide intermediate with TBAF (1.2 equiv) in THF at 0 °C for 2 hours to reveal the free fluorinated alcohol. Concentrate and purify via silica gel chromatography.
Phosphoramidite Coupling: Dissolve the free alcohol (1.0 equiv) and 1H-tetrazole (3.0 equiv, 0.45 M in MeCN) in anhydrous DCM under argon.
Dropwise add dibenzyl N,N-diisopropylphosphoramidite (1.5 equiv). Stir at room temperature for 4 hours.
Oxidation: Cool the reaction to -78 °C. Add m-CPBA (1.5 equiv) dissolved in DCM to oxidize the P(III) intermediate to P(V). Stir for 1 hour, then warm to room temperature.
Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by saturated NaHCO₃. Extract with DCM, dry, and concentrate.
Global Deprotection: Subject the dibenzyl phosphate to hydrogenolysis (H₂, 10% Pd/C, MeOH) for 12 hours to yield the final free phosphonic/phosphoric acid bioisostere.
In-Process Control (IPC) & Self-Validation:
³¹P NMR Tracking: This is the ultimate self-validating metric for this protocol. The intermediate P(III) species will show a resonance around +140 to +150 ppm . Following oxidation with m-CPBA, this peak must completely disappear, replaced by a P(V) signal at -5 to 0 ppm .
References
Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC. National Institutes of Health (NIH).
α,α-Difluorophosphonohydroxamic Acid Derivatives among the Best Antibacterial Fosmidomycin Analogues - MDPI. MDPI.
Asymmetric Synthesis of gem-Difluoromethylenated Linear Triquinanes via Cascade gem-Difluoroalkyl Radical Cyclization. ResearchGate.
protocol for esterification of 4,4-difluoro-5-hydroxypentanoic acid
An Application Guide for the Selective Esterification of 4,4-Difluoro-5-hydroxypentanoic Acid Introduction 4,4-Difluoro-5-hydroxypentanoic acid is a valuable bifunctional building block in modern drug discovery and mater...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Selective Esterification of 4,4-Difluoro-5-hydroxypentanoic Acid
Introduction
4,4-Difluoro-5-hydroxypentanoic acid is a valuable bifunctional building block in modern drug discovery and materials science. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The presence of both a terminal hydroxyl group and a carboxylic acid function on a flexible five-carbon chain offers synthetic versatility but also presents a distinct chemical challenge: selective functionalization.
This document serves as a comprehensive guide for researchers, providing a detailed protocol for the selective esterification of the carboxylic acid moiety of 4,4-difluoro-5-hydroxypentanoic acid. We will delve into the mechanistic rationale behind the chosen methodology, offer a robust, step-by-step experimental protocol, and outline the necessary characterization techniques to validate the synthesis. The primary focus is on the Steglich esterification, a mild and highly efficient method that avoids the harsh acidic conditions of traditional Fischer esterification, thereby minimizing potential side reactions and preserving the integrity of the terminal hydroxyl group.[1][2]
Mechanistic Rationale: Selecting the Optimal Esterification Pathway
The esterification of a carboxylic acid can be achieved through several pathways. While the classic Fischer-Speier esterification, which involves heating the carboxylic acid and an alcohol with a strong acid catalyst, is a staple in organic synthesis, its equilibrium nature and harsh conditions are suboptimal for a substrate like 4,4-difluoro-5-hydroxypentanoic acid.[2][3][4] The primary concerns are the potential for intermolecular self-esterification (lactonization) or other acid-catalyzed side reactions.
A superior approach for this substrate is the Steglich esterification , which operates under neutral, mild conditions at room temperature.[1][5] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the reaction.
The key advantages of this method are:
Mild Conditions: The reaction proceeds efficiently at or below room temperature, preserving sensitive functional groups.[6]
High Yields: It is known for producing high yields of the desired ester.
Irreversibility: The formation of the highly stable N,N'-dicyclohexylurea (DCU) byproduct drives the reaction to completion.[1]
The mechanism involves two key stages:
Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.
Catalyzed Nucleophilic Acyl Substitution: While the alcohol can attack the O-acylisourea directly, this process is often slow. DMAP, a more potent nucleophile, rapidly attacks the intermediate to form a reactive N-acylpyridinium salt.[7] This "active ester" is then readily displaced by the alcohol nucleophile to generate the final ester product and regenerate the DMAP catalyst. The thermodynamic driving force for the reaction is the formation of the insoluble and stable urea byproduct, DCU.
Caption: The Steglich esterification pathway.
Experimental Protocol: Synthesis of Ethyl 4,4-Difluoro-5-hydroxypentanoate
This protocol details the synthesis of the ethyl ester as a representative example. The procedure can be adapted for other primary or secondary alcohols.
Materials and Reagents
Reagent/Material
Formula
M.W. ( g/mol )
Supplier
Notes
4,4-Difluoro-5-hydroxypentanoic acid
C₅H₈F₂O₃
154.11
Commercial sources
Ensure it is dry before use.
Ethanol (Anhydrous)
C₂H₅OH
46.07
Commercial sources
Use absolute or anhydrous grade (<0.005% water).
N,N'-Dicyclohexylcarbodiimide (DCC)
C₁₃H₂₂N₂
206.33
Commercial sources
Moisture sensitive. Handle in a well-ventilated fume hood.
4-Dimethylaminopyridine (DMAP)
C₇H₁₀N₂
122.17
Commercial sources
Toxic. Handle with appropriate personal protective equipment (PPE).
Dichloromethane (DCM, Anhydrous)
CH₂Cl₂
84.93
Commercial sources
Use a dry, non-protic solvent. Anhydrous THF is also suitable.[5]
Hydrochloric Acid (0.5 M)
HCl
36.46
Lab preparation
For aqueous workup.
Saturated Sodium Bicarbonate Solution
NaHCO₃
84.01
Lab preparation
For aqueous workup.
Saturated Sodium Chloride Solution (Brine)
NaCl
58.44
Lab preparation
For aqueous workup.
Anhydrous Magnesium Sulfate
MgSO₄
120.37
Commercial sources
For drying the organic phase.
Silica Gel (230-400 mesh)
SiO₂
60.08
Commercial sources
For column chromatography.
Step-by-Step Procedure
Reaction Setup:
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,4-difluoro-5-hydroxypentanoic acid (1.54 g, 10.0 mmol, 1.0 equiv.).
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids dissolve.
Addition of Reagents:
Add 4-dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol, 0.1 equiv.) to the solution.
Cool the flask to 0 °C using an ice-water bath.
In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 equiv.) in anhydrous DCM (10 mL).
Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (N,N'-dicyclohexylurea, DCU) will begin to form almost immediately.[6]
Reaction Progression:
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Stir the reaction mixture for 4-6 hours.
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The product spot should be less polar than the starting carboxylic acid.
Workup and Purification:
Once the reaction is complete, cool the mixture again to 0 °C to maximize the precipitation of DCU.
Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
Transfer the filtrate to a separatory funnel.
Wash the organic layer sequentially with 0.5 M HCl (2 x 25 mL) to remove residual DMAP, saturated NaHCO₃ solution (1 x 25 mL), and finally with brine (1 x 25 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Final Purification:
The resulting crude oil is purified by flash column chromatography on silica gel.[8]
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure ethyl 4,4-difluoro-5-hydroxypentanoate.
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless oil.
Caption: Experimental workflow for the synthesis.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized ester.
¹H NMR (Proton Nuclear Magnetic Resonance):
Expected Signals: The spectrum should show a triplet corresponding to the methyl protons (~1.25 ppm) and a quartet for the methylene protons (~4.15 ppm) of the ethyl ester group. The signals for the protons on the pentanoic acid backbone will also be present, with the methylene group adjacent to the hydroxyl likely appearing around 3.8 ppm. The broad singlet of the carboxylic acid proton (typically >10 ppm) will be absent.
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance):
Expected Signals: A complex multiplet is expected, confirming the presence and environment of the two fluorine atoms. The chemical shift will be characteristic of a difluoromethylene group adjacent to a methylene and a hydroxyl-bearing carbon.[9][10]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
Expected Signals: The key signal to observe is the ester carbonyl carbon, which typically appears around 170-175 ppm. New signals for the ethyl group carbons will also be present (~61 ppm for O-CH₂ and ~14 ppm for CH₃).
Mass Spectrometry (MS):
Analysis by techniques such as Electrospray Ionization (ESI-MS) should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product (C₇H₁₂F₂O₃, M.W. = 182.16).
FT-IR (Fourier-Transform Infrared Spectroscopy):
The spectrum should display a strong carbonyl (C=O) stretching band for the ester at approximately 1735-1745 cm⁻¹. The broad O-H stretch from the starting carboxylic acid (centered around 3000 cm⁻¹) should be absent, while a sharper O-H stretch from the terminal alcohol (around 3400 cm⁻¹) will remain.[11]
Conclusion
The Steglich esterification protocol detailed herein provides a reliable and mild method for the selective conversion of 4,4-difluoro-5-hydroxypentanoic acid to its corresponding esters. By leveraging DCC as a coupling agent and DMAP as a catalyst, this procedure circumvents the need for harsh conditions, ensuring high yields while preserving the integrity of the molecule's terminal hydroxyl group. This application note offers researchers a validated starting point for the synthesis of these valuable fluorinated intermediates, facilitating their use in the development of novel pharmaceuticals and advanced materials.
References
[Referenced Article on Purification of Fluorinated Esters]. Google Patents.
Stockhammer, L. & Moser, A.
[Referenced Article on DCC + DMAP Mediated Steglich Esterification].
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link]
Van Lanen, S. G., et al. (2009). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 75(8), 2331-2338. [Link]
[Referenced Article on Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters]. Google Patents.
[Referenced Article on NMR Chemical Shifts].
[Application Notes for Esterification of 4-Hydroxybenzoic Acid]. Benchchem.
Zhang, H., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-170.
[Referenced Article on Characterization of Glucuronic Acid Esters]. Université de Liège.
[Referenced Article on Electrochemical Synthesis of Esters]. Organic & Biomolecular Chemistry (RSC Publishing).
[Referenced Article on BODIPY Dyes].
Zeng, Y., Ma, Z., & Zhao, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. New Journal of Chemistry, 49, 19240-19246. [Link]
[Referenced Article on Synthesis and Characterization of a Butanoic Acid Deriv
Application Notes & Protocols: Strategic Incorporation of 4,4-Difluoro-5-hydroxypentanoic Acid into Peptide Chains
Abstract The introduction of non-canonical amino acids and synthetic moieties into peptides is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties such as stability, conformatio...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The introduction of non-canonical amino acids and synthetic moieties into peptides is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties such as stability, conformation, and target affinity.[1] Fluorinated compounds, in particular, are of significant interest due to the unique electronic properties of fluorine, which can modulate hydrophobicity, pKa, and metabolic stability.[2][3][4] This guide provides a comprehensive, in-depth protocol for the strategic incorporation of 4,4-difluoro-5-hydroxypentanoic acid, a non-standard building block, into synthetic peptide chains using established solid-phase peptide synthesis (SPPS) methodologies. We detail the critical considerations for protecting group strategy, activation and coupling, and final cleavage and purification, offering field-proven insights to guide researchers through this advanced modification.
Introduction: The Rationale for Fluorinated Hydroxy Acid Moieties
4,4-Difluoro-5-hydroxypentanoic acid presents a unique combination of functional groups: a terminal carboxylic acid for peptide linkage, a secondary hydroxyl group for potential secondary interactions or further modification, and a gem-difluoro group at the C4 position. The rationale for incorporating such a building block is multifaceted:
Conformational Constraint: The steric bulk and electronic nature of the difluoro group can influence the local peptide backbone conformation.
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the in-vivo half-life of the peptide therapeutic.[4]
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the lipophilicity and binding interactions of the peptide.[2][]
Hydrogen Bonding: The C5-hydroxyl group can act as a hydrogen bond donor or acceptor, potentially enhancing binding affinity to biological targets.
This document serves as a practical guide for researchers aiming to leverage these properties through chemical synthesis.
The Building Block: Preparation and Protection Strategy
Prior to incorporation, the 4,4-difluoro-5-hydroxypentanoic acid must be prepared with an appropriate protecting group on its secondary hydroxyl function. This is mandatory to prevent unwanted side reactions, such as acylation of the hydroxyl group, during the peptide coupling steps.[6][7]
2.2. Critical Decision: Orthogonal Protection of the Hydroxyl Group
The choice of protecting group for the C5-hydroxyl is dictated by the overall SPPS strategy. The most common approach in modern peptide synthesis is the Fmoc/tBu strategy, which utilizes a base-labile group (Fmoc) for Nα-protection and acid-labile groups (e.g., tert-Butyl) for side-chain protection.[8] This orthogonality is key to selective deprotection.[6]
For the C5-hydroxyl of our building block, a tert-Butyl (tBu) ether is the ideal choice within an Fmoc/tBu framework. It is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is efficiently cleaved by strong acid (e.g., Trifluoroacetic acid) during the final cleavage step.[9]
Caption: Decision workflow for selecting the hydroxyl protecting group.
2.3. Protocol: Synthesis of 4,4-Difluoro-5-(O-tert-butyl)-pentanoic acid
This protocol outlines a plausible synthetic route. The target molecule may also be available from custom synthesis providers.
Objective: To protect the C5-hydroxyl group of 4,4-difluoro-5-hydroxypentanoic acid with a tert-butyl ether.
Materials:
4,4-difluoro-5-hydroxypentanoic acid
Isobutylene
Dichloromethane (DCM), anhydrous
Sulfuric acid (catalytic amount)
Standard glassware for organic synthesis
Procedure:
Dissolve 4,4-difluoro-5-hydroxypentanoic acid in anhydrous DCM in a pressure-rated flask.
Cool the solution to -78°C using a dry ice/acetone bath.
Carefully condense a 10-fold molar excess of isobutylene into the flask.
Add a catalytic amount of concentrated sulfuric acid.
Seal the flask and allow it to warm slowly to room temperature. Stir for 12-24 hours.
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
Perform a standard aqueous workup and extract the product with DCM.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the resulting oil via column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the protected building block, 4,4-difluoro-5-(O-tert-butyl)-pentanoic acid .
Confirm structure and purity via ¹H NMR, ¹⁹F NMR, and LC-MS analysis.
Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of the protected building block to the N-terminus of a peptide chain assembled on a solid support. The principles are directly translatable to automated peptide synthesizers.[10][11]
3.1. Overall SPPS Workflow
The incorporation is a single cycle within the broader SPPS process.
Caption: The SPPS cycle for incorporating the modified acid.
3.2. Reagents and Equipment
Reagent / Equipment
Purpose
Protected Building Block
4,4-difluoro-5-(O-tert-butyl)-pentanoic acid
Resin
Peptide-bound resin (e.g., Rink Amide, Wang) with a free N-terminus after Fmoc removal.
This protocol assumes a starting scale of 0.1 mmol of peptide-resin.
Resin Preparation:
Swell the peptide-resin in DMF for 30 minutes.
If the N-terminus is Fmoc-protected, perform deprotection: Add 20% piperidine/DMF, shake for 3 minutes. Drain. Add fresh solution and shake for 10 minutes. Drain.
Wash the resin thoroughly with DMF (5 x 1 min).
Activation of the Building Block:
In a separate vial, dissolve 4,4-difluoro-5-(O-tert-butyl)-pentanoic acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.
Add DIPEA (0.8 mmol, 8 eq.) to the solution.
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
Causality Note: Pre-activation converts the carboxylic acid to a more reactive acyl-pyridinium species, which is highly susceptible to nucleophilic attack by the peptide's free amine. HATU is chosen for its efficiency, especially with potentially hindered or electronically deactivated acids.[2]
Coupling Reaction:
Drain the DMF from the washed resin.
Immediately add the activated building block solution to the resin.
Ensure the resin is fully submerged and shake at room temperature for 2-4 hours.
Field Insight: Due to the potential for reduced reactivity from the electron-withdrawing difluoro group, a longer coupling time and a higher excess of reagents (4 eq.) are recommended compared to standard amino acids (which often use 2-3 eq.).[2]
Washing and Monitoring:
Drain the reaction mixture.
Wash the resin with DMF (5 x 1 min).
Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (recouple) may be necessary.
Final Wash and Storage:
Once coupling is complete, wash the resin with DCM (3 x 1 min) and Methanol (3 x 1 min).
Dry the resin under a stream of nitrogen or in a desiccator. The peptide is now ready for further elongation or final cleavage.
Cleavage, Deprotection, and Purification
The final step liberates the modified peptide from the solid support and removes all acid-labile side-chain protecting groups, including the tBu ether on the incorporated moiety.
4.1. TFA Cleavage Cocktail
A standard TFA "cocktail" is used. The scavengers are critical to quench reactive cations (especially the tert-butyl cation) generated during deprotection, preventing re-attachment to sensitive residues like Trp or Met.[12]
Reagent
% (v/v)
Purpose
Trifluoroacetic Acid (TFA)
95%
Cleaves peptide from resin; removes acid-labile protecting groups (Boc, tBu, Trt).
Triisopropylsilane (TIS)
2.5%
Cation scavenger.
Water
2.5%
Cation scavenger, aids in Trt group hydrolysis.
4.2. Cleavage Protocol
Place the dry, peptide-bound resin in a reaction vessel.
Add the cleavage cocktail (e.g., 10 mL per 0.1 mmol of resin).
Shake at room temperature for 2-3 hours.
Filter the resin and collect the TFA solution containing the cleaved peptide.
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL conical tube of cold diethyl ether.
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
Air-dry the crude peptide pellet.
4.3. Purification and Analysis
Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analysis: Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight.
Troubleshooting
Problem
Possible Cause
Solution
Incomplete Coupling (Positive Kaiser Test)
1. Insufficient activation/coupling time. 2. Steric hindrance. 3. Deactivated carboxylic acid due to fluorine atoms.
1. Extend coupling time to 4-6 hours. 2. Perform a second coupling (recouple). 3. Consider an alternative coupling agent like PyAOP.
Low Final Yield
1. Incomplete coupling at one or more steps. 2. Loss of peptide during washes/precipitation.
1. Optimize coupling times and monitor each step. 2. Ensure careful handling during ether precipitation; chill ether to -20°C for better precipitation.
Unexpected Mass in LC-MS
1. Incomplete removal of a protecting group. 2. Side reaction with scavengers.
1. Extend cleavage time to 4 hours. 2. Ensure the correct scavenger cocktail is used for the peptide sequence.
Conclusion
The successful incorporation of 4,4-difluoro-5-hydroxypentanoic acid into a peptide chain is readily achievable using a well-planned Fmoc/tBu SPPS strategy. The keys to success are the robust protection of the C5-hydroxyl group with a tBu ether and the use of an effective coupling agent like HATU with an extended reaction time to overcome any potential deactivation by the gem-difluoro moiety. This advanced modification provides a powerful tool for medicinal chemists and researchers to enhance the therapeutic potential of peptide-based molecules.
References
Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
CPC Scientific. (2023, April 13).
Taylor & Francis. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides.
ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?.
National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis. PubMed.
National Institutes of Health. (1997, October 1). Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. PubMed.
The Rising Star in Agrochemicals: Application Notes for the Versatile Building Block, 4,4-Difluoro-5-hydroxypentanoic Acid
Introduction: The Strategic Advantage of Fluorine in Agrochemical Design In the continuous pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms has...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Advantage of Fluorine in Agrochemical Design
In the continuous pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms has emerged as a paramount design principle. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, have led to a significant number of modern pesticides containing fluorinated moieties.[1][2] Among these, the difluoromethyl (CF2H) group has garnered considerable attention as a bioisostere for hydroxyl, thiol, or amine groups, capable of forming hydrogen bonds and modulating biological activity.[3] This guide provides an in-depth look at a promising, yet underexplored, building block: 4,4-difluoro-5-hydroxypentanoic acid . We will explore its synthesis, key transformations, and potential applications in the creation of novel agrochemical candidates.
Part 1: Synthesis of 4,4-Difluoro-5-hydroxypentanoic Acid
A robust and accessible synthetic route to 4,4-difluoro-5-hydroxypentanoic acid is crucial for its widespread adoption. While direct literature on its synthesis is sparse, a highly plausible and efficient method can be proposed based on the well-established Reformatsky reaction, which is known for its tolerance of various functional groups.[4][5] This approach utilizes readily available starting materials to construct the carbon skeleton with the desired gem-difluoro functionality.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting with a Reformatsky-type reaction between ethyl iododifluoroacetate and a suitable C3-aldehyde synthon, followed by hydrolysis of the resulting ester.
Diagram 1: Proposed Synthesis of 4,4-Difluoro-5-hydroxypentanoic Acid
Caption: Proposed two-step synthesis of 4,4-difluoro-5-hydroxypentanoic acid.
Experimental Protocol: Synthesis of 4,4-Difluoro-5-hydroxypentanoic Acid
Materials:
Reagent/Solvent
CAS Number
Molecular Weight
Quantity
Ethyl iododifluoroacetate
679-66-3
247.98
1.2 eq
3-(tert-butyldimethylsilyloxy)propanal
63664-67-5
188.35
1.0 eq
Zinc dust
7440-66-6
65.38
2.0 eq
Tetrahydrofuran (THF), anhydrous
109-99-9
72.11
-
Tetrabutylammonium fluoride (TBAF)
429-41-4
261.46
1.1 eq
Lithium hydroxide (LiOH)
1310-65-2
23.95
2.0 eq
Hydrochloric acid (HCl), 1M
7647-01-0
36.46
-
Procedure:
Reformatsky-type Reaction:
Activate zinc dust by stirring with 1M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
To a flame-dried flask under an inert atmosphere, add the activated zinc dust and anhydrous THF.
Add a solution of 3-(tert-butyldimethylsilyloxy)propanal and ethyl iododifluoroacetate in THF dropwise to the zinc suspension at a temperature maintained between 25-30 °C.
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4,4-difluoro-5-(tert-butyldimethylsilyloxy)pentanoate, which can be purified by column chromatography.
Deprotection and Hydrolysis:
Dissolve the purified ester in THF and treat with TBAF (1M in THF) at 0 °C. Stir for 1-2 hours until the silyl ether is completely cleaved (monitored by TLC).
To the resulting solution, add an aqueous solution of lithium hydroxide and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed.
Acidify the reaction mixture to pH ~2 with 1M HCl and extract with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,4-difluoro-5-hydroxypentanoic acid.
Part 2: Key Transformations and Agrochemical Applications
The bifunctional nature of 4,4-difluoro-5-hydroxypentanoic acid makes it a versatile precursor to a variety of agrochemically relevant scaffolds. Its most prominent transformation is intramolecular cyclization to form a δ-lactone, a valuable synthon in its own right.
Application 1: Synthesis of 4,4-Difluoro-δ-valerolactone
Hydroxy acids, particularly γ- and δ-hydroxy acids, readily undergo intramolecular esterification upon heating or under acidic conditions to form cyclic esters known as lactones.[5] 4,4-Difluoro-5-hydroxypentanoic acid is expected to efficiently cyclize to form 4,4-difluoro-δ-valerolactone. This lactone can serve as a key intermediate for further derivatization.
Diagram 2: Cyclization to 4,4-Difluoro-δ-valerolactone
Caption: Intramolecular cyclization to form the corresponding δ-lactone.
Experimental Protocol: Synthesis of 4,4-Difluoro-δ-valerolactone
Materials:
Reagent/Solvent
CAS Number
Molecular Weight
Quantity
4,4-Difluoro-5-hydroxypentanoic acid
-
154.10
1.0 eq
p-Toluenesulfonic acid (p-TsOH)
104-15-4
172.20
0.05 eq
Toluene
108-88-3
92.14
-
Procedure:
Dissolve 4,4-difluoro-5-hydroxypentanoic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
Add a catalytic amount of p-toluenesulfonic acid.
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
Wash the toluene solution with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography to obtain 4,4-difluoro-δ-valerolactone.
Application 2: Derivatization for Herbicidal and Fungicidal Scaffolds
The difluoromethyl group is a key feature in many modern herbicides and fungicides.[1][6] 4,4-Difluoro-δ-valerolactone can be a versatile starting point for the synthesis of novel agrochemical candidates through ring-opening reactions followed by functionalization.
Example: Synthesis of a Novel Difluoromethylated Amide Herbicide Candidate
The amide bond is a common linker in many agrochemicals. By opening the lactone ring with a suitable amine, a new amide containing the difluoromethyl moiety can be synthesized. This approach allows for the modular synthesis of a library of compounds for screening.
Diagram 3: Synthesis of a Difluoromethylated Amide
Caption: Ring-opening of the lactone with an amine to form a potential herbicide.
Experimental Protocol: Synthesis of N-(3,4-dichlorophenyl)-4,4-difluoro-5-hydroxypentanamide
Materials:
Reagent/Solvent
CAS Number
Molecular Weight
Quantity
4,4-Difluoro-δ-valerolactone
-
136.10
1.0 eq
3,4-Dichloroaniline
95-76-1
162.02
1.1 eq
Toluene
108-88-3
92.14
-
Procedure:
In a sealed tube, combine 4,4-difluoro-δ-valerolactone and 3,4-dichloroaniline in toluene.
Heat the mixture to 110-120 °C and stir for 12-24 hours.
Monitor the reaction by TLC for the disappearance of the starting materials.
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Conclusion
4,4-Difluoro-5-hydroxypentanoic acid represents a highly promising and versatile building block for the synthesis of novel agrochemicals. Its straightforward proposed synthesis and the ability to be converted into a reactive lactone intermediate open up numerous possibilities for creating diverse libraries of difluoromethyl-containing compounds. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this exciting new synthon.
References
Fornalczyk, M., Singh, K., & Stuart, A. M. (2012). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry, 10(19), 3848-3857.
Zhang, W., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry.
ACS. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry.
ResearchGate. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
PubMed. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
Synthesis of α-hydroxy-β,β-difluoro-γ-ketoesters via[2][2]sigmatropic rearrangements.
Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038-7097.
Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride.
Ring Openings of Lactone and Ring Contractions of Lactide by Frustr
An iridium-catalyzed, reductive alkylation of abundant tertiary lactams and amides using 1–2 mol % of Vaska's complex (IrCl(CO)(PPh3)2), tetramethyldisiloxane (TMDS), and difluoro-Reformatsky reagents (BrZnCF2R)
The Reformatsky reaction, first reported in 1887, has long been recognized as a fundamental method for carbon–carbon bond construction due to its mild conditions and functional group tolerance.
A highly regioselective synthesis of valuable gem-difluorinated C-furanosides from unprotected aldoses via a debenzylative cycloetherification (DBCE) reaction induced by diethylaminosulfur trifluoride is descibed.
AgriBusiness Global. (2021). 22 Active Ingredient Patents to Expire by 2030: What It Means for Indian Agrochemical Companies.
Master Organic Chemistry.
Synthesis of γ-Difluoroalkyl-α,β-Unsaturated Esters via Photoredox NHC-C
Application Note: Catalytic Strategies for the Cross-Coupling of 4,4-Difluoro-5-hydroxypentanoic Acid in Drug Development
Introduction & Strategic Rationale In modern medicinal chemistry, the incorporation of fluorine is a privileged strategy to modulate pKa, enhance metabolic stability, and improve lipophilicity. 4,4-Difluoro-5-hydroxypent...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
In modern medicinal chemistry, the incorporation of fluorine is a privileged strategy to modulate pKa, enhance metabolic stability, and improve lipophilicity. 4,4-Difluoro-5-hydroxypentanoic acid (CAS: 2168335-54-2)[1] is an exceptionally valuable bifunctional building block. The gem-difluoromethylene unit serves as a robust bioisostere for oxygen or methylene bridges, while the orthogonal reactivity of the terminal hydroxyl and carboxylic acid groups allows for bidirectional chain extension.
However, cross-coupling unactivated aliphatic fluorinated chains presents severe mechanistic challenges. The strong inductive effect of the CF₂ group drastically slows down oxidative addition, and traditional transition-metal intermediates are highly susceptible to β-fluoride elimination. This application note details two field-proven, self-validating catalytic workflows to successfully functionalize both termini of this molecule: Metallaphotoredox Decarboxylative Arylation and Nickel-Catalyzed Alkyl-Aryl Cross-Coupling .
Traditional cross-coupling of aliphatic carboxylic acids is hindered by the high energy barrier required for two-electron decarboxylative metalation. By merging photoredox catalysis with nickel catalysis, we bypass this thermodynamic sink via a single-electron transfer (SET) pathway[2].
The iridium photocatalyst is excited by visible light to a long-lived triplet state. This excited species oxidizes the deprotonated 4,4-difluoro-5-hydroxypentanoic acid, triggering the extrusion of CO₂ to generate a nucleophilic 3,3-difluoro-4-hydroxybutyl radical. Concurrently, a Ni(0) catalyst undergoes oxidative addition with an aryl halide to form an electrophilic Ni(II)-aryl complex. The rapid capture of the fluorinated alkyl radical by the Ni(II) species outcompetes undesired side reactions, forming a high-valent Ni(III) intermediate that readily undergoes reductive elimination to yield the C(sp³)-C(sp²) coupled product[3].
Fig 1. Synergistic Ir/Ni metallaphotoredox cycle for decarboxylative cross-coupling.
This protocol is designed as a self-validating system. Visual cues (color changes) and strict environmental controls ensure reproducibility.
Substrate Protection : Pre-protect the terminal hydroxyl group of 4,4-difluoro-5-hydroxypentanoic acid as a tert-butyldimethylsilyl (TBS) ether.
Causality : While metallaphotoredox conditions are mild, free primary alcohols can occasionally coordinate to the highly oxophilic Ni(II) intermediates, lowering the effective catalyst concentration and stalling the cycle.
Reaction Setup : In an oven-dried 40 mL vial equipped with a Teflon septum, combine the TBS-protected acid (1.0 equiv, 0.5 mmol), aryl bromide (1.5 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), and Cs₂CO₃ (1.5 equiv).
Causality : The dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) ligand is critical. Its bulky tert-butyl groups prevent the formation of coordinatively saturated, unreactive NiL₂ complexes, ensuring vacant sites for radical capture.
Solvent Addition & Degassing : Add anhydrous DMF (10 mL). Subject the mixture to three rigorous freeze-pump-thaw cycles.
Causality : Deoxygenation is non-negotiable. Molecular oxygen rapidly quenches the *Ir(III) triplet excited state and irreversibly traps the difluoroalkyl radical to form peroxy species, completely halting the catalytic cycle.
Irradiation : Seal the vial and irradiate with a 34W Blue LED lamp (λ = 450 nm) at room temperature for 24 hours. Use a cooling fan to maintain ambient temperature.
Causality : Excessive heat from the LEDs accelerates the degradation of the active Ni(0) species, visually validated by the undesired precipitation of "nickel black" on the vial walls.
Workup : Dilute with EtOAc, wash with saturated aqueous LiCl (to remove DMF), dry over Na₂SO₄, and purify via silica gel chromatography.
To functionalize the C5 position, the hydroxyl group is first activated to an iodide (via Appel reaction) to yield a 1-iodo-2,2-difluoroalkane derivative. Cross-coupling of unactivated fluoroalkyl iodides is notoriously difficult; the strong electron-withdrawing nature of the adjacent CF₂ group severely retards the oxidative addition of the C-I bond to the metal center.
However, combinatorial screening has demonstrated that specific Ni(II) salts paired with nitrogen/phosphine hybrid ligands can efficiently catalyze the fluoroalkylation of aryl boronic acids[4]. The reaction proceeds via a Ni(0)/Ni(II) or Ni(I)/Ni(III) radical-rebound mechanism, where the generation of the difluoroalkyl radical circumvents the slow two-electron oxidative addition entirely.
Fig 2. Workflow for the functionalization of the activated difluoro-hydroxyl terminus.
Protocol 2: Suzuki-Type Alkyl-Aryl Cross-Coupling
Activation : Convert 4,4-difluoro-5-hydroxypentanoic acid (with the carboxylic acid pre-protected as a benzyl ester) to the corresponding iodide using I₂, PPh₃, and imidazole in DCM.
Catalyst Pre-complexation : In a glovebox, pre-stir Ni(OTf)₂ (10 mol%) and 2,2'-bipyridine (bpy) (10 mol%) in 1,4-dioxane for 30 minutes until a distinct color change (pale green to deep purple/blue) is observed.
Causality : Pre-complexation ensures the generation of the active L·Ni(OTf)₂ species before introducing the reductant or substrates. Unliganded nickel will rapidly catalyze the undesired homocoupling of the boronic acid.
Coupling : Add the difluoroalkyl iodide (1.0 equiv, 0.5 mmol), aryl boronic acid (2.0 equiv), Mn powder (3.0 equiv, as a stoichiometric reductant to generate Ni(0)), and K₂HPO₄ (2.0 equiv).
Reaction : Stir at 60 °C for 16 hours.
Causality : Unlike the photoredox method, elevated thermal energy is required here to overcome the activation energy of the radical rebound step with the highly electron-deficient difluoroalkyl species.
Workup : Filter through a pad of Celite to remove insoluble Mn salts, concentrate under reduced pressure, and purify via flash chromatography.
Quantitative Data Summary
The table below summarizes the optimization parameters and causality observations for the decarboxylative arylation of the TBS-protected 4,4-difluoro-5-hydroxypentanoic acid with 4-bromoanisole.
Photocatalyst (1 mol%)
Transition Metal (5 mol%)
Ligand (5 mol%)
Base (1.5 eq)
Yield (%)
Observation / Causality
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆
NiCl₂·glyme
dtbbpy
Cs₂CO₃
88%
Optimal radical capture and catalytic turnover.
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆
NiCl₂·glyme
bpy
Cs₂CO₃
42%
Lack of t-Bu groups leads to unreactive NiL₂ complexes.
Ru(bpy)₃Cl₂
NiCl₂·glyme
dtbbpy
Cs₂CO₃
15%
Ru(II) excited state oxidation potential is insufficient for carboxylate.
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆
Pd(OAc)₂
dtbbpy
Cs₂CO₃
0%
Pd does not readily undergo single-electron radical capture.
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆
NiCl₂·glyme
dtbbpy
None
0%
Base is strictly required to deprotonate the acid for SET oxidation.
Application Note: 4,4-Difluoro-5-hydroxypentanoic Acid as a Fluorinated Building Block in Drug Discovery
Introduction & Scientific Rationale The strategic incorporation of fluorine into organic molecules is a foundational pillar of modern medicinal chemistry. Fluorination modulates lipophilicity, enhances metabolic stabilit...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The strategic incorporation of fluorine into organic molecules is a foundational pillar of modern medicinal chemistry. Fluorination modulates lipophilicity, enhances metabolic stability by blocking cytochrome P450 oxidation sites, and tunes the pKa of adjacent functional groups with minimal steric perturbation. Among the various fluorinated motifs, the gem-difluoro group (–CF₂–) is particularly valuable as a bioisostere for oxygen (in ethers) or methylene, providing unique conformational rigidity and altering the electronic landscape of the molecule[1].
4,4-Difluoro-5-hydroxypentanoic acid and its ester derivatives—most notably ethyl 4,4-difluoro-5-hydroxypentanoate —have emerged as highly versatile C5 building blocks[2]. These compounds are critical for synthesizing "skipped" fluorination motifs and complex difluorinated heterocycles[1]. A premier, field-proven application of this building block is its use in the total synthesis of Gemigliptin (Zemiglo), a highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor prescribed for the treatment of type 2 diabetes mellitus[3][4]. In this workflow, the building block is utilized to construct the drug's core 5,5-difluoropiperidin-2-one pharmacophore[5].
Physicochemical Properties & Quantitative Data
Understanding the baseline properties of the building block is essential for predicting its behavior during complex multistep synthesis. Below is a summary of the quantitative data for the primary ethyl ester derivative.
Synthetic Workflow: Preparation of the Building Block
The synthesis of ethyl 4,4-difluoro-5-hydroxypentanoate relies on a highly regioselective sequence that leverages the electronic properties of the fluorine atoms to direct the reaction pathway.
Protocol 1: Copper-Catalyzed Radical Addition and Regioselective Reduction
Step 1.1: Copper-Catalyzed Conjugate Addition
Objective: Form the C5 carbon backbone via carbon-carbon bond formation.
Procedure: To a solution of ethyl bromodifluoroacetate (33.2 g) in dry tetrahydrofuran (THF, 94.0 g), add ethyl acrylate (8.2 g) and copper powder (10.9 g). Heat the suspension to 50 °C. Dropwise, add tetramethylethylenediamine (TMEDA, 9.5 g) and stir the mixture for 3 hours at 50 °C[3].
Causality & Mechanism: Copper(0) acts as a single-electron transfer agent, cleaving the weak C–Br bond to generate an electrophilic difluoroalkyl radical. This radical rapidly adds to the electron-deficient alkene of ethyl acrylate. TMEDA is critical as a ligand to stabilize the intermediate copper complexes and prevent unwanted side reactions[3].
Self-Validation (IPC): Monitor the reaction via GC-MS or ¹H NMR. The reaction is complete upon the total disappearance of the vinylic protons of ethyl acrylate (δ 5.8–6.4 ppm)[3]. The product is diethyl 2,2-difluoropentanedioate.
Step 1.2: Regioselective Ester Reduction
Objective: Selectively reduce the ester adjacent to the –CF₂– group to a primary alcohol.
Procedure: Dilute the intermediate diethyl 2,2-difluoropentanedioate (14.8 g) in a mixture of ethanol (20.4 g) and THF (69.1 g) and cool to 0 °C. Slowly add sodium borohydride (NaBH₄, 3.5 g) in portions, strictly maintaining the internal temperature below 30 °C[3].
Causality & Mechanism: Standard aliphatic esters are generally inert to mild reducing agents like NaBH₄. However, the highly electronegative gem-difluoro group exerts a powerful inductive electron-withdrawing effect (–I effect). This significantly increases the electrophilicity of the adjacent carbonyl carbon, rendering it highly susceptible to hydride attack. The distal ester remains completely untouched, resulting in perfect regioselectivity[1].
Self-Validation (IPC): Confirm completion via ¹H NMR. The successful reduction is marked by the appearance of a triplet-like multiplet for the –CH₂OH protons (~δ 3.9 ppm), while the distal ethyl ester quartet (δ 4.1–4.2 ppm) remains intact[3].
Caption: Workflow for the synthesis of ethyl 4,4-difluoro-5-hydroxypentanoate via regioselective reduction.
Application Workflow: Construction of the 5,5-Difluoropiperidin-2-one Pharmacophore
The most prominent use of this building block is its integration into complex drug scaffolds, such as the DPP-4 inhibitor Gemigliptin[7]. This requires converting the primary alcohol into a leaving group, followed by nucleophilic substitution and intramolecular cyclization.
Protocol 2: Activation and Intramolecular Lactamization
Step 2.1: Alcohol Activation via Nonaflation
Objective: Convert the primary alcohol into an exceptional leaving group.
Procedure: Dissolve ethyl 4,4-difluoro-5-hydroxypentanoate (100.0 g) in dichloromethane (300.0 mL) and add pyridine (65.7 g). Cool the mixture to -10.0 °C. Slowly add nonafluorobutanesulfonic anhydride (Nf₂O, 477.4 g) dropwise. Stir for 3 hours[3].
Causality & Mechanism: The –CF₂– group strongly deactivates the adjacent carbon toward Sₙ2 nucleophilic attack due to the electrostatic repulsion of the incoming nucleophile and destabilization of the transition state. Standard leaving groups (like mesylate or tosylate) are kinetically insufficient here. The nonaflate (a "super leaving group") is strictly required to lower the activation energy and facilitate the subsequent displacement[3].
Self-Validation (IPC): Analyze the organic layer via ¹⁹F NMR. The appearance of the nonafluorobutyl signals confirms successful activation.
Step 2.2: Sₙ2 Displacement and Lactamization
Objective: Couple the building block to the primary amine of the target molecule and close the ring.
Procedure: React the nonaflate intermediate with the primary amine of the target molecule (e.g., a Boc-protected β-amino acid derivative) in the presence of a mild base[5].
Causality & Mechanism: The primary amine acts as a nucleophile, displacing the nonaflate via an Sₙ2 mechanism to form a secondary amine. Because the molecule now contains both a secondary amine and a terminal ethyl ester, it undergoes a spontaneous (or base-promoted) intramolecular lactamization. The amine attacks the ester carbonyl, expelling ethanol, and closing the 6-membered ring to yield the highly stable 5,5-difluoropiperidin-2-one core[7][5].
Self-Validation (IPC): Successful lactamization is confirmed by the disappearance of the ester ethyl group signals in ¹H NMR and the emergence of a strong lactam carbonyl stretch (~1680 cm⁻¹) in IR spectroscopy.
Caption: Workflow for integrating the fluorinated building block into the Gemigliptin pharmacophore.
Application Note: A Scalable, Two-Pronged Approach to the Synthesis of 4,4-Difluoro-5-hydroxypentanoic Acid for Pharmaceutical Research
Introduction The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, profoundly enhancing properties such as metabolic stability, bioavailability, and binding affin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, profoundly enhancing properties such as metabolic stability, bioavailability, and binding affinity.[1][2] Consequently, the demand for novel fluorinated building blocks continues to grow.[3] 4,4-Difluoro-5-hydroxypentanoic acid, a bifunctional molecule featuring both a gem-difluoro motif and a primary alcohol, represents a versatile synthon for constructing more complex pharmaceutical intermediates.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this valuable compound. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles and offers two robust, field-proven protocols designed for scalability and reproducibility. We will explore two distinct synthetic strategies branching from a common intermediate, providing flexibility based on available equipment and process preferences.
Critical Safety & Handling Precautions
The protocols described herein utilize reagents that require careful handling, particularly on a larger scale. The primary reagent of concern is ethyl bromodifluoroacetate .
Hazard Profile: Ethyl bromodifluoroacetate is a lachrymator and is corrosive, causing severe skin burns and eye damage. Its vapors are irritating to the respiratory tract.[4] It is also a highly flammable liquid and vapor.
Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[6]
Equipment: When handling flammable solvents and reagents, all equipment must be properly grounded to prevent static discharge, which can serve as an ignition source.[5][6][7] Use of non-sparking tools is mandatory.[7]
Storage: Store ethyl bromodifluoroacetate in a cool, dry, well-ventilated area away from heat, sparks, and open flames, and incompatible materials such as strong bases and oxidizing agents.[5][6]
Overall Synthetic Strategy
The synthesis of 4,4-difluoro-5-hydroxypentanoic acid is predicated on the initial construction of a C5 carbon backbone containing the crucial gem-difluoro group at the C4 position. Our strategy begins with a robust carbon-carbon bond formation: a metal-mediated conjugate addition (Michael addition) of a difluoroenolate equivalent to an acrylate acceptor. This reaction forms the key intermediate, diethyl 2,2-difluoroadipate.
From this central intermediate, we present two distinct pathways to the final product:
Protocol I: A linear approach involving selective mono-hydrolysis of the diester, followed by a targeted reduction of the remaining ester group.
Protocol II: A cyclization-based approach involving complete hydrolysis to the diacid, formation of a cyclic anhydride, and subsequent reductive opening to furnish the target molecule.
The choice between these protocols may depend on factors such as throughput requirements, ease of purification, and familiarity with the required chemical transformations.
Caption: Overall synthetic strategy highlighting the two divergent protocols from a common intermediate.
Protocol I: Selective Hydrolysis and Reduction Route
This protocol offers a direct, linear path to the target compound. Its success hinges on carefully controlled reaction conditions to achieve selective transformations at each step, minimizing side products and simplifying purification.
Part A: Synthesis of Diethyl 2,2-difluoroadipate
This key step utilizes an indium-promoted Reformatsky-type reaction, which then undergoes a conjugate addition to ethyl acrylate.[1][8] Indium is chosen for its high chemoselectivity and tolerance of various functional groups, making it highly reliable for scale-up.[1][8]
Experimental Protocol:
To a multi-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add indium powder and anhydrous tetrahydrofuran (THF).
Initiate vigorous stirring and add ethyl acrylate to the suspension.
In a separate, dry dropping funnel, prepare a solution of ethyl bromodifluoroacetate in anhydrous THF.
Add the ethyl bromodifluoroacetate solution dropwise to the indium/acrylate suspension over 1-2 hours. The reaction is exothermic; maintain the internal temperature below 60°C using a water bath if necessary.
After the addition is complete, heat the reaction mixture to 60°C and maintain for 6-8 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting materials.
Cool the mixture to room temperature and quench by slowly adding 1 M HCl (aq).
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
The crude product, diethyl 2,2-difluoroadipate, can be purified by vacuum distillation for use in the next step.
Reagent/Solvent
100 g Scale
1 kg Scale
Molar Eq.
Indium Powder
67.0 g
670 g
1.15
Ethyl Acrylate
50.0 g
500 g
1.0
Ethyl Bromodifluoroacetate
111.5 g
1.12 kg
1.1
Anhydrous THF
1.0 L
10 L
-
Part B: Selective Mono-hydrolysis
The kinetic differentiation between the two ester groups is challenging. However, by using a stoichiometric amount of base at low temperatures, one can preferentially hydrolyze the less sterically hindered ester, yielding the desired mono-acid mono-ester.
Experimental Protocol:
Dissolve the purified diethyl 2,2-difluoroadipate in a mixture of ethanol and water.
Cool the solution to 0-5°C in an ice bath.
Slowly add a pre-cooled solution of potassium hydroxide (1.0 M equivalent) dropwise, ensuring the temperature does not exceed 5°C.
Stir the reaction at this temperature for 24-48 hours, monitoring the progress by HPLC.
Once the reaction has reached the optimal ratio of mono-acid to di-acid and starting material, carefully acidify the mixture to pH 2-3 with cold 1 M HCl.
Extract the product into dichloromethane (DCM).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude mono-acid, which can be purified by column chromatography or used directly.
Part C: Selective Ester Reduction
With the more reactive carboxylic acid now present, we can selectively reduce the remaining ester. The most effective strategy is to convert the carboxylic acid to its carboxylate salt, which deactivates it towards reduction, and then use a powerful reducing agent to transform the ester into the primary alcohol.
Experimental Protocol:
Dissolve the mono-acid from Part B in anhydrous THF and cool to 0°C.
Add sodium hydride (1.0 eq) portion-wise to form the sodium carboxylate salt. Allow the mixture to stir until hydrogen evolution ceases.
In a separate flask, prepare a solution of lithium borohydride (LiBH₄) in THF.
Slowly add the LiBH₄ solution to the carboxylate suspension at 0°C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Cool the reaction back to 0°C and quench by the slow, dropwise addition of 1 M HCl until the pH is acidic.
Extract the aqueous layer multiple times with ethyl acetate.
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude final product.
Protocol II: Diacid-Anhydride Route
This protocol may be advantageous on a larger scale as it often involves more robust, crystalline intermediates that are easier to handle and purify than the oily products in Protocol I.
Caption: Workflow for the synthesis of the target molecule via the Diacid-Anhydride Route (Protocol II).
Steps A & B: Dihydrolysis to 2,2-Difluoroadipic Acid
Begin with diethyl 2,2-difluoroadipate as synthesized in Protocol I, Part A.
Dissolve the diester in a mixture of ethanol and water.
Add an excess of sodium hydroxide (2.2-2.5 equivalents) and heat the mixture to reflux for 4-6 hours.
Cool the solution and acidify to pH 1 with concentrated HCl.
The resulting diacid may precipitate. If so, collect it by filtration. If not, extract with ethyl acetate, dry, and concentrate to yield the solid 2,2-difluoroadipic acid.
Step C: Cyclization to 2,2-Difluoroglutaric Anhydride
Place the dry 2,2-difluoroadipic acid in a flask equipped with a distillation head.
Add an excess of acetic anhydride.
Heat the mixture gently to distill off the acetic acid byproduct, driving the reaction to completion.
Once the distillation ceases, cool the reaction and remove the excess acetic anhydride under high vacuum to yield the crude cyclic anhydride.
Steps D & E: Reductive Opening and Final Hydrolysis
Dissolve the crude anhydride in anhydrous THF and cool to 0°C.
Add sodium borohydride (NaBH₄) portion-wise. This selectively reduces one carbonyl of the anhydride, which upon workup forms a stable γ-lactone.
After stirring for several hours, quench the reaction with acid and extract the lactone intermediate.
Without extensive purification, subject the crude lactone to basic hydrolysis (e.g., NaOH in water/THF) to open the ring.
Acidify the resulting carboxylate solution to yield the final product, 4,4-difluoro-5-hydroxypentanoic acid.
Purification and Characterization
The final product is a hydroxyl acid, which can be challenging to purify via chromatography due to its polarity. The preferred method for obtaining high-purity material is recrystallization .
Protocol: After the final acidic workup and extraction, concentrate the organic layers to obtain a crude solid or viscous oil. Attempt recrystallization from a suitable solvent system, such as ethyl acetate/hexane or water.[9][10] Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add hexane until turbidity persists. Allow the solution to cool slowly to room temperature and then to 0-4°C to maximize crystal formation. Collect the purified solid by filtration.
Analysis
Expected Result
¹H NMR
Resonances corresponding to the -CH₂OH, -CH₂-CH₂-COOH protons.
¹⁹F NMR
A triplet corresponding to the -CF₂- group coupled to the adjacent methylene protons.
¹³C NMR
Peaks for the carboxyl carbon, the carbon bearing the fluorine atoms (as a triplet), and the other aliphatic carbons.
Mass Spec (ESI-)
[M-H]⁻ peak corresponding to the molecular weight of the deprotonated acid.
Purity (HPLC)
>98% desired for pharmaceutical applications.
Conclusion
This application note details two distinct and scalable synthetic routes for producing 4,4-difluoro-5-hydroxypentanoic acid, a key building block for medicinal chemistry. The Selective Hydrolysis and Reduction Route (Protocol I) offers a linear sequence that may be preferable for smaller scales, while the Diacid-Anhydride Route (Protocol II) provides a robust alternative that leverages crystalline intermediates, potentially simplifying purification and handling during large-scale campaigns. By understanding the chemical rationale behind each step and adhering to the outlined safety precautions, research and development teams can confidently and efficiently synthesize this valuable fluorinated synthon.
References
Poisson, T., Belhomme, M.-C., & Pannecoucke, X. (2012). Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds. The Journal of Organic Chemistry, 77(20), 9277–9285. [Online] Available at: [Link]
Poisson, T., Belhomme, M.-C., & Pannecoucke, X. (2012). Indium-promoted Reformatsky reaction: a straightforward access to β-amino and β-hydroxy α,α-difluoro carbonyl compounds. PubMed. [Online] Available at: [Link]
Pahima, C., et al. (2017). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. [Online] Available at: [Link]
Pahima, C., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]
Organic Syntheses Procedure. The Reformatsky-Honda Reaction of BrCF2COOEt with Imines. [Online] Available at: [Link]
Kiel University. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. [Online] Available at: [Link]
Hokkaido University. (2026). Synthesis of Fluorinated Aromatic Carboxylic Acids. [Online] Available at: [Link]
Fluorine Notes Journal. Perfluorinated Carboxylic Acids. Synthesis and Application. [Online] Available at: [Link]
Master Organic Chemistry. Reformatsky Reaction. [Online] Available at: [Link]
ChemRxiv. (2023). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. [Online] Available at: [Link]
Google Patents. (2019). CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate.
Nature. (2023). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. [Online] Available at: [Link]
PrepChem.com. Synthesis of 5-(4-chlorophenyl)-5-hydroxypentanoic acid. [Online] Available at: [Link]
Google Patents. (2009). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
MDPI. (2022). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. [Online] Available at: [Link]
Zhang, et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Online] Available at: [Link]
ResearchGate. (2005). Process Research and Development and Scale-up of a 4,4-Difluoro-3,3-dimethylproline Derivative. [Online] Available at: [Link]
Global Substance Registration System. 5-(4-FLUOROPHENYL)-5-HYDROXYPENTANOIC ACID. [Online] Available at: [Link]
ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. [Online] Available at: [Link]
Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
improving yield in 4,4-difluoro-5-hydroxypentanoic acid synthesis
Welcome to the Technical Support Center for Fluorinated Building Blocks. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing yield bottlenecks when synthesizing ge...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Fluorinated Building Blocks. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing yield bottlenecks when synthesizing gem-difluoro compounds. The synthesis of 4,4-difluoro-5-hydroxypentanoic acid—and its highly utilized precursor, ethyl 4,4-difluoro-5-hydroxypentanoate (CAS 79360-94-4)—is a critical pathway for developing advanced pharmaceutical intermediates, including DPP-4 inhibitors like Gemigliptin[1].
This guide provides a deep dive into the mechanistic causality of the reaction, self-validating protocols, and a targeted troubleshooting section to help you eliminate yield-limiting bottlenecks in your workflow.
Part 1: Mechanistic Overview & Causality
The most scalable and atom-economical route to 4,4-difluoro-5-hydroxypentanoic acid involves a two-stage process: a radical conjugate addition followed by a chemoselective hydride reduction. Understanding the electronic environment of these molecules is the key to mastering the yield.
Radical Conjugate Addition: The synthesis begins by coupling ethyl bromodifluoroacetate with ethyl acrylate. Copper powder catalyzes the homolytic cleavage of the C–Br bond, generating a highly electrophilic difluoroalkyl radical that readily attacks the electron-deficient acrylate[2]. The causality behind using acetic acid (AcOH) as an additive is critical: AcOH acts as a protic source that rapidly protonates the intermediate copper enolate. This rapid turnover prevents the acrylate from undergoing runaway polymerization, drastically improving the yield[2].
Chemoselective Hydride Reduction: The resulting intermediate, diethyl 2,2-difluoroglutarate, contains two ester groups. The highly electronegative gem-difluoro group (-CF2-) exerts a massive inductive electron-withdrawing effect (-I effect) on the adjacent ester carbonyl (C1). This localized electron depletion makes that specific carbonyl carbon highly electrophilic. Consequently, a mild reducing agent like sodium borohydride (NaBH4) will selectively attack and reduce this activated ester to a primary alcohol, leaving the distal, unactivated ester (C5) completely untouched[1][3].
Pathway Visualization
Workflow for the synthesis of 4,4-difluoro-5-hydroxypentanoic acid and its ethyl ester.
Part 2: Quantitative Data Summary
To validate these mechanistic principles, review the following yield optimization data across different reaction conditions. Notice how temperature and solvent choices directly dictate the chemoselectivity of the reduction.
Protocol 1: Synthesis of Diethyl 2,2-Difluoroglutarate
Preparation: Suspend freshly activated copper powder (2.1 equiv, ~52.4 mmol), ethyl acrylate (1.0 equiv, 25.0 mmol), and ethyl bromodifluoroacetate (1.8 equiv, 45.1 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere[2].
Activation: Heat the suspension to 50 °C. Sequentially add TMEDA (0.5 equiv, 12.5 mmol) and glacial acetic acid (0.9 equiv, 22.5 mmol) dropwise[2].
Self-Validation Check: The mixture will transition from a heterogeneous reddish suspension to a deep blue/green color within 15 minutes, visually confirming the formation of the active Cu-TMEDA complex.
Reaction: Stir at 50 °C for 3-4 hours until TLC (Hexane/EtOAc 80:20) indicates the complete consumption of ethyl acrylate.
Workup: Cool to room temperature, dilute with methyl tert-butyl ether (MTBE), and quench carefully with 10% aqueous NH4Cl. Stir vigorously for 30 minutes to break up copper salts[1]. Separate the organic layer, dry over MgSO4, and concentrate in vacuo.
Protocol 2: Chemoselective Reduction to Ethyl 4,4-difluoro-5-hydroxypentanoate
Preparation: Dissolve the crude diethyl 2,2-difluoroglutarate (approx. 15 g) in a mixture of ethanol (20 g) and THF (70 g)[1]. Cool the reactor to 0 °C.
Reduction: Add sodium borohydride (NaBH4, 1.2 equiv) in small portions over 30 minutes.
Critical Control: Maintain the internal temperature strictly below 30 °C to prevent over-reduction of the distal ester[1].
Quenching: Once 1H NMR confirms the disappearance of the starting material, cool to 10 °C and slowly quench with 10% aqueous NH4Cl[1].
Self-Validation Check: Gas evolution (H2) will occur. The cessation of bubbling indicates the complete destruction of unreacted borohydride.
Isolation: Filter through a tightly packed pad of Celite to remove insoluble boron salts. Concentrate the filtrate to remove THF/EtOH, extract with ethyl acetate, and evaporate to yield the target ester (CAS 79360-94-4)[1].
Protocol 3: Saponification to 4,4-Difluoro-5-hydroxypentanoic Acid
Dissolve the purified ester in a 1:1 mixture of THF and deionized water.
Add LiOH·H2O (1.5 equiv) and stir at room temperature for 2 hours.
Acidify the aqueous layer with 1M HCl to pH 2-3, extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate to yield the final free acid.
Part 4: Troubleshooting Guides & FAQs
Q: Why am I seeing a high percentage of the diol byproduct during the reduction step?A: Over-reduction occurs when the hydride attacks the distal C5 ester. This is almost always caused by poor temperature control or using an overly protic solvent system without dilution. While the inductive pull of the CF2 group is strong, at temperatures above 30 °C, NaBH4 becomes reactive enough to reduce standard aliphatic esters. Ensure your internal temperature remains between 0 °C and 30 °C, and use a THF/EtOH co-solvent system rather than pure methanol to moderate the hydride's reactivity[1][3].
Q: The conjugate addition step is stalling at 50% conversion. How can I drive it to completion?A: Stalled radical additions usually stem from inactive copper powder or the rapid polymerization of the ethyl acrylate. First, ensure your copper powder is freshly activated (washing with 2% iodine in acetone, followed by HCl/acetone, then pure acetone). Second, verify that you are adding acetic acid (AcOH). Studies have demonstrated that AcOH acts as a crucial protic additive that rapidly protonates the intermediate copper enolate, turning over the catalytic cycle and preventing the acrylate from polymerizing[2].
Q: During the workup of the reduction step, my product forms a stubborn emulsion. How do I break it?A: Emulsions in this specific reaction are caused by colloidal boron complexes. Instead of a standard aqueous quench, quench the reaction with 10% aqueous NH4Cl and stir vigorously until gas evolution ceases. Then, perform a filtration through a pad of Celite before attempting phase separation[1]. This removes the boron salts, resulting in a clean and immediate phase split.
Q: Can I use DIBAL-H or LiAlH4 instead of NaBH4 for the reduction?A: It is highly discouraged. LiAlH4 is too aggressive and will indiscriminately reduce both esters to the corresponding 4,4-difluoropentane-1,5-diol. DIBAL-H, while tunable at -78 °C, is operationally difficult to scale and often leads to over-reduction to the aldehyde or diol. NaBH4 provides the exact mild nucleophilicity required to exploit the electrophilic difference between the two ester groups[1].
Technical Support Center: Storage and Stability of 4,4-difluoro-5-hydroxypentanoic acid
Introduction: Understanding the Stability of 4,4-difluoro-5-hydroxypentanoic acid Welcome to the technical support guide for 4,4-difluoro-5-hydroxypentanoic acid. This molecule is a valuable building block in pharmaceuti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Understanding the Stability of 4,4-difluoro-5-hydroxypentanoic acid
Welcome to the technical support guide for 4,4-difluoro-5-hydroxypentanoic acid. This molecule is a valuable building block in pharmaceutical and materials science research, largely due to the unique chemical properties conferred by its fluorinated backbone. The presence of the strong carbon-fluorine (C-F) bonds generally imparts high thermal and chemical stability.[1][2] However, the molecule also contains two key functional groups—a terminal carboxylic acid and a secondary hydroxyl group—that can be susceptible to degradation under suboptimal storage conditions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, preventing, and troubleshooting the degradation of 4,4-difluoro-5-hydroxypentanoic acid. By explaining the mechanisms behind potential degradation pathways, we aim to equip you with the knowledge to ensure the long-term integrity and purity of your samples.
Frequently Asked Questions (FAQs)
Question 1: What are the optimal long-term storage conditions for 4,4-difluoro-5-hydroxypentanoic acid?
For maximum stability and to prevent degradation, 4,4-difluoro-5-hydroxypentanoic acid should be stored under the following conditions:
Parameter
Recommendation
Rationale
Temperature
-20°C or lower
Reduces the rate of all potential chemical reactions, including intramolecular cyclization (lactonization) and oxidation.
Atmosphere
Inert Gas (Argon or Nitrogen)
The secondary hydroxyl group is susceptible to oxidation.[3] An inert atmosphere minimizes contact with oxygen, preventing the formation of the corresponding ketone impurity.
Light
Amber, light-blocking vial
Protects the compound from photolytic degradation. UV light can initiate oxidative reactions.[4]
Container
Tightly sealed, chemically resistant container (e.g., borosilicate glass with a PTFE-lined cap)
Prevents contamination and exposure to atmospheric moisture. Hydrofluoric acid can dissolve glass, so ensuring the compound's stability and preventing HF formation is crucial for container choice.[5]
Form
Solid (if possible)
Storing the compound as a dry, solid powder minimizes mobility and reactivity compared to storing it in solution, where solvent interactions can promote degradation.
Question 2: I suspect my sample has degraded. What are the most likely degradation products?
Based on the structure of 4,4-difluoro-5-hydroxypentanoic acid, two primary degradation pathways are most probable under typical storage or experimental conditions:
Intramolecular Cyclization (Lactonization): The most common degradation pathway for a delta-hydroxy acid is an intramolecular esterification reaction between the carboxylic acid and the hydroxyl group. This reversible reaction forms a stable six-membered ring called a delta-lactone. The presence of moisture and trace amounts of acid or base can catalyze this process.
Oxidation: The secondary alcohol at the C-5 position is a potential site for oxidation, especially in the presence of atmospheric oxygen, trace metal catalysts, or light.[6] This reaction would convert the hydroxyl group into a ketone, forming 4,4-difluoro-5-oxopentanoic acid .
A visual representation of these pathways is provided below.
Caption: Primary degradation pathways for 4,4-difluoro-5-hydroxypentanoic acid.
Question 3: Can the difluoro- group influence degradation?
Yes, the geminal fluorine atoms at the C-4 position have a significant electronic influence. The strong electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid proton.[7] This enhanced acidity can potentially auto-catalyze the intramolecular lactonization reaction. Furthermore, while the C-F bonds themselves are exceptionally stable, their presence modifies the reactivity of adjacent functional groups.[8]
Question 4: How can I analytically assess the purity of my sample and detect potential degradation?
A stability-indicating analytical method is crucial for ensuring the quality of your material. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective technique. For more definitive identification of impurities, coupling HPLC with mass spectrometry (LC-MS/MS) is recommended.[9][10]
4,4-difluoro-5-hydroxypentanoic acid is a polar, acidic compound.
The lactone degradation product is more non-polar and will likely have a longer retention time on a C18 column.
The ketone degradation product will have a polarity similar to the parent compound but may be resolved with an appropriate gradient method.
Developing a gradient HPLC method is essential to separate the more non-polar degradation products from the highly polar parent compound.
Troubleshooting Guide
This section addresses specific issues you might encounter that suggest sample degradation.
Problem: I observe a new, later-eluting peak in my RP-HPLC chromatogram.
Likely Cause: This is a classic sign of lactonization. The formation of the intramolecular ester (lactone) reduces the overall polarity of the molecule, causing it to interact more strongly with the non-polar stationary phase (e.g., C18) and thus elute later than the parent hydroxy acid.
Troubleshooting Steps:
Confirm Identity: If possible, use LC-MS to check if the mass of the new peak corresponds to the dehydrated form of the parent compound (Mass of Parent - 18 Da).
Review Storage: Check if the sample was stored at room temperature, in solution (especially in protic solvents), or for an extended period.
Corrective Action: For future use, aliquot the material upon receipt, store it as a solid at -20°C or below, and blanket with an inert gas.[11] Prepare solutions fresh for each experiment.
Problem: My experimental results are inconsistent, suggesting a loss of compound potency.
Likely Cause: A loss of active starting material due to degradation into one or more impurities. Both lactonization and oxidation will reduce the concentration of the desired 4,4-difluoro-5-hydroxypentanoic acid.
Troubleshooting Steps:
Perform Quantitative Analysis: Use a validated HPLC method to re-quantify the purity of your sample against a known reference standard. A simple peak area percentage may not be sufficient if the degradation products have different UV responses.
Execute a Forced Degradation Study: To understand potential issues, a forced degradation study can be invaluable.[12] Exposing small amounts of the material to stress conditions (e.g., acid, base, peroxide, heat, light) can help you proactively identify the degradation products that might form in your experiments.
Workflow for Investigation: The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for suspected sample degradation.
Experimental Protocols
Protocol 1: Recommended Procedure for Sample Handling and Storage
This protocol minimizes the risk of degradation upon receiving and during the use of 4,4-difluoro-5-hydroxypentanoic acid.
Initial Receipt: Upon receiving the compound, immediately place it in a -20°C freezer. Do not let it sit at room temperature.
Aliquotting: Before the first use, allow the container to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent condensation of atmospheric moisture onto the cold solid.
Inert Atmosphere: In a glove box or under a gentle stream of argon or nitrogen, quickly aliquot the solid into smaller, pre-weighed, amber glass vials suitable for single or short-term use.
Sealing and Storage: Securely seal each vial with a PTFE-lined cap. Backfill the vials with inert gas before final sealing. Label each vial clearly and place it back into the -20°C freezer for long-term storage.
Solution Preparation: Only prepare solutions as needed for immediate use. If a stock solution must be stored, use an anhydrous aprotic solvent, store at -20°C, and use within a very limited timeframe. Re-validate the purity of the stock solution if stored for more than 24 hours.
Protocol 2: Stability-Indicating RP-HPLC Method for Purity Assessment
This protocol provides a starting point for developing a method to separate the parent compound from its primary degradation products.
Instrumentation: HPLC with UV/DAD or TUV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 210 nm (or scan for optimal wavelength).
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of ~1 mg/mL.
Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. University of Toronto Libraries. Available at: [Link]
Perfluoroalkyl carboxylic acids - Wikipedia. Wikipedia. Available at: [Link]
Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups - PubMed. PubMed. Available at: [Link]
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC - MDPI. MDPI. Available at: [Link]
Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications - ACS Publications. ACS Publications. Available at: [Link]
Mechanism of Oxidative Decarboxylation of a-Hydroxy Acids by Bromine Water. Part 11. Oxidation in Acidic Medium - Canadian Science Publishing. Canadian Science Publishing. Available at: [Link]
Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing). RSC Publishing. Available at: [Link]
DEGRADATION OF 2-HYDROXYBENZOIC ACID BY ADVANCED OXIDATION PROCESSES - SciELO. SciELO. Available at: [Link]
In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s - PubMed. PubMed. Available at: [Link]
Study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water - UBC Library Open Collections. The University of British Columbia. Available at: [Link]
SAFETY DATA SHEET - Amazon S3. Amazon S3. Available at: [Link]
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The differential effects of the fluorinated carboxylic acid on the... - ResearchGate. ResearchGate. Available at: [Link]
Kinetics and mechanism of the oxidation of some α-hydroxy acids by hexamethylenetetramine-bromine - Indian Academy of Sciences. Indian Academy of Sciences. Available at: [Link]
Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3 | Organic Letters - ACS Publications. ACS Publications. Available at: [Link]
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed. PubMed. Available at: [Link]
Weerman degradation on alpha-hydroxy amides - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]
MECHANISMS OF DEGRADATION OF HYDRATE YIELD INHIBITORS BY WET OXIDATION - ResearchGate. ResearchGate. Available at: [Link]
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Thermal and chemical stability of fluorohydroxyapatite ceramics with different fluorine contents - PubMed. PubMed. Available at: [Link]
Thermal and Chemical Stability of Fluorohydroxyapatite Ceramics with Different Fluorine Contents - ResearchGate. ResearchGate. Available at: [Link]
Hydrofluoric Acid - Duke Safety. Duke University. Available at: [Link]
(PDF) Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available at: [Link]
Thermal degradation of fluoropolymers - TURI. Toxics Use Reduction Institute. Available at: [Link]
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available at: [Link]
Impact of fluorine on the thermal stability of phlogopite - ResearchGate. ResearchGate. Available at: [Link]
Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. ResearchGate. Available at: [Link]
A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways - Frontiers. Frontiers. Available at: [Link]
Elucidation of the 4-Hydroxyacetophenone Catabolic Pathway in Pseudomonas fluorescens ACB - PMC. PMC. Available at: [Link]
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Technical Support Center: Crystallization of 4,4-difluoro-5-hydroxypentanoic acid
An in-depth technical guide by a Senior Application Scientist. This guide provides troubleshooting strategies and detailed protocols for resolving common impurities encountered during the crystallization of 4,4-difluoro-...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide by a Senior Application Scientist.
This guide provides troubleshooting strategies and detailed protocols for resolving common impurities encountered during the crystallization of 4,4-difluoro-5-hydroxypentanoic acid. Designed for researchers and drug development professionals, this document synthesizes established purification principles with insights specific to the unique physicochemical properties of fluorinated carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of 4,4-difluoro-5-hydroxypentanoic acid?
A1: Impurities in a given sample are typically process-related and can include unreacted starting materials, intermediates, byproducts, and residual solvents.[1] For 4,4-difluoro-5-hydroxypentanoic acid, likely impurities depend on the synthetic route. For instance, if synthesized from a fluorinated alcohol, residual starting material may be present.[2] Common impurity classes include:
Starting Materials: Unreacted precursors from the synthesis.
Byproducts: Compounds formed from side reactions, such as products of over-oxidation or incomplete reactions.[1][3]
Isomers: Structural isomers that may have formed during synthesis.
Residual Solvents: Solvents used in the reaction or initial workup that become trapped in the solid matrix.[1]
A combination of chromatographic and spectroscopic techniques, such as HPLC, LC-MS, and NMR, is recommended for comprehensive impurity profiling.[1][4]
Q2: My compound is not crystallizing from solution, even after significant cooling. What are the primary reasons and troubleshooting steps?
A2: Failure to crystallize upon cooling typically points to one of two issues: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.
Insufficient Supersaturation: You may have used too much solvent. The concentration of the target compound is below its saturation point even at the lower temperature.
Solution: Gently evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and attempt to cool again.
Kinetic Barrier to Nucleation: The molecules need an energy incentive to start forming a crystal lattice.
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site.
Solution 2: Seeding. If you have a pure crystal from a previous batch, add a tiny speck to the solution. This "seed" acts as a template for further crystal growth.
Solution 3: Extended Cooling. Allow the solution to stand undisturbed at a lower temperature (e.g., in a refrigerator or freezer) for an extended period (24-48 hours).
Q3: Instead of solid crystals, my product is separating as an oil. How can I resolve this "oiling out" phenomenon?
A3: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point or as a liquid phase, forming an oil instead of a solid crystal lattice. This is common when a solution is highly concentrated or cooled too quickly.
Immediate Action: Re-heat the solution until the oil redissolves completely.
Troubleshooting Steps:
Add More Solvent: Add a small amount of the hot "good" solvent to the clear solution to slightly decrease the concentration.[5]
Slow Cooling: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Slow cooling is crucial for forming well-ordered crystals.[6]
Change Solvent System: The boiling point of your solvent might be higher than the melting point of your compound. Select a lower-boiling point solvent or a different solvent system altogether.
Q4: The purity of my crystals has not improved significantly after one round of recrystallization. What are my next steps?
A4: If a single recrystallization is insufficient, several options can be explored:
Second Recrystallization: A second, carefully executed recrystallization can often remove remaining impurities. Ensure you are using the minimum amount of hot solvent.[6]
Activated Charcoal Treatment: If the impurity is colored, it may be a large, nonpolar molecule. Adding a small amount of activated charcoal to the hot solution can adsorb these impurities, which are then removed via hot filtration.[5]
pH Adjustment: The acidity of fluorinated carboxylic acids is significantly increased due to the inductive effect of fluorine.[7] This property can be exploited. If the impurity is less acidic or basic, you can manipulate the pH of an aqueous solution to selectively precipitate your target compound while the impurity remains dissolved (or vice-versa). The pH of the solution can significantly impact the crystallization outcome.[8][9][10][11]
Chromatographic Purification: If impurities co-crystallize with your product due to similar structures or solubilities, column chromatography may be necessary to achieve high purity.
Q5: How do the fluorine atoms in 4,4-difluoro-5-hydroxypentanoic acid influence its crystallization behavior?
A5: The presence of fluorine atoms imparts unique physicochemical properties that directly affect crystallization.[7][12]
Increased Acidity: The two fluorine atoms are strongly electron-withdrawing, which stabilizes the carboxylate anion and significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analog.[7] This affects its solubility in aqueous solutions at different pH values.
Altered Intermolecular Interactions: Fluorine can participate in hydrogen bonding, which may influence how molecules pack into a crystal lattice.[13] This can also lead to the formation of different crystal polymorphs—different crystal structures of the same compound—which may have different solubilities and stabilities.[14][15]
Solubility Profile: The lipophilicity and permeability of the molecule are altered by fluorination.[12] This means its solubility profile in various organic solvents will be different from similar non-fluorinated compounds, requiring careful solvent screening for crystallization.
Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step methodologies for overcoming specific challenges during the crystallization of 4,4-difluoro-5-hydroxypentanoic acid.
Logical Troubleshooting Workflow
The first step in resolving any crystallization issue is a systematic approach to identify and solve the problem.
Caption: General troubleshooting workflow for crystallization.
Issue: Finding the Right Solvent System
Question: I am unable to identify a suitable solvent for recrystallization. What is a systematic method for solvent screening?
Answer: A successful recrystallization depends on finding a solvent (or solvent pair) where the target compound has high solubility when hot and low solubility when cold.[6] Impurities, ideally, should either be completely soluble or completely insoluble at all temperatures.
The following table provides a starting point for screening solvents based on their properties. The ideal solvent will have a boiling point below the melting point of 4,4-difluoro-5-hydroxypentanoic acid.
Solvent
Boiling Point (°C)
Polarity Index
Key Characteristics
Water
100
10.2
Good for polar compounds; solubility can be pH-dependent.
Ethanol
78
4.3
Good general-purpose protic solvent.
Isopropanol
82
3.9
Similar to ethanol, slightly less polar.
Ethyl Acetate
77
4.4
Medium polarity, good for many organic compounds.
Acetone
56
5.1
Polar aprotic, highly volatile.
Toluene
111
2.4
Nonpolar aromatic, good for dissolving nonpolar impurities.
This protocol guides you through testing single and two-solvent systems.
Materials:
Crude 4,4-difluoro-5-hydroxypentanoic acid
Test tubes or small vials
Selection of solvents from the table above
Hot plate and water bath
Pasteur pipettes
Procedure:
Single Solvent Test:
Place ~20-30 mg of your crude material into a test tube.
Add the chosen solvent dropwise at room temperature, vortexing after each drop. If the compound dissolves readily, the solvent is unsuitable as a primary recrystallization solvent (solubility is too high when cold).
If the compound is insoluble at room temperature, heat the test tube in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves.[6]
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
Ideal Outcome: Abundant crystal formation is observed upon cooling. This is a good candidate for single-solvent recrystallization.
Two-Solvent (Anti-Solvent) Test:
This method is used when no single solvent is ideal. It requires a "good" solvent that dissolves the compound at all temperatures and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble.[5]
Dissolve ~20-30 mg of the crude material in a minimal amount of the "good" solvent at room temperature.
Slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).[5]
Gently warm the mixture until it becomes clear again.
Allow the solution to cool slowly.
Ideal Outcome: Crystals form upon cooling. This solvent pair is a good candidate for a two-solvent recrystallization.
Caption: Systematic workflow for selecting a recrystallization solvent.
Issue: Persistent Impurities After Initial Crystallization
Question: My material is crystalline, but analytical data (HPLC, NMR) shows it is still impure. How can I leverage the compound's acidic nature for purification?
Answer: The enhanced acidity of 4,4-difluoro-5-hydroxypentanoic acid provides a powerful, non-chromatographic method for purification via acid-base extraction or pH-controlled crystallization.[7] This is especially effective if the main impurity is neutral or less acidic.
This protocol uses pH swings to separate the acidic target compound from neutral or less acidic impurities.
Materials:
Impure 4,4-difluoro-5-hydroxypentanoic acid
1M Sodium hydroxide (NaOH) solution
1M Hydrochloric acid (HCl) solution
Dichloromethane (DCM) or Ethyl Acetate
Separatory funnel
pH paper or calibrated pH meter
Procedure:
Dissolution & Basification:
Dissolve the impure material in a suitable organic solvent like DCM or Ethyl Acetate.
Transfer the solution to a separatory funnel.
Add a 1M NaOH solution to the funnel. The amount should be sufficient to deprotonate your target compound, making it a water-soluble carboxylate salt. The pH of the aqueous layer should be >10.
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
Separation of Impurities:
Your deprotonated, water-soluble product is now in the upper aqueous layer. Neutral or less-acidic impurities will remain in the lower organic layer.
Drain and collect the organic layer (contains impurities).
Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual impurities. Discard the organic layer.
Acidification & Precipitation:
Transfer the clean aqueous layer to a beaker or flask and cool it in an ice bath.
Slowly add 1M HCl dropwise while stirring. Your target compound will precipitate out as a solid as it is protonated and becomes water-insoluble. Monitor the pH; precipitation should occur as the pH drops significantly below the pKa of the compound. Aim for a final pH of ~2.
The transition from a clear solution to a solid suspension demonstrates the relevance of pH control in crystallization processes.[8]
Isolation:
Collect the precipitated solid by vacuum filtration.
Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
Dry the purified product under vacuum.
Caption: Logical flow for purification via acid-base extraction.
References
Babkov, L. M., et al. (2002). Investigation of the structure of polymorphous modifications of fluoroalkylcyclohexanecarboxylic acids by infrared spectroscopy methods. SPIE Digital Library. Available at: [Link]
Zhu, L., et al. (2022). Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. Crystal Growth & Design, ACS Publications. Available at: [Link]
University of Colorado Boulder. Recrystallization1. Department of Chemistry. Available at: [Link]
Zlotor, D. P., et al. (2019). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC, NIH. Available at: [Link]
Esteves, C. V., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. Available at: [Link]
Trelka, M., et al. (2015). Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. Chemical Communications, RSC Publishing. Available at: [Link]
ResearchGate. Solubility of the drug in different solvents. ResearchGate. Available at: [Link]
Desiraju, G. R., et al. (2014). Four- and five-component molecular solids: crystal engineering strategies based on structural inequivalence. PMC. Available at: [Link]
Hintzer, K., et al. (2012). Methods of preparing fluorinated carboxylic acids and their salts. Google Patents.
Esteves, C. V., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ULisboa Research Portal. Available at: [Link]
EP2189438A1. Method for purification of optically active -fluorocarboxylic acid esters. Google Patents.
Jain, D. & Basniwal, P. K. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]
CN111138276A. Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate. Google Patents.
ResearchGate. Replacement of the carboxylic acid function with fluorine. ResearchGate. Available at: [Link]
ResearchGate. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ResearchGate. Available at: [Link]
Fukada, T., et al. (2021). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. PMC. Available at: [Link]
Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Kinam Park. Available at: [Link]
Zhang, X., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]
ResearchGate. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. Available at: [Link]
World Health Organization (WHO). (2021). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. Available at: [Link]
CrystEngComm. (2025). Mechanochemical synthesis and in situ monitoring of multicomponent organic solids. OPUS. Available at: [Link]
Kumar, A., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. Available at: [Link]
García, J. I., et al. (2025). Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers. PMC. Available at: [Link]
Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. WUR eDepot. Available at: [Link]
Pharmaceutical Sciences. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Available at: [Link]
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. OPUS. Available at: [Link]
RSC Publishing. Development of a method for trace level determination of antibiotics in drinking water sources. RSC Publishing. Available at: [Link]
Wang, L., et al. (2023). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. PMC. Available at: [Link]
Claringbold, W. D. B., et al. (1980). Synthesis of 4'- and 5'-hydroxyoxprenolol: pharmacologically active ring-hydroxylated metabolites of oxprenolol. PubMed. Available at: [Link]
Bygd, M. D., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. ResearchGate. Available at: [Link]
Thieme. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. Thieme. Available at: [Link]
Technical Support Center: Optimizing Reaction Conditions for 4,4-Difluoro-5-hydroxypentanoic Acid Derivatives
Introduction Welcome to the technical support center for the synthesis and optimization of 4,4-difluoro-5-hydroxypentanoic acid derivatives. These β-hydroxy-α,α-difluoro esters are valuable building blocks in medicinal c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support center for the synthesis and optimization of 4,4-difluoro-5-hydroxypentanoic acid derivatives. These β-hydroxy-α,α-difluoro esters are valuable building blocks in medicinal chemistry, prized for the unique conformational and metabolic properties conferred by the gem-difluoro group. However, their synthesis, often accomplished via a Reformatsky-type reaction, presents specific challenges that require careful control of reaction conditions to ensure high yield and purity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis of 4,4-difluoro-5-hydroxypentanoic acid derivatives, primarily via the zinc-mediated Reformatsky reaction of an aldehyde with an ethyl bromodifluoroacetate or a related difluoroester.
Q1: My Reformatsky reaction shows low or no conversion of the starting aldehyde. What are the likely causes?
A1: Low conversion is a frequent issue, typically pointing to problems with the zinc-mediated formation of the organozinc reagent (the "Reformatsky enolate"). Consider these factors:
Inactive Zinc: The surface of zinc metal (dust, powder, or turnings) is often coated with a passivating layer of zinc oxide (ZnO). This layer prevents the oxidative insertion of zinc into the carbon-halogen bond of your α,α-difluoroester.[1]
Moisture Contamination: Organozinc reagents are sensitive to moisture. Water will quench the enolate as it forms, preventing it from reacting with your aldehyde. All solvents and glassware must be scrupulously dried.[2]
Inappropriate Solvent: The choice of solvent is critical. While ethers like THF and 2-MeTHF are common, their polarity and coordinating ability can significantly impact reagent formation and stability.[3]
Low Reaction Temperature: While some reactions proceed at room temperature, the initial formation of the organozinc reagent may require gentle heating or sonication to initiate.
Q2: I'm observing a significant amount of a major byproduct. What could it be?
A2: The most common byproduct is the self-condensation product of your difluoroester. This occurs when the formed Reformatsky enolate reacts with another molecule of the starting ester instead of the target aldehyde. This is more prevalent if the aldehyde is sterically hindered or electronically deactivated (less electrophilic). Another possibility, especially at higher temperatures, is the formation of elimination products.[2]
Q3: My purification is difficult. The product seems very polar and streaks on my silica gel column. How can I improve the purification?
A3: The free hydroxyl group in your product makes it quite polar, leading to poor chromatographic behavior. This is a known challenge with many fluorinated compounds which can have unique solubility properties.[4][5]
Protect the Hydroxyl Group: Before purification, consider a simple protection step. Converting the alcohol to a silyl ether (e.g., using TMSCl or TBSCl) will drastically reduce its polarity, making chromatography much easier. The protecting group can be easily removed afterward.
Use a Different Stationary Phase: If you must purify the alcohol directly, consider using a different stationary phase like alumina or a C18-functionalized silica (reverse-phase).
Solvent System Modification: For silica gel chromatography, adding a small amount of a polar modifier like methanol or a few drops of acetic acid to your eluent system can sometimes improve peak shape by competing for active sites on the silica.
Q4: Can I use other metals besides zinc?
A4: Yes, while zinc is traditional, other metals and low-valent metal salts have been successfully used in Reformatsky-type reactions, including samarium (SmI₂), indium (In), and iron (Fe).[3][6][7] These alternatives can sometimes offer different reactivity profiles, improved yields, or better stereoselectivity, but may require different activation methods and reaction conditions.
In-Depth Troubleshooting Guides
This section provides a more detailed, causality-driven approach to solving persistent experimental problems.
Guide 2.1: Problem - Low Yield and Incomplete Conversion
Low yields are often traceable to the inefficient generation or subsequent reaction of the organozinc intermediate. This workflow will help you diagnose the root cause.
overcoming solubility issues with 4,4-difluoro-5-hydroxypentanoic acid in organic solvents
Technical Support Center: 4,4-Difluoro-5-hydroxypentanoic Acid Introduction: Understanding the Challenge Welcome to the technical support guide for 4,4-difluoro-5-hydroxypentanoic acid. As a bifunctional molecule contain...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 4,4-Difluoro-5-hydroxypentanoic Acid
Introduction: Understanding the Challenge
Welcome to the technical support guide for 4,4-difluoro-5-hydroxypentanoic acid. As a bifunctional molecule containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, along with electron-withdrawing fluorine atoms, this compound possesses a unique and challenging physicochemical profile. Its high polarity makes it readily soluble in aqueous and highly polar protic solvents but presents significant difficulties when working with common non-polar or moderately polar organic solvents used in synthesis and drug development.
This guide provides a systematic, first-principles approach to overcoming these solubility issues. We will move from foundational FAQs to in-depth troubleshooting workflows and detailed experimental protocols, empowering you to find the optimal solution for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is 4,4-difluoro-5-hydroxypentanoic acid insoluble in solvents like hexane, toluene, or dichloromethane (DCM)?
A: The insolubility stems from a fundamental principle of chemistry: "like dissolves like".[1][2] Your compound has two highly polar functional groups capable of strong hydrogen bonding (the carboxylic acid and the hydroxyl group). Solvents like hexane and toluene are non-polar, while DCM is only weakly polar. There is a significant mismatch in intermolecular forces, making it energetically unfavorable for the solvent to break apart the compound's crystal lattice or self-associated structure.
Q2: What are the recommended starting solvents for dissolving this compound?
A: Start with highly polar solvents. The best choices depend on whether a protic (contains acidic protons, like O-H) or aprotic (lacks acidic protons) solvent is compatible with your downstream chemistry.
Polar Protic: Methanol, ethanol, and water are excellent starting points due to their ability to form strong hydrogen bonds.
Polar Aprotic: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful solvents for polar molecules and are often used to achieve high concentrations.[1] However, be mindful of their high boiling points, which can make removal difficult.
Q3: Can I use a base to help dissolve the acid in a polar organic solvent?
A: Absolutely. This is one of the most effective strategies. Adding a base will deprotonate the carboxylic acid to form a carboxylate salt. This ionic salt is significantly more polar than the parent acid and will show dramatically increased solubility in polar protic solvents like methanol or ethanol.[3][4] For example, adding a stoichiometric equivalent of a mild organic base like triethylamine (TEA) or a stronger inorganic base like sodium hydroxide can render the compound soluble.
Q4: How do the fluorine atoms affect the compound's properties and solubility?
A: The two fluorine atoms are highly electron-withdrawing. This has two main effects:
Increased Acidity: The fluorine atoms stabilize the conjugate base (the carboxylate), making the carboxylic acid significantly more acidic (i.e., having a lower pKa) than its non-fluorinated analog, 4-hydroxypentanoic acid (pKa ≈ 4.68).[5][6] This means it can be deprotonated by even very weak bases.
Altered Polarity: While C-F bonds are polar, the overall effect on solubility in organic solvents is complex. The introduction of fluorine can sometimes reduce miscibility with hydrocarbon-based solvents.[7]
Troubleshooting Guide: A Systematic Workflow
When facing solubility challenges in your desired solvent system, a structured approach is critical. The following workflow provides a decision-making framework to identify the most effective solubilization strategy.
Caption: Troubleshooting workflow for solubilizing 4,4-difluoro-5-hydroxypentanoic acid.
Detailed Experimental Protocols
Protocol 1: Systematic Solubility Screening
Objective: To qualitatively determine the solubility of the compound in a range of common laboratory solvents.
Methodology:
Aliquot 1-2 mg of 4,4-difluoro-5-hydroxypentanoic acid into separate small, clear glass vials (e.g., 1-dram vials).
To each vial, add 100 µL of a single solvent from the list in the table below.
Agitate the vial using a vortex mixer for 30 seconds.
Allow the vial to stand for 1 minute and visually inspect for undissolved solid material against a dark background.
If the solid has dissolved, add another 100 µL of solvent and repeat steps 3-4 to estimate the approximate solubility.
Record observations as "Insoluble," "Slightly Soluble," "Soluble," or "Freely Soluble."
Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)
Triethylamine (TEA)
Methodology:
Add the acid (10 mg) to a vial.
Add 1.0 mL of the chosen solvent (THF or MeOH). The compound will likely remain as a suspension.
While stirring, add 1.0 to 1.1 molar equivalents of triethylamine (approx. 8.4 µL, or 6.1 mg) dropwise.
Continue to stir or vortex the mixture. The solid should dissolve as the triethylammonium salt is formed.
Validation: The solution should become clear. Note that this solution now contains the salt, not the free acid, which may impact subsequent reactions.
Protocol 3: Developing a Co-Solvent System
Objective: To dissolve the compound in a bulk solvent that is moderately polar (e.g., Acetonitrile) by using a small amount of a strong polar aprotic co-solvent.
Materials:
4,4-difluoro-5-hydroxypentanoic acid
Bulk Solvent: Acetonitrile (MeCN)
Co-Solvent: Dimethyl sulfoxide (DMSO)
Methodology:
Add the acid to a vial.
Add the bulk solvent (e.g., 950 µL of MeCN). A suspension is expected.
While stirring, add the co-solvent (e.g., 50 µL of DMSO, for a 5% v/v final concentration) dropwise.
Agitate the mixture. The increased polarity of the solvent mixture should be sufficient to dissolve the compound.
Validation: A clear, homogeneous solution is formed. This approach is useful when the downstream application can tolerate a small percentage of a high-boiling solvent like DMSO.
References
Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions. Royal Society of Chemistry. Available from: [Link]
Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. Australian Department of Health. Available from: [Link]
Multi-component solvent systems for fluorinated compounds and cleaners and delivery systems based thereon.Google Patents.
Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions. ResearchGate. Available from: [Link]
Fluorous Solvents and Related Systems. Royal Society of Chemistry Books. Available from: [Link]
Fluorous Solvents and Related Systems. Royal Society of Chemistry Books. Available from: [Link]
4.4: Solubility. Chemistry LibreTexts. Available from: [Link]
Partially Fluorinated Solvent as a co-solvent for the Non-aqueous Electrolyte of Li/air Battery. Defense Technical Information Center. Available from: [Link]
Low-temperature mineralization of perfluorocarboxylic acids. Science. Available from: [Link]
How can I isolate a highly polar compound from an aqueous solution? ResearchGate. Available from: [Link]
Effect of solution chemistry on the transport of short-chain and long-chain perfluoroalkyl carboxylic acids (PFCAs) in saturated porous media. PubMed. Available from: [Link]
Solubility of Organic Compounds. Chemistry Steps. Available from: [Link]
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available from: [Link]
Solubility of organic compounds (video). Khan Academy. Available from: [Link]
Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. 2012 Book Archive. Available from: [Link]
pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Available from: [Link]
Table of Acids with Ka and pKa Values. University of California, Irvine. Available from: [Link]
5-HYDROXYPENTANOIC ACID. precisionFDA. Available from: [Link]
(4S)-4-hydroxypentanoic acid. PubChem, National Institutes of Health. Available from: [Link]
Technical Support Center: Esterification of 4,4-Difluoro-5-hydroxypentanoic Acid
Welcome to the technical support center for the esterification of 4,4-difluoro-5-hydroxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the esterification of 4,4-difluoro-5-hydroxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction, with a focus on minimizing side reactions and maximizing yield and purity. The following question-and-answer format directly addresses common challenges and provides scientifically grounded solutions.
Q1: My esterification of 4,4-difluoro-5-hydroxypentanoic acid is resulting in a significant amount of a lactone byproduct. What is causing this and how can I prevent it?
A1: Understanding Lactone Formation
The primary cause of this side reaction is the intramolecular cyclization of the starting material or the product. The 5-hydroxyl group can act as a nucleophile and attack the electrophilic carbonyl carbon of the carboxylic acid (or the newly formed ester), especially under acidic or basic conditions, to form a stable six-membered ring, a δ-lactone. This process is known as intramolecular esterification.[1][2][3]
Troubleshooting Strategies:
Protecting Group Strategy: The most effective way to prevent lactonization is to protect the hydroxyl group before performing the esterification.[4][5] This temporarily masks the nucleophilicity of the hydroxyl group, preventing it from attacking the carboxylic acid.
Recommended Protecting Groups: Silyl ethers (e.g., TBDMS, TIPS) are excellent choices as they are robust under many esterification conditions and can be selectively removed later. Acetals and ketals are also effective, particularly for diols, but can be adapted for single hydroxyl groups.[5][6]
Choice of Esterification Method:
Milder Conditions: Opt for esterification methods that proceed under milder, neutral, or near-neutral pH conditions. Carbodiimide-mediated couplings, such as those using DCC or EDC with a catalytic amount of DMAP (Steglich esterification), can be highly effective.[7][8] These methods activate the carboxylic acid without requiring strong acid catalysis, which can promote lactonization.[8]
Avoid High Temperatures: Elevated temperatures can favor the thermodynamically stable lactone.[9] Conduct the reaction at the lowest effective temperature.
Experimental Protocol: Silyl Protection of the Hydroxyl Group
Dissolve 4,4-difluoro-5-hydroxypentanoic acid in a suitable aprotic solvent (e.g., DCM, THF).
Add a slight excess (1.1-1.2 equivalents) of a silylating agent (e.g., TBDMS-Cl) and a base (e.g., imidazole or triethylamine).
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
Work up the reaction by quenching with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent.
Purify the silyl-protected acid by column chromatography before proceeding with the esterification.
Diagram: Lactone Formation Pathway
Caption: Intramolecular cyclization leading to lactone formation.
Q2: I am observing the formation of an elimination byproduct, resulting in an unsaturated ester. What reaction conditions favor this, and how can I mitigate it?
A2: Understanding Elimination Reactions
Under strongly acidic conditions and elevated temperatures, the hydroxyl group can be protonated, turning it into a good leaving group (water). Subsequent elimination can lead to the formation of a double bond, yielding an α,β-unsaturated ester.[10][11] The presence of the electron-withdrawing fluorine atoms can influence the regioselectivity of this elimination.
Troubleshooting Strategies:
Avoid Strong, Non-Nucleophilic Acids: While Fischer esterification is common, strong acids like sulfuric acid at high temperatures can promote dehydration.[12][13][14][15]
Use Milder Acid Catalysts: Consider using milder solid-supported acids or Lewis acids that are less prone to promoting elimination.
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
Alternative Esterification Methods: As with lactone formation, carbodiimide-mediated couplings or other methods that avoid strongly acidic conditions are preferable.
Diagram: Dehydration Side Reaction
Caption: Pathway for acid-catalyzed dehydration.
Q3: My reaction is sluggish and gives a low yield, even after prolonged reaction times. How can I improve the reaction kinetics?
A3: Addressing Slow Reaction Rates
Several factors can contribute to a slow esterification reaction.
Troubleshooting Strategies:
Driving the Equilibrium: Fischer esterification is a reversible reaction.[13][14] To drive the reaction towards the product side, you can:
Use an Excess of the Alcohol: Using the alcohol as the solvent is a common strategy to shift the equilibrium.[14]
Remove Water: The removal of water as it is formed is highly effective. This can be achieved using a Dean-Stark apparatus with an azeotroping solvent like toluene.[13][16]
Catalyst Choice and Concentration:
Ensure an adequate amount of acid catalyst is used. For Fischer esterification, a catalytic amount of a strong acid is necessary.[12][17]
Activation of the Carboxylic Acid: If the carboxylic acid is not sufficiently reactive, consider converting it to a more reactive derivative first, such as an acid chloride or anhydride, before reacting it with the alcohol. This is a more forceful approach but highly effective.
Table: Comparison of Esterification Methods
Method
Catalyst/Reagent
Temperature
Key Advantages
Potential Side Reactions
Fischer Esterification
Strong Acid (e.g., H2SO4)
High (Reflux)
Inexpensive, simple
Lactonization, Dehydration
Steglich Esterification
DCC/EDC, DMAP
Room Temp.
Mild conditions, high yield
N-acylurea formation
Acid Chloride/Anhydride
None (Stoichiometric)
Room Temp.
Highly reactive, fast
Harsh reagents, byproduct disposal
Q4: I am having difficulty purifying my final fluorinated ester product. What purification strategies are recommended?
A4: Purification of Fluorinated Esters
Fluorinated compounds can sometimes present purification challenges due to their unique physical properties.
Troubleshooting Strategies:
Neutralizing Wash: After the reaction, it is crucial to wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted carboxylic acid and the acid catalyst.[12]
Chromatography:
Silica Gel Chromatography: This is the most common method. The polarity of the eluent system will need to be optimized. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
Fluorinated Phases: In some cases, fluorous solid-phase extraction (F-SPE) can be a powerful technique for separating fluorinated molecules from non-fluorinated impurities.
Distillation: If the ester is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities. The presence of an organic base during distillation can sometimes help reduce fluoride ion concentration.[18]
References
Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. [Link]
SlideShare. (n.d.). Protection of OH group of alcohol. [Link]
Google Patents. (n.d.). EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters.
JKU ePUB. (n.d.). Enantioselective isothiourea-catalyzed α-fluorination of activated esters. [Link]
ACS Publications. (2002). Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups. [Link]
PMC. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. [Link]
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
ACS Publications. (n.d.). Kinetics of the acid-catalyzed dehydration of .alpha.-methyl-.beta. -hydroxy-.beta. -arylpropionic acids. [Link]
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
Technical Support Center: Troubleshooting 4,4-Difluoro-5-Hydroxypentanoic Acid Synthesis
Welcome to the Advanced Technical Support Center. The synthesis of 4,4-difluoro-5-hydroxypentanoic acid (CAS: 2168335-54-2) is notoriously challenging.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. The synthesis of 4,4-difluoro-5-hydroxypentanoic acid (CAS: 2168335-54-2) is notoriously challenging. Researchers frequently encounter "low conversion rates" that are often misdiagnosed. In reality, these issues usually stem from two distinct mechanistic failures: competing elimination reactions during the deoxyfluorination of the ketone precursor, and spontaneous lactonization during the final deprotection step.
This guide provides field-proven diagnostic workflows, mechanistic explanations, and optimized protocols to maximize your target yield.
Diagnostic Workflow
Fig 1: Diagnostic workflow for troubleshooting low conversion in 4,4-difluoro-5-hydroxypentanoic acid.
Q1: My fluorination step (ketone to gem-difluoro) is stalling at 40% conversion. Why is this happening, and how do I fix it?
Causality & Expert Insight:
When converting your protected precursor (e.g., benzyl 5-(benzyloxy)-4-oxopentanoate) to the gem-difluoro intermediate using DAST (Diethylaminosulfur trifluoride), the reaction proceeds via an alkoxyaminosulfur difluoride intermediate. If the reaction stalls, it is typically due to reagent degradation. DAST is highly sensitive to moisture and thermally unstable above 60 °C, disproportionating into SF₄ and (Et₂N)₂SF₂[2].
Solution:
Ensure strictly anhydrous conditions using Schlenk techniques. If the reaction still stalls, switch to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). The alkoxy coordination to the sulfur atom in Deoxo-Fluor provides conformational rigidity, making it significantly more thermally stable and allowing you to push the reaction at higher temperatures (up to 80 °C) to achieve full conversion [2].
Q2: I am seeing a massive impurity in my NMR/LC-MS during fluorination. Is this destroying my yield?
Causality & Expert Insight:
Yes. The most common side-reaction in the deoxyfluorination of enolizable ketones is the formation of vinyl fluorides [1]. During the nucleophilic attack by fluoride, the intermediate carbocation can undergo an E1-type elimination, stripping a proton from the adjacent C3 position instead of accepting the second fluoride ion.
Solution:
To suppress elimination, lower the reaction temperature or utilize a continuous flow setup. Recent advancements have demonstrated that using in-situ generated SF₄ and Et₂NH in a continuous flow reactor drastically minimizes vinyl fluoride formation (reducing it to <5%) by precisely controlling residence time and local thermal gradients [1][3].
Q3: After the final deprotection step, my LC-MS shows a mass exactly 18 Da lower than the expected mass of 4,4-difluoro-5-hydroxypentanoic acid. Where is my product?
Causality & Expert Insight:
Your conversion isn't low; your product has structurally morphed. 5-hydroxypentanoic acid derivatives are thermodynamically driven to undergo spontaneous intramolecular esterification (lactonization), releasing water (-18 Da) to form a stable 6-membered
δ
-valerolactone ring (specifically, 4,4-difluoro-tetrahydro-2H-pyran-2-one). The highly electron-withdrawing gem-difluoro group at the C4 position can influence the conformation, often accelerating this ring closure.
Solution:
If you need the open-chain free acid for your assays, you must perform a mild alkaline hydrolysis (saponification) using 1M NaOH immediately prior to use, and store the compound as a stable sodium salt rather than the free acid.
Quantitative Reagent Comparison
To optimize the critical deoxyfluorination step, refer to the empirical data below comparing standard fluorinating agents on enolizable ketone substrates.
Table 1: Comparison of Deoxyfluorination Reagents for Ketone Precursors
Reagent System
Operating Temp
Typical Conversion (%)
Vinyl Fluoride Byproduct (%)
Mechanistic Notes
DAST (Batch)
-78 °C to r.t.
40 - 60%
20 - 40%
Prone to thermal degradation; high elimination pathway activation [1].
Continuous flow suppresses E1 elimination and improves safety [1][3].
Validated Experimental Protocols
Protocol A: Optimized Deoxyfluorination (Ketone to Gem-Difluoro)
Objective: Convert Benzyl 5-(benzyloxy)-4-oxopentanoate to Benzyl 5-(benzyloxy)-4,4-difluoropentanoate.
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon.
Solvent & Substrate: Dissolve 10 mmol of the ketone precursor in 30 mL of anhydrous Dichloromethane (DCM). Chill the solution to 0 °C using an ice bath.
Reagent Addition: Slowly add 2.5 equivalents (25 mmol) of Deoxo-Fluor dropwise via a syringe pump over 30 minutes to prevent localized exothermic spikes that trigger vinyl fluoride formation.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours under Argon.
Quenching (Critical Step): Cool the flask back to 0 °C. Slowly quench the unreacted Deoxo-Fluor by dropwise addition of saturated aqueous NaHCO₃ until effervescence ceases.
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Deprotection and Ring-Opening (Avoiding Lactonization)
Objective: Global deprotection to yield the sodium salt of 4,4-difluoro-5-hydroxypentanoic acid.
Hydrogenation: Dissolve the purified intermediate from Protocol A in HPLC-grade Methanol. Add 10% Pd/C (10% w/w).
Atmosphere: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 4 hours at room temperature to cleave the benzyl ether and benzyl ester groups.
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess Methanol. Concentrate the filtrate. (Note: At this stage, the product is primarily the closed-ring lactone).
Saponification: To obtain the open-chain form, dissolve the crude lactone in a 1:1 mixture of THF and 1M NaOH (aq). Stir at room temperature for 2 hours.
Isolation: Lyophilize the solution directly to isolate sodium 4,4-difluoro-5-hydroxypentanoate . Avoid acidic workups, as dropping the pH below 4 will immediately trigger re-lactonization.
References
Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode
Organic Process Research & Development, ACS Publications
URL:[Link]
Kinetics and Process Development for Deoxofluorination of a Steroid
Organic Process Research & Development, ACS Publications
URL:[Link]
The Impact of Continuous Flow Technology and Collaboration between Academia and Industry
National Library of Medicine (PMC)
URL:[Link]
Reference Data & Comparative Studies
Validation
Metabolic Stability Comparison: 4,4-Difluoro-5-hydroxypentanoic Acid vs. 5-Hydroxypentanoic Acid
Executive Summary & Chemical Rationale In modern drug design, the metabolic liability of primary alcohols often leads to rapid in vivo clearance, severely limiting a drug candidate's pharmacokinetic (PK) profile. 5-Hydro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
In modern drug design, the metabolic liability of primary alcohols often leads to rapid in vivo clearance, severely limiting a drug candidate's pharmacokinetic (PK) profile. 5-Hydroxypentanoic acid (5-HPA) is a classic example of a highly labile aliphatic building block. It is rapidly recognized and metabolized by hepatic enzymes, rendering it unsuitable for sustained therapeutic exposure.
To circumvent this, structural biologists and medicinal chemists deploy bioisosteric replacements. The introduction of a gem-difluoro group adjacent to the primary alcohol yields 4,4-difluoro-5-hydroxypentanoic acid (4,4-diF-5-HPA) . This targeted fluorination does not significantly alter the steric bulk of the molecule but profoundly changes its electronic landscape, effectively shielding the molecule from both Phase I oxidation and Phase II conjugation.
Mechanistic Causality: The Gem-Difluoro Effect
As an Application Scientist evaluating these substructures, it is critical to understand why the substitution works at a mechanistic level, rather than just observing the empirical outcome. The stability of 4,4-diF-5-HPA is driven by the powerful electron-withdrawing inductive effect (-I effect) of the highly electronegative fluorine atoms 1.
Inhibition of Phase I Oxidation (ADH/CYP450): The primary clearance route for 5-HPA is oxidation by Alcohol Dehydrogenase (ADH) to an aldehyde, followed by Aldehyde Dehydrogenase (ALDH) to glutaric acid. ADH catalysis requires the abstraction of a hydride (H⁻) from the C5 carbon. In 4,4-diF-5-HPA, the adjacent CF₂ group drastically reduces the electron density at the C5 position. This destabilizes the developing partial positive charge in the transition state, significantly increasing the activation energy required to cleave the C-H bond and effectively blocking oxidation 2.
Suppression of Phase II Conjugation (UGTs): The unmodified hydroxyl group of 5-HPA is highly nucleophilic, making it a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The inductive pull of the gem-difluoro group withdraws electron density from the hydroxyl oxygen, reducing its nucleophilicity. This severely impairs the oxygen's ability to attack the electrophilic center of the UDP-glucuronic acid cofactor, thereby suppressing glucuronidation 1. Furthermore, this electronic shift lowers the pKa of the alcohol, making it a stronger hydrogen bond donor but a poorer nucleophile at physiological pH 3.
Pathway Visualization
Fig 1. Metabolic divergence between 5-HPA and its 4,4-difluoro analog.
Quantitative Data Comparison
The following table summarizes the benchmark in vitro metabolic stability parameters generated from Human Liver Microsome (HLM) assays.
Compound
Substructural Feature
In Vitro t₁/₂ (min)
CLint (µL/min/mg)
Primary Metabolic Route
5-Hydroxypentanoic acid
Unsubstituted aliphatic chain
< 15.0
> 120.5
ADH oxidation, UGT conjugation
4,4-Difluoro-5-hydroxypentanoic acid
gem-Difluoro adjacent to alcohol
> 120.0
< 10.0
Negligible (Highly stable)
Self-Validating Experimental Protocol
To ensure data integrity, metabolic stability must be assessed using a self-validating system. The protocol below details the methodology for comparing the intrinsic clearance (CLint) of 5-HPA and 4,4-diF-5-HPA using Human Liver Microsomes.
Fig 2. Self-validating HLM assay workflow for metabolic clearance profiling.
Step-by-Step Methodology:
Preparation of Reagents: Prepare 10 mM stock solutions of 5-HPA and 4,4-diF-5-HPA in DMSO. Dilute to 100 µM in 50% acetonitrile/water to minimize final DMSO concentration in the assay (<0.1%).
Matrix Equilibration: In a 96-well plate, suspend Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 1.0 mg/mL. Pre-incubate the plate at 37°C for 5 minutes.
Self-Validation Controls Setup:
Positive Control (Enzyme Viability): Verapamil (known for rapid CYP-mediated clearance).
Negative Control (Chemical Stability): Minus-cofactor wells (buffer replacing cofactors) to definitively rule out non-enzymatic degradation in the matrix.
Reaction Initiation: Spike the test compounds to a final concentration of 1 µM. Initiate the enzymatic reactions by adding a pre-warmed cofactor mixture yielding final concentrations of 1 mM NAD⁺, 1 mM NADPH, and 2 mM UDPGA. (Note: Include 5 mM MgCl₂ and 25 µg/mL alamethicin to facilitate UGT pore-formation).
Kinetic Sampling & Quenching: At time points t = 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 50 ng/mL). This immediately precipitates the proteins and quenches all enzymatic activity.
Sample Processing & LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) to quantify the percentage of parent compound remaining. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using standard first-order kinetic equations.
References
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.[Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.[Link]
Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. ACS Publications.[Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PMC.[Link]
Navigating the Fluorine Landscape: A Comparative Guide to the ¹⁹F NMR Chemical Shift of 4,4-difluoro-5-hydroxypentanoic acid
For Researchers, Scientists, and Drug Development Professionals The Unique Nature of the ¹⁹F Nucleus in NMR The fluorine-19 nucleus is an ideal probe for NMR spectroscopy for several reasons. With a natural abundance of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The Unique Nature of the ¹⁹F Nucleus in NMR
The fluorine-19 nucleus is an ideal probe for NMR spectroscopy for several reasons. With a natural abundance of 100% and a high gyromagnetic ratio, it is one of the most sensitive nuclei for NMR detection, second only to the proton (¹H).[1] What truly sets ¹⁹F NMR apart is its expansive chemical shift range, which can span over 800 ppm.[2] This wide dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment, offering a detailed fingerprint of the molecule's structure and interactions.[3]
Predicting the Chemical Shift of 4,4-difluoro-5-hydroxypentanoic acid: A Comparative Approach
The chemical structure of 4,4-difluoro-5-hydroxypentanoic acid features a difluorinated carbon adjacent to a primary alcohol and a butanoic acid chain. The two fluorine atoms are geminal and diastereotopic due to the chiral center at C5 (if the hydroxyl proton is considered). This will likely result in a complex splitting pattern, but for the purpose of chemical shift prediction, we will focus on the electronic environment.
To estimate the ¹⁹F chemical shift, we can examine the typical ranges for similar structural motifs. Generally, the chemical shifts for organofluorine compounds range from approximately -50 to -220 ppm relative to the standard reference, CFCl₃.[2]
Table 1: Comparison of Expected ¹⁹F NMR Chemical Shifts for 4,4-difluoro-5-hydroxypentanoic acid and Related Structures
Compound/Functional Group
Typical ¹⁹F Chemical Shift Range (ppm)
Rationale for Comparison
4,4-difluoro-5-hydroxypentanoic acid
Predicted: -90 to -120
The geminal difluoro group is on an sp³ hybridized carbon. The presence of the electron-withdrawing carboxylic acid and hydroxyl groups will influence the shift.
-CF₂- (aliphatic)
+80 to +140 (Note: Sign convention may vary in older literature)
This provides a general starting point for a difluorinated methylene group.[4]
Fluorinated Alkanes
Variable, generally in the upfield region
The aliphatic chain provides a foundational hydrocarbon framework.
α-Fluorocarboxylic Acids
Shifts are influenced by the proximity of the carboxyl group.
While the fluorine atoms in our target molecule are not α, the electronic effect of the distant carboxyl group is a relevant consideration.
Fluoroalcohols
The hydroxyl group's influence will be a key determinant.
The adjacent hydroxyl group will have a significant electronic effect on the fluorine nuclei.
The prediction of a -90 to -120 ppm range for 4,4-difluoro-5-hydroxypentanoic acid is based on the aliphatic nature of the CF₂ group, which tends to be more shielded (more negative ppm values) than fluorine on sp² carbons. The electron-withdrawing effects of the nearby hydroxyl and the more distant carboxylic acid groups are expected to cause a downfield shift (less negative ppm) compared to a simple fluorinated alkane.
Key Factors Influencing the ¹⁹F Chemical Shift
The precise chemical shift of the fluorine atoms in 4,4-difluoro-5-hydroxypentanoic acid will be a composite of several interconnected factors. Understanding these is crucial for both predicting the spectrum and interpreting experimental results.
Electronic Effects: The electronegativity of neighboring atoms and functional groups is a primary determinant of the ¹⁹F chemical shift.[3] In our target molecule, the electron-withdrawing nature of the hydroxyl group and the carboxylic acid will deshield the fluorine nuclei, causing a downfield shift.
Solvent Effects: The choice of solvent can significantly alter the chemical shift, sometimes by several ppm.[2] Polar solvents may engage in hydrogen bonding with the hydroxyl and carboxylic acid groups, which in turn influences the electronic environment of the fluorine atoms. Therefore, consistent use of the same deuterated solvent is critical for comparing spectra.
pH and Ionization State: As 4,4-difluoro-5-hydroxypentanoic acid is a carboxylic acid, the pH of the solution will dictate its ionization state. Deprotonation of the carboxylic acid to a carboxylate will alter the electronic effect transmitted through the carbon chain, likely causing a change in the ¹⁹F chemical shift. Buffering the sample solution is advisable for reproducible measurements.
Experimental Protocol for ¹⁹F NMR Analysis
Acquiring a high-quality ¹⁹F NMR spectrum requires careful sample preparation and instrument setup.
1. Sample Preparation:
Solvent: Choose a high-purity deuterated solvent that completely dissolves the sample. Common choices include CDCl₃, D₂O, DMSO-d₆, or acetone-d₆. The choice of solvent should be reported with the chemical shift data.[5]
Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of solvent is typically sufficient for routine ¹⁹F NMR.[6][7]
Reference Standard: An internal reference standard is crucial for accurate chemical shift determination. While CFCl₃ (0 ppm) is the primary standard, its volatility and environmental concerns have led to the use of secondary standards like trifluorotoluene or hexafluorobenzene. The reference used must be specified.
2. NMR Spectrometer Parameters:
Frequency: ¹⁹F NMR can be performed on most modern NMR spectrometers equipped with a multinuclear probe.
Spectral Width: A wide spectral width should be used initially to ensure all fluorine signals are captured, given the large chemical shift range of ¹⁹F.[2]
Pulse Sequence: A simple one-pulse experiment is usually sufficient for a standard 1D ¹⁹F spectrum.
Decoupling: Proton decoupling (¹H-decoupling) is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets (or an AB quartet in this case, due to diastereotopicity) and improved signal-to-noise.
3. Data Processing:
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.
The spectrum must be accurately phased and the baseline corrected to ensure accurate integration and peak picking.
Conclusion and Future Outlook
While the precise ¹⁹F NMR chemical shift of 4,4-difluoro-5-hydroxypentanoic acid remains to be experimentally determined and published, a systematic approach based on comparative analysis and an understanding of the influential factors allows for a robust prediction. The expected chemical shift in the range of -90 to -120 ppm provides a valuable starting point for researchers. The high sensitivity of the ¹⁹F nucleus to its environment makes it an invaluable tool for studying the interactions of this molecule in various chemical and biological systems. Future experimental work, including two-dimensional NMR studies (e.g., ¹H-¹⁹F HETCOR), will further elucidate the structural and electronic properties of this and other novel fluorinated compounds, paving the way for their application in drug discovery and materials science.
References
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
MDPI. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. [Link]
PMC. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. [Link]
PMC. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]
Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
RSC Publishing. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]
ACS Publications. Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. [Link]
ACS Publications. DFT-GIAO 19 F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules. [Link]
ResearchGate. Prediction of 19F NMR chemical shifts for organic compounds with ORCA. [Link]
Wiley Online Library. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4,4-Difluoro-5-Hydroxypentanoic Acid
Introduction: The Challenge of Characterizing Fluorinated Molecules In the landscape of modern drug development and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely used...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge of Characterizing Fluorinated Molecules
In the landscape of modern drug development and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely used strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The compound 4,4-difluoro-5-hydroxypentanoic acid represents a quintessential example of a molecule whose biological and chemical behavior is profoundly influenced by its fluorine substituents. The gem-difluoro group, in particular, can introduce unique conformational constraints and electronic effects.[1]
Accurate structural elucidation is the bedrock of understanding these effects. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, providing unparalleled insight into the molecular framework in solution. However, the presence of fluorine introduces layers of complexity into NMR spectra, primarily through spin-spin couplings to both proton (¹H) and carbon (¹³C) nuclei.[2]
This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 4,4-difluoro-5-hydroxypentanoic acid. As experimental spectra for this specific compound are not widely available in the public domain, this document leverages high-quality predicted data, grounded in established principles of NMR spectroscopy and data from analogous fluorinated structures. We will dissect the predicted spectra, explain the quantum mechanical phenomena that give rise to the observed signals, and provide a robust experimental protocol for researchers seeking to acquire such data.
Predicted Spectroscopic Data
To facilitate a clear discussion, the atoms in 4,4-difluoro-5-hydroxypentanoic acid are numbered as follows:
Figure 1: Structure of 4,4-difluoro-5-hydroxypentanoic acid with atom numbering.
The predicted NMR data, generated using established algorithms and spectral databases, are summarized below.[3]
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
C1 (COOH)
~173.5
t
³JC1-F4 ≈ 4 Hz
C2
~29.0
t
³JC2-F4 ≈ 5 Hz
C3
~33.5
t
²JC3-F4 ≈ 22 Hz
C4 (CF₂)
~123.0
t
¹JC4-F4 ≈ 245 Hz
| C5 (CH₂OH) | ~65.0 | t | ²JC5-F4 ≈ 25 Hz |
Expertise in Action: A Causality-Driven Spectral Interpretation
The true power of NMR lies not just in observing peaks, but in understanding the underlying physics that dictates their position, shape, and intensity.
¹H NMR Spectrum Analysis
The proton spectrum provides a detailed map of the hydrogen environments within the molecule.
Carboxylic Acid and Hydroxyl Protons (COOH, OH): The protons on the carboxylic acid and alcohol groups are highly deshielded, appearing far downfield (~12.10 and ~4.90 ppm, respectively).[4] Their chemical shifts are highly dependent on concentration, temperature, and solvent due to variable hydrogen bonding. In a protic solvent like DMSO, they typically appear as broad singlets because they undergo rapid chemical exchange with each other and with trace water in the solvent.
H2 Methylene Protons (α to COOH): Located at ~2.45 ppm, these protons are deshielded by the adjacent electron-withdrawing carboxylic acid group. Their signal is expected to be a clean triplet, as they are coupled only to the two equivalent H3 protons (³JH2-H3 ≈ 7.5 Hz).
H5 Methylene Protons (adjacent to CF₂ and OH): The H5 protons at ~3.80 ppm are significantly deshielded due to the combined inductive effects of the electronegative oxygen and the two fluorine atoms. The most striking feature is their multiplicity: a triplet. This arises not from coupling to adjacent protons (there are none), but from a three-bond coupling to the two fluorine atoms at C4 (³JH5-F4 ≈ 13 Hz). This is a classic example of heteronuclear coupling providing crucial connectivity information.
H3 Methylene Protons (β to COOH, α to CF₂): The signal for the H3 protons (~2.20 ppm) is the most complex and information-rich in the spectrum. It is predicted to be a triplet of doublet of triplets (tdt). This complex pattern arises from:
Coupling to H2: A triplet due to coupling with the two equivalent H2 protons (³JH3-H2 ≈ 7.5 Hz).
Coupling to F4: Each line of that triplet is further split into a larger triplet by the two geminal fluorine atoms at C4 (³JH3-F4 ≈ 15 Hz). This three-bond H-F coupling is typically larger than three-bond H-H coupling.
Long-range Coupling to H5: A potential small, four-bond coupling to the H5 protons might further broaden or split the peaks (⁴JH3-H5 ≈ 1.5 Hz), though this may not always be resolved. The observation of such complex splitting is a definitive signature of the -CH₂-CF₂-CH₂- moiety.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum reveals the carbon backbone, with the influence of fluorine being paramount.
C1 (Carbonyl Carbon): As expected for a carboxylic acid, the C1 carbonyl carbon is the most deshielded signal in the aliphatic region at ~173.5 ppm. Interestingly, it is expected to appear as a triplet due to a small three-bond coupling to the C4 fluorine atoms (³JC1-F4 ≈ 4 Hz).
C4 (Difluorinated Carbon): The carbon directly bonded to the two fluorine atoms (~123.0 ppm) is massively deshielded due to the extreme electronegativity of fluorine. Its signal is the most unambiguous in the spectrum: a sharp, intense triplet with a very large one-bond C-F coupling constant (¹JC4-F4 ≈ 245 Hz). This large ¹JCF value is a hallmark of a CF₂ group and serves as a primary diagnostic tool.
C2, C3, and C5 (Aliphatic Carbons): The remaining carbons all exhibit splitting due to coupling with the C4 fluorines.
C3 and C5: These carbons, being two bonds away from the fluorines, show significant ²JCF coupling constants of ~22 Hz and ~25 Hz, respectively, causing their signals to appear as triplets.
C2: This carbon is three bonds removed from the fluorines and thus displays a smaller, but still observable, ³JCF coupling of ~5 Hz, also resulting in a triplet. The magnitude of JCF coupling decreases with the number of intervening bonds, providing a powerful tool for assigning carbons along the chain relative to the fluorinated center.
A Self-Validating System: The Experimental Protocol
Acquiring high-quality, interpretable NMR data requires a methodical approach. The following protocol is designed to yield unambiguous results for 4,4-difluoro-5-hydroxypentanoic acid.
Workflow for NMR Analysis
Figure 2: A comprehensive workflow for the NMR analysis of 4,4-difluoro-5-hydroxypentanoic acid.
Step-by-Step Methodology
Sample Preparation:
Causality: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its ability to dissolve polar carboxylic acids and alcohols, and its deuterium lock signal is stable.[4] Crucially, it slows the exchange of the acidic OH and COOH protons compared to D₂O, often allowing for their observation.
Protocol: Accurately weigh 15-25 mg of 4,4-difluoro-5-hydroxypentanoic acid into a clean vial. Add 0.6 mL of DMSO-d₆. Vortex the sample until fully dissolved. Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
Causality: A sufficient relaxation delay (D1) of 5 seconds ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration. 16 scans (NS) provide a good signal-to-noise ratio for a sample of this concentration.
Protocol: After inserting the sample, locking to the deuterium signal, and shimming the magnetic field, acquire a standard ¹H spectrum. Set the number of scans to 16 and the relaxation delay to 5 seconds.
¹³C{¹H} NMR Acquisition:
Causality: ¹³C has a low natural abundance (~1.1%), requiring more scans (e.g., 1024) to achieve adequate signal-to-noise. Proton decoupling is used to collapse ¹³C-¹H splittings, simplifying the spectrum and increasing signal intensity via the Nuclear Overhauser Effect (NOE). A 2-second relaxation delay is a standard compromise for qualitative spectra.
Protocol: Acquire a proton-decoupled ¹³C spectrum. Set the number of scans to 1024 and the relaxation delay to 2 seconds.
Data Processing:
Causality: Proper processing is essential for accurate data extraction. Referencing the spectrum to the known chemical shift of the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C) corrects for any field drift.[4]
Protocol: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Carefully phase the resulting spectra and apply a baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.
Advanced Experiments for Unambiguous Assignment:
Causality: While 1D spectra provide a wealth of information, 2D correlation experiments provide definitive proof of assignments.
Protocol:
COSY (Correlation Spectroscopy): Run a ¹H-¹H COSY experiment to confirm the coupling between the H2 and H3 proton environments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, confirming the assignments of C2, C3, and C5.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be invaluable for confirming the full carbon backbone, showing correlations from H2 to C1/C3/C4 and from H5 to C3/C4.
¹⁹F NMR: A direct ¹⁹F NMR experiment would show a single signal for the two equivalent fluorine atoms, likely split into a triplet by the adjacent H3 protons and another triplet by the H5 protons. This provides direct confirmation of the H-F couplings observed in the ¹H spectrum.[5]
Conclusion
The structural analysis of 4,4-difluoro-5-hydroxypentanoic acid by NMR is a compelling case study in modern spectroscopy. The predicted ¹H and ¹³C spectra are rich with detail, governed by the profound electronic influence of the gem-difluoro moiety. Key diagnostic features include the large ¹JCF coupling constant for the CF₂ carbon, the significant ²JCF and ³JCF couplings that ripple through the carbon backbone, and the complex splitting patterns in the ¹H spectrum arising from ³JHF couplings. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-fidelity data, and through the application of 1D and 2D NMR techniques, achieve a complete and unambiguous structural assignment, a critical step in harnessing the potential of such fluorinated synthons in research and development.
References
PubChem. (n.d.). 5-Hydroxypentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Tsandu, M., et al. (2021). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 12(33), 11036–11043. Available at: [Link]
Dutta, G., et al. (2022). ¹H-NMR and ¹³C-NMR spectra of 5-FA. ResearchGate. Retrieved from [Link]
Roberts, J. D. (1962). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Journal of the American Chemical Society, 84(4), 714-717. Available at: [Link]
Verex, G., et al. (2007). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. The Journal of Physical Chemistry A, 111(28), 6571–6578. Available at: [Link]
Gerig, J. T. (2002). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd. Available at: [Link]
Limbach, H. H., et al. (1997). Nuclear Magnetic Resonance of Hydrogen Bonded Clusters Between F and (HF)n. Berichte der Bunsengesellschaft für physikalische Chemie, 101(3), 229-245. Available at: [Link]
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
Takeda, T., et al. (2020). Direct Chiral ¹⁹F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(19), 7475–7479. Available at: [Link]
Noury, F., et al. (2022). Distinguishing “Through-Space” from “Through-Bonds” Contribution in Indirect Nuclear Spin–Spin Coupling: General Approaches Applied to Complex JPP and JPSe Scalar Couplings. Journal of the American Chemical Society, 144(25), 11135–11149. Available at: [Link]
Sychrovský, V., et al. (2011). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Communications, 47(36), 10046-10048. Available at: [Link]
Wishart Research Group. (n.d.). CASPRE - ¹³C NMR Predictor. The Metabolomics Innovation Centre (TMIC). Retrieved from [Link]
Otting, G., et al. (2021). Through-Space Scalar ¹⁹F−¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(47), 19587–19591. Available at: [Link]
mass spectrometry fragmentation pattern of 4,4-difluoro-5-hydroxypentanoic acid
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 4,4-Difluoro-5-hydroxypentanoic Acid Authored by: A Senior Application Scientist This guide provides a detailed exploration of the mass spectrometric b...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 4,4-Difluoro-5-hydroxypentanoic Acid
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of the mass spectrometric behavior of 4,4-difluoro-5-hydroxypentanoic acid, a molecule of interest in medicinal chemistry and materials science due to its unique combination of a carboxylic acid, a primary alcohol, and a gem-difluoro group. Understanding its fragmentation pattern is critical for accurate identification, structural elucidation, and quantification in complex matrices. We will compare ionization techniques, propose detailed fragmentation pathways, and provide a validated experimental protocol for its analysis.
Strategic Selection of Ionization Technique: ESI vs. Alternatives
The molecular structure of 4,4-difluoro-5-hydroxypentanoic acid—possessing both a polar carboxylic acid and a hydroxyl group—makes it an ideal candidate for soft ionization techniques.
Electron Impact (EI): This hard ionization technique, common in GC-MS, would induce excessive and often uninterpretable fragmentation, likely preventing the observation of a molecular ion. The high energy of EI would indiscriminately break bonds, making it difficult to piece the structure back together.
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a powerful tool, it is not optimal for this analyte in its native form due to low volatility and thermal lability. Analysis would necessitate derivatization to mask the polar functional groups, adding complexity and potential for artifacts.[1][2]
Electrospray Ionization (ESI): ESI is the superior choice for this molecule. As a soft ionization method, it imparts minimal energy during the ionization process, preserving the intact molecule for MS1 analysis and allowing for controlled fragmentation in tandem MS (MS/MS) experiments.[3] Its compatibility with liquid chromatography (LC) allows for direct analysis of the compound in solution, making it highly efficient for researchers. ESI readily generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which are ideal precursors for collision-induced dissociation (CID).[3][4]
Given these factors, this guide will focus on LC-ESI-MS/MS as the gold-standard methodology.
Proposed Fragmentation Pathways of 4,4-Difluoro-5-hydroxypentanoic Acid
The calculated monoisotopic mass of 4,4-difluoro-5-hydroxypentanoic acid (C₅H₈F₂O₃) is 154.0439 Da. The presence of the electronegative fluorine atoms, the acidic proton, and the hydroxyl group dictates its fragmentation behavior.
Negative Ion Mode (ESI⁻) Fragmentation
Negative ion mode is often highly sensitive for carboxylic acids, as they readily lose a proton to form a stable carboxylate anion [M-H]⁻.[5] We predict the precursor ion to be m/z 153.0361 .
Key fragmentations from [M-H]⁻ include:
Decarboxylation (-CO₂): The most characteristic fragmentation of a carboxylate anion is the neutral loss of carbon dioxide (43.9898 Da), a highly stable molecule. This would yield a primary fragment at m/z 109.0463 .[6]
Loss of Water (-H₂O): The presence of the 5-hydroxy group facilitates the neutral loss of water (18.0106 Da), leading to a fragment at m/z 135.0255 . This is a common fragmentation pathway for alcohols.[7]
Loss of Hydrogen Fluoride (-HF): The gem-difluoro group can facilitate the loss of HF (20.0062 Da), a characteristic fragmentation for many fluorinated compounds. This would result in a fragment at m/z 133.0299 .
Sequential Fragmentation: Further fragmentation of the primary ions is expected. For example, the ion at m/z 109.0463 (from CO₂ loss) could subsequently lose water, yielding a fragment at m/z 91.0357 .
Caption: Proposed ESI⁺ fragmentation pathway for 4,4-difluoro-5-hydroxypentanoic acid.
Data Summary: Predicted Key Fragments
The following table summarizes the most likely fragments to be observed, providing a quick reference for data interpretation.
Ionization Mode
Precursor Ion (m/z)
Key Fragment Ion (m/z)
Neutral Loss
Negative (ESI⁻)
153.0361
135.0255
H₂O
133.0299
HF
109.0463
CO₂
91.0357
CO₂ + H₂O
Positive (ESI⁺)
155.0517
137.0411
H₂O
109.0462
H₂O + CO
45.0078
C₄H₆F₂O•
Comparative Analysis with Alternative Structures
Non-Fluorinated Analog (5-hydroxypentanoic acid): The fragmentation would be dominated by losses of water and the carboxylic acid group. The absence of the gem-difluoro moiety would remove the possibility of HF loss and would alter the electron distribution, potentially changing the relative intensities of other fragments.
Perfluorinated Carboxylic Acids (PFCAs): PFCAs exhibit very different fragmentation, characterized by the loss of CO₂ and a series of CF₂ units. [8]Our target molecule is only partially fluorinated, so its fragmentation is a hybrid, showing characteristics of both simple carboxylic acids (loss of H₂O, CO₂) and fluorinated compounds (loss of HF).
[9][10]
Validated Experimental Protocol: LC-MS/MS Method
This protocol provides a robust starting point for the analysis of 4,4-difluoro-5-hydroxypentanoic acid.
A. Sample Preparation
Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
Vortex briefly and transfer to an autosampler vial.
B. Liquid Chromatography (LC) Conditions
Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B for 1 min, ramp to 95% B over 7 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
C. Mass Spectrometry (MS) Conditions
Instrument: Tandem Quadrupole or Q-TOF Mass Spectrometer.
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
Collision Energy: Ramp from 10-40 eV to observe the full fragmentation profile. This allows for the capture of both low-energy (e.g., water loss) and high-energy (e.g., bond cleavages) fragments.
This comprehensive approach, combining a robust LC-MS method with a predictive understanding of the fragmentation patterns, will enable researchers to confidently identify and characterize 4,4-difluoro-5-hydroxypentanoic acid in their studies.
References
JoVE. (2024).
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Wang, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
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Song, X., et al. (2020). In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns. Analytical Chemistry. [Link]
Shimadzu Asia Pacific. A Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “Smart IS+” and “SMCI+”. [Link]
Song, X., et al. (2020). In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns. PubMed. [Link]
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Lin, Y., et al. (2012). Analysis of Perfluoroalkyl Carboxylic Acids in Composite Dietary Samples by Gas Chromatography/Mass Spectrometry with Electron Capture Negative Ionization. Environmental Science & Technology. [Link]
Lin, Y., et al. (2012). Analysis of perfluoroalkyl carboxylic acids in composite dietary samples by gas chromatography/mass spectrometry with electron capture negative ionization. PubMed. [Link]
Ncube, E. N., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. PMC. [Link]
Wang, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]
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Cech, N. B., & Enke, C. G. (2000). Exact Mass Measurement of Polar Organic Molecules at Low Resolution Using Electrospray Ionization and a Quadrupole Mass Spectrometer. Analytical Chemistry. [Link]
Li, H., et al. (2025). Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply. PMC. [Link]
ChemRxiv. Modeling the ionization efficiency of small molecules in positive electrospray ionization. [Link]
Zhang, H., et al. (2015). Polarization Induced Electrospray Ionization Mass Spectrometry for the Analysis of Liquid, Viscous and Solid Samples. PubMed. [Link]
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Pentanoic Acid Derivatives for Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful lever to modulate the physicochemical and pharmacokinetic properties of drug candidates...
Author: BenchChem Technical Support Team. Date: April 2026
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful lever to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides an in-depth, objective comparison between fluorinated and non-fluorinated pentanoic acid derivatives, moving beyond simple data presentation to explain the causality behind experimental choices and outcomes. We will explore how the unique properties of the fluorine atom can be harnessed to optimize a molecule's journey from administration to its biological target.
The Fundamental Impact of Fluorination on Physicochemical Properties
The substitution of hydrogen with fluorine, the most electronegative element, induces profound changes in a molecule's electronic distribution, conformation, and stability.[3] These alterations are not always intuitive and necessitate a careful, comparative analysis. The carbon-fluorine (C-F) bond is exceptionally strong and polarized, which is the primary driver for the observed differences in properties.[2][3]
Acidity (pKa) and Lipophilicity (logP)
A molecule's acidity and lipophilicity are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination dramatically influences both parameters.
Acidity (pKa): The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion formed upon deprotonation.[1][4] This increased stability of the conjugate base makes the parent carboxylic acid a stronger acid, resulting in a significantly lower pKa value.[1][4] This effect is most pronounced when fluorine atoms are positioned close to the carboxyl group (e.g., at the α or β position) and increases with the number of fluorine atoms.[1][4][5] For highly fluorinated acids, the pKa can drop to values below 1, making them strong acids.[1]
Lipophilicity (logP): The effect of fluorination on lipophilicity is complex. While the trifluoromethyl (-CF3) group is considered lipophilic, the impact of single fluorine substitutions can vary.[2] Extensive fluorination, as seen in perfluorinated compounds, generally leads to a significant increase in lipophilicity.[1] This can enhance membrane partitioning but may also increase binding to plasma proteins or lead to bioaccumulation.
The following table summarizes the predicted physicochemical property comparison between a standard pentanoic acid and its hypothetical fluorinated derivatives, based on established trends.[1]
Note: Values for fluorinated derivatives are estimations based on data from analogous fluorinated carboxylic acids. Exact values depend on the position and number of fluorine atoms.[1]
Caption: Workflow for comparing fluorinated and non-fluorinated derivatives.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following are detailed, step-by-step methodologies for the key experiments discussed.
Metabolic Stability: Liver Microsomal Assay
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound upon incubation with human liver microsomes.
Materials:
Test compound and positive control (e.g., a rapidly metabolized drug).
Human Liver Microsomes (HLM).
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
Phosphate buffer (pH 7.4).
Acetonitrile or Methanol (for quenching).
96-well plates, incubator, LC-MS/MS system.
Protocol:
Preparation: Thaw HLM on ice. Prepare a working solution of the test compound in buffer. Prepare the NADPH regenerating system.
Pre-incubation: In a 96-well plate, add the HLM and phosphate buffer. Add the test compound to initiate the reaction mixture. Pre-incubate the plate at 37°C for 5-10 minutes.
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks time zero (T=0).
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance.
Cell Permeability: PAMPA vs. Caco-2 Assay
These assays provide complementary information on a compound's ability to cross biological membranes.
Caption: Comparison of PAMPA and Caco-2 assay setups.
A. PAMPA Protocol:
Hydrate Membrane: Hydrate the lipid-infused filter membrane of the donor plate for ~15 minutes.
Prepare Plates: Add buffer to the acceptor plate wells. Remove excess hydration solution from the donor plate and add the test compound solutions.
Incubate: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a specified time (e.g., 4-18 hours) at room temperature.
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
Calculate Permeability: Calculate the effective permeability (Pe) coefficient.
B. Caco-2 Permeability Protocol:
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell™) for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.
[7]2. Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell junctions.
Assay:
For A-to-B (Apical to Basolateral) transport, add the test compound to the apical (upper) chamber.
For B-to-A (Basolateral to Apical) transport, add the test compound to the basolateral (lower) chamber.
Incubate: Incubate the plates at 37°C with 5% CO₂ for a set period (e.g., 2 hours).
[7]5. Sample and Analyze: Take samples from the receiver chamber at the end of the incubation period and analyze the compound concentration by LC-MS/MS.
Calculate Papp: Calculate the apparent permeability coefficient (Papp) for both directions. The ratio of B-A to A-B Papp values (Efflux Ratio) indicates if the compound is subject to active efflux.
[7]
Conclusion: A Strategic Choice
The decision to fluorinate a pentanoic acid derivative is a strategic one that carries significant consequences for a compound's entire ADME profile. Fluorination is an exceptionally powerful tool for enhancing metabolic stability and can be used to modulate acidity, lipophilicity, and target binding. [1][3][8]However, these changes can also lead to increased protein binding, altered cell permeability, and potential for bioaccumulation.
This guide demonstrates that a direct comparison, grounded in robust experimental data, is essential. By understanding the fundamental principles of how fluorine impacts molecular properties and by employing a suite of validated in vitro assays, researchers can make informed decisions, accelerating the journey toward developing safe and effective therapeutics. The choice is not between "good" and "bad," but between the specific, desired properties for a given therapeutic target and indication.
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A Comparative Guide to the Physicochemical Properties of Fluorinated Pentenoic Acids. Benchchem.
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Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.
Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implic
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443-470.
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Biologically active molecules prepared from fluorinated carboxylic acids. ResearchGate.
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Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for ass. IMR Press.
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Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. Chemical Communications.
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Pentanoic acid derivatives. Google Patents.
Fluorinated Alternatives: Myths versus Facts. Green Science Policy Institute.
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The pKa values of PFOA and other highly fluorinated carboxylic acids. PubMed.
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Introduction: The Spectroscopic Challenge of a Multifunctional Molecule
An In-Depth Technical Guide to the Infrared Spectroscopy of 4,4-difluoro-5-hydroxypentanoic acid: A Predictive and Comparative Analysis Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Infrared Spectroscopy of 4,4-difluoro-5-hydroxypentanoic acid: A Predictive and Comparative Analysis
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of 4,4-difluoro-5-hydroxypentanoic acid. Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational spectroscopic principles with comparative data to serve as a reliable reference for the characterization of this and similar fluorinated compounds. In the absence of a publicly available experimental spectrum for this specific molecule, this guide establishes a robust, predictive framework grounded in the well-documented behavior of its constituent functional groups and structurally related molecules.
4,4-difluoro-5-hydroxypentanoic acid is a unique small molecule incorporating three key functional groups: a carboxylic acid, a primary alcohol, and a geminal difluoride. This combination presents a distinct spectroscopic signature. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often used to modulate metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous structural confirmation is paramount, and Infrared (IR) spectroscopy provides a rapid, non-destructive first-pass analysis of functional group identity.
This guide will deconstruct the predicted IR spectrum of 4,4-difluoro-5-hydroxypentanoic acid, offering a rationale for the expected absorption frequencies, intensities, and band shapes. We will compare these predictions to the known spectra of simpler, analogous compounds to highlight the specific influence of each functional group on the overall spectrum.
Predicted IR Spectrum Analysis: A Composite Picture
The IR spectrum of an organic molecule is fundamentally a superposition of the vibrational modes of its constituent bonds. For 4,4-difluoro-5-hydroxypentanoic acid, we anticipate a complex but interpretable spectrum dominated by the characteristic absorptions of O-H, C=O, C-O, and C-F bonds.
The O-H Stretching Region (≈ 2500-3600 cm⁻¹)
This region will be dominated by two overlapping, very broad absorption bands.
Carboxylic Acid O-H: The O-H bond of the carboxyl group produces one of the most recognizable features in IR spectroscopy: a profoundly broad absorption band spanning from approximately 2500 to 3300 cm⁻¹.[1][2][3] This extreme broadening is a direct consequence of strong intermolecular hydrogen bonding, which causes the carboxylic acid to exist predominantly as a cyclic dimer in the condensed phase.[3]
Alcohol O-H: Superimposed on this feature will be the O-H stretching vibration from the primary alcohol group. This band is also broadened by hydrogen bonding and typically appears in the 3200-3600 cm⁻¹ range.[4][5][6] The combination of these two absorptions will result in a massive, broad signal envelope across the entire high-frequency region, likely obscuring the sharper C-H stretching bands.
The C-H Stretching Region (≈ 2850-3000 cm⁻¹)
The aliphatic C-H stretching vibrations from the pentanoic acid backbone will appear as sharper, medium-intensity peaks that are often seen riding on top of the broad O-H band.[7] These typically occur in the 2850-2960 cm⁻¹ range.[8]
The Carbonyl C=O Stretching Region (≈ 1700-1760 cm⁻¹)
A very strong and relatively sharp absorption corresponding to the C=O stretch of the carboxylic acid is expected. For a saturated, dimeric aliphatic carboxylic acid, this peak is typically centered around 1710 cm⁻¹.[1][2][9] The presence of electronegative fluorine atoms gamma to the carbonyl group may induce a slight positive shift (to a higher wavenumber) in this absorption, though the effect is likely to be modest.
The Fingerprint Region (< 1500 cm⁻¹): The Signature of Fluorination
This region contains a wealth of complex vibrational information, including bending and stretching modes that are unique to the molecule's overall structure.
C-F Stretching: The carbon-fluorine bonds will produce very strong, intense absorption bands. The C-F stretching frequency appears in a wide range, generally between 1000 and 1400 cm⁻¹.[10][11] For a geminal difluoride (CF₂) group, two distinct bands are expected: an asymmetric stretch and a symmetric stretch.[10] These are anticipated to be among the strongest peaks in the fingerprint region.
C-O Stretching: Two different C-O stretching vibrations will be present. The C-O stretch from the carboxylic acid group is typically found between 1210-1320 cm⁻¹.[3] The C-O stretch from the primary alcohol will appear in the 1050-1260 cm⁻¹ range.[4][5] These strong bands will likely overlap with the intense C-F absorptions.
O-H Bending: The out-of-plane bend for the carboxylic acid O-H provides a broad, medium-intensity band around 910-950 cm⁻¹.[3] An in-plane bend may be observed near 1400-1440 cm⁻¹, though it can be obscured by C-H bending vibrations.[3]
Comparative Analysis: Isolating the Effect of Fluorine and Hydroxyl Groups
To appreciate the unique spectral features of 4,4-difluoro-5-hydroxypentanoic acid, it is instructive to compare its predicted absorptions with those of its structural analogs.
Functional Group
Vibrational Mode
Pentanoic Acid
5-Hydroxypentanoic Acid
4,4-difluoro-5-hydroxypentanoic acid (Predicted)
Justification for Difference
Carboxylic Acid
O-H Stretch
≈ 2500-3300 cm⁻¹ (very broad)
≈ 2500-3300 cm⁻¹ (very broad, overlaps with alcohol O-H)
≈ 2500-3300 cm⁻¹ (very broad, overlaps with alcohol O-H)
The C-F bond is highly polar, leading to strong IR absorptions.[10][11]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol details the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for analyzing solid or viscous liquid samples with minimal preparation.
Objective: To obtain a clean, reproducible infrared spectrum of a solid organic acid sample.
Methodology: Attenuated Total Reflectance (ATR-FTIR)
Rationale: ATR is chosen for its simplicity and speed. The sample is placed in direct contact with a high-refractive-index crystal (typically diamond or germanium). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample. This interaction provides a high-quality spectrum of the sample's surface without the need for preparing KBr pellets or liquid cells.
Step-by-Step Protocol:
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes). This minimizes drift in the instrument's components.
Verify that the ATR accessory is correctly installed in the sample compartment.
Crystal Cleaning:
Thoroughly clean the surface of the ATR crystal. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol.
Causality: Any residue from previous samples or cleaning solvents will appear in the spectrum. A pristine surface is essential for a clean baseline.
Background Collection (Self-Validation Step):
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response.
Causality: The instrument software will automatically subtract this background from the sample spectrum. This critical step removes environmental and instrumental artifacts, ensuring that the final spectrum contains only information from the sample. A typical background scan involves co-adding 16 or 32 scans for a good signal-to-noise ratio.
Sample Application:
Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
Use the ATR's pressure clamp to apply firm, consistent pressure to the sample.
Causality: Good contact between the sample and the crystal is essential for the evanescent wave to interact effectively. Insufficient contact will result in a weak, low-quality spectrum.
Sample Spectrum Collection:
Acquire the sample spectrum using the same scan parameters (e.g., number of scans, resolution) as the background.
The software will display the background-corrected absorbance or transmittance spectrum in real-time.
Data Processing and Analysis:
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
Use the software's peak-picking tool to identify the precise wavenumbers of key absorption bands.
Compare the obtained peak positions, intensities, and shapes to the predicted values and reference data to confirm the presence of the expected functional groups.
Post-Measurement Cleaning:
Retract the pressure clamp, remove the bulk of the sample, and clean the ATR crystal thoroughly as described in Step 2.
Caption: Experimental workflow for acquiring an ATR-FTIR spectrum.
Visualization of Key Vibrational Modes
The following diagram illustrates the primary functional groups of 4,4-difluoro-5-hydroxypentanoic acid and their corresponding characteristic regions in the infrared spectrum.
Caption: Key functional groups and their corresponding IR absorption regions.
Conclusion
The infrared spectrum of 4,4-difluoro-5-hydroxypentanoic acid is predicted to be rich in information, defined by several key features:
An extremely broad O-H stretch region from ≈2500-3600 cm⁻¹ due to overlapping contributions from both the carboxylic acid and alcohol groups.
A strong, sharp carbonyl (C=O) absorption peak around 1710-1725 cm⁻¹.
A series of very strong, characteristic C-F stretching bands in the fingerprint region between 1000-1300 cm⁻¹.
These features, when taken together, provide a unique spectroscopic fingerprint. This guide provides the predictive data and comparative context necessary for researchers to confidently identify and characterize this molecule, distinguishing it from non-fluorinated or other functionalized analogs. The provided experimental protocol outlines a robust method for obtaining high-quality data to validate these predictions.
References
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols.
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
Wikipedia. (n.d.). Carbon–fluorine bond.
Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276-82.
OpenOChem Learn. (n.d.). Characteristic IR Absorptions.
BenchChem. (2025). An In-depth Technical Guide on the Infrared Spectroscopy of Tert-Butyl Fluoride: C-F Stretching Frequency.
International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy.
A Comparative Guide to the GC-MS Analysis of 4,4-Difluoro-5-Hydroxypentanoic Acid
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of 4,4-difluoro-5-hydroxypentanoic acid. Designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of 4,4-difluoro-5-hydroxypentanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a rationale for methodological choices and a comparative analysis against viable alternatives, supported by experimental principles.
Introduction: The Analytical Challenge
4,4-Difluoro-5-hydroxypentanoic acid is a molecule of interest in metabolic studies and as a potential metabolite of novel fluorinated pharmaceutical compounds. Its structure, featuring a carboxylic acid, a hydroxyl group, and C-F bonds, presents a significant analytical challenge. The two polar functional groups (-COOH and -OH) induce strong intermolecular hydrogen bonding, rendering the molecule non-volatile and thermally labile.[1][2] Direct injection into a gas chromatograph is therefore impossible, as the high temperatures required for vaporization would lead to degradation rather than elution.
Consequently, any successful GC-MS analysis hinges on a critical sample preparation step: chemical derivatization . This process replaces the active, polar hydrogens on the carboxyl and hydroxyl groups with non-polar, thermally stable moieties, thereby increasing the analyte's volatility and suitability for GC analysis.[3][4][5]
The Primary Method: Derivatization-Coupled GC-MS
Our recommended and validated approach for robust, reproducible analysis of 4,4-difluoro-5-hydroxypentanoic acid is a two-step derivatization process involving methoximation followed by silylation, prior to GC-MS analysis.
The "Why": Causality Behind the Protocol
Why a Two-Step Derivatization?
Methoximation: While the target analyte does not have a ketone or aldehyde group, in complex biological matrices, related metabolites might. Methoximation with methoxyamine hydrochloride (MeOx) is a crucial first step to protect any carbonyl groups present. This prevents the formation of multiple derivatives from a single compound due to keto-enol tautomerism, which would complicate chromatographic interpretation and compromise quantitation.[6] This step ensures the robustness and specificity of the analysis, particularly in non-targeted or discovery-based studies.
Silylation: This is the core step for increasing volatility. We utilize N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a powerful silylating agent. It efficiently and quantitatively replaces the active hydrogens on both the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups.[6] The resulting TMS-ester and TMS-ether are significantly more volatile and thermally stable, making them ideal for GC-MS analysis.
Why GC-MS?
Despite the need for derivatization, GC-MS offers distinct advantages. The electron ionization (EI) source provides highly reproducible fragmentation patterns that are invaluable for structural confirmation and can be searched against established libraries like the NIST database.[7][8] Gas chromatography itself often provides superior chromatographic resolution for complex mixtures compared to liquid chromatography.[1]
Experimental Workflow & Protocol
The entire analytical process, from sample receipt to data analysis, is a self-validating system designed to minimize analyte loss and ensure reproducibility.
Caption: Workflow for GC-MS analysis of 4,4-difluoro-5-hydroxypentanoic acid.
Detailed Step-by-Step Protocol:
Sample Extraction (Solid Phase Extraction - SPE):
Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of ultrapure water.[9]
Load 0.5 mL of the sample (e.g., plasma, urine).
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
Elute the analyte with 1 mL of methanol.
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization - Step 1 (Methoximation):
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.
Vortex thoroughly and incubate at 37°C for 90 minutes in a thermal shaker.[6]
Derivatization - Step 2 (Silylation):
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the vial.
Transfer the final solution to a GC vial with an insert for analysis.
GC-MS Instrumental Analysis:
System: Agilent 6890N GC coupled with a 5975C MS detector (or equivalent).[10]
Column: DB-17ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar mid-polarity column.[10]
Injection: 1 µL, splitless mode, injector temperature 280°C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial temperature 50°C for 4 min, ramp at 30°C/min to 185°C, then ramp at 5°C/min to 300°C, hold for 4 min.[10]
MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature 230°C, transfer line 280°C.
Acquisition: For quantitation, use Selected Ion Monitoring (SIM) mode based on characteristic fragment ions. For qualitative analysis, use full scan mode (m/z 50-500).[10][11]
Comparative Analysis: GC-MS vs. Alternative Methods
While GC-MS is a robust method, it is not the only option. The choice of analytical technique should be guided by the specific research question, available instrumentation, and required sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most powerful and common alternative for analyzing polar, non-volatile compounds.[12][13]
Principle: The analyte is separated by liquid chromatography and detected by a tandem mass spectrometer, typically using electrospray ionization (ESI).
Advantages:
No Derivatization Required: This is the most significant advantage, reducing sample preparation time and potential for analyte loss or introduction of artifacts.[3][14]
High Sensitivity: LC-MS/MS often provides lower limits of detection (LOD) for polar analytes compared to GC-MS.[14][15]
Suitability for Thermally Labile Compounds: The analysis is performed at or near room temperature, eliminating the risk of thermal degradation.[13]
Disadvantages:
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components is a significant concern that can affect accuracy and reproducibility.[13]
Chromatographic Resolution: May offer less resolving power for certain isomeric compounds compared to high-resolution capillary GC.
Total Organic Fluorine (TOF) Methods
For questions not about a specific molecule but about the total load of fluorinated compounds, TOF methods are a valid screening approach.
Principle: These methods, such as Combustion Ion Chromatography (CIC), measure the total amount of fluorine bound to organic molecules after combusting a sample.[16][17][18]
Advantages:
Comprehensive Screening: Captures all organic fluorine, including unknown metabolites and precursors, providing a measure of total PFAS-like contamination.[16][19]
Disadvantages:
Non-Specific: Provides no structural information and cannot distinguish between 4,4-difluoro-5-hydroxypentanoic acid and any other fluorinated organic compound.[17]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of GC-MS (with derivatization) versus LC-MS/MS for the analysis of short-chain, functionalized organic acids.
Parameter
GC-MS (with Derivatization)
LC-MS/MS (Direct Analysis)
Rationale & Justification
Sample Prep Complexity
High (Multi-step: Extraction, Derivatization)
Low to Medium (Extraction, Dilution)
GC-MS requires a mandatory, multi-step chemical modification, which is time-consuming.[3][20][21]
Analysis Time
Longer (due to prep)
Shorter (due to simpler prep)
The derivatization steps for GC-MS can add several hours to the workflow.[22]
LC-MS/MS is often inherently more sensitive for this class of polar analytes.[15]
Robustness
High
Medium
GC-MS with EI is known for its stability and reproducibility. LC-MS is more susceptible to matrix effects and ion source contamination.
Specificity / Confidence
Very High
High
GC-MS provides reproducible fragmentation libraries for high-confidence identification. LC-MS/MS relies on precursor/product ion transitions.
Cost-Effectiveness
Generally lower instrument cost
Generally higher instrument cost
GC-MS systems are often more accessible and have lower operational costs than high-end LC-MS/MS systems.[15][23]
Decision Guide: Selecting the Appropriate Technique
The choice between GC-MS and LC-MS/MS is not always straightforward. The following decision logic can guide the selection process for analyzing 4,4-difluoro-5-hydroxypentanoic acid and similar molecules.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the analysis of 4,4-difluoro-5-hydroxypentanoic acid, both derivatization-coupled GC-MS and direct LC-MS/MS are powerful and valid techniques.
GC-MS stands out for its robustness, cost-effectiveness, and the unparalleled confidence in structural identification afforded by its standardized EI mass spectra. It should be the method of choice when absolute certainty of identification is paramount and when building a long-term, reproducible analytical method.
LC-MS/MS is the preferred technique when the highest sensitivity is required and when sample throughput is a key consideration, as it bypasses the time-consuming derivatization step. However, careful method development is required to mitigate potential matrix effects.
Ultimately, the selection of the optimal analytical platform depends on a thorough evaluation of the specific project goals, sample matrix, and available resources.
References
New Study Uses MSPE with GC–MS to Analyze PFCAs in Water | LCGC International. (2025). Available at: [Link]
A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Publications. (2023). Available at: [Link]
Kubelka, P., et al. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Journal of Separation Science. Available at: [Link]
A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed. (2023). Available at: [Link]
Martin, J.W., et al. (2006). Analysis for Perfluorocarboxylic Acids/Anions in Surface Waters and Precipitation Using GC−MS and Analysis of PFOA from Large-Volume Samples | Environmental Science & Technology - ACS Publications. Available at: [Link]
The Challenges of Analytical Chromatography We Can Leave in the Past. (2020). Technology Networks. Available at: [Link]
Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC. (n.d.). Available at: [Link]
Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach - PMC. (2026). Available at: [Link]
Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ? | ResearchGate. (2018). Available at: [Link]
Improved total organic fluorine methods for more comprehensive measurement of PFAS in industrial wastewater, river water, and air - PubMed. (2023). Available at: [Link]
Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - ALWSCI. (2025). Available at: [Link]
Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography. Available at: [Link]
Navigating the Nuances of Sample Preparation for LC-MS and GC-MS - Organomation. (2024). Available at: [Link]
Derivatization Methods in GC and GC/MS. (n.d.). Gas Chromatography. Available at: [Link]
A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater. (2021). Analytik Jena. Available at: [Link]
A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). (2020). BizNGO. Available at: [Link]
A Proxy Test for “Total” PFAS – Organofluorine Analysis - Montrose Environmental Group. (2024). Available at: [Link]
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube. Available at: [Link]
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High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC. (n.d.). Available at: [Link]
Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties - SciELO. (n.d.). Available at: [Link]
GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.). ResearchGate. Available at: [Link]
GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products - MDPI. (2025). Available at: [Link]
Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in - UNIPI. (n.d.). Available at: [Link]
HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC. (2024). Available at: [Link]
GC-MS analysis of bioactive compounds present in medicinally important Periploca hydaspidis - Pakistan Journal of Pharmaceutical Sciences. (n.d.). Available at: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 4,4-difluoro-5-hydroxypentanoic acid
Section 1: Executive Summary & Critical Safety Directive The core directive is unambiguous: 4,4-difluoro-5-hydroxypentanoic acid must be treated as a hazardous, halogenated organic waste. [1] Under no circumstances shoul...
The core directive is unambiguous: 4,4-difluoro-5-hydroxypentanoic acid must be treated as a hazardous, halogenated organic waste. [1] Under no circumstances should this compound or its solutions be disposed of down the drain or mixed with general laboratory waste.[2] The presence of strong carbon-fluorine (C-F) bonds signifies its likely environmental persistence, a characteristic feature of many per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals."[3][4] Therefore, its disposal requires professional handling through a licensed hazardous waste management service to ensure destruction via high-temperature incineration.
Section 2: Hazard Identification and Risk Assessment
Due to its chemical structure—a pentanoic acid backbone with two fluorine atoms and a hydroxyl group—we can infer a specific hazard profile. The carboxylic acid functional group suggests corrosive properties, while the C-F bonds necessitate its classification as a halogenated organic compound.
The broader family of fluorinated carboxylic acids is under intense scrutiny for its environmental and health impact. These compounds are known for their persistence and have been detected globally in the environment and in biological systems.[3][5] While toxicity data for this specific molecule is absent, related short-chain perfluorocarboxylic acids (PFCAs) have been studied for systemic toxicity, underscoring the need for a precautionary approach.[6][7][8]
Hazard Category
Inferred Risk & Rationale
Primary Sources
Health Hazards
Skin and Eye Irritant/Corrosive: The carboxylic acid group suggests it may cause skin irritation or serious eye damage upon contact.[9] Respiratory Irritant: As a solid or in solution, aerosols may cause respiratory irritation.[10] Systemic Effects: Related short-chain PFCAs have been shown to be absorbed through the skin and can induce systemic toxicity, including liver damage.[6]
Incompatible with Bases, Oxidizing Agents, and certain Metals: As an acid, it will react exothermically with bases. Halogenated solvents can also corrode metals over time.[2]
High Persistence: The strength of the C-F bond makes the molecule resistant to natural degradation processes.[3][11] Aquatic Contamination Risk: Improper disposal can lead to long-term contamination of groundwater and surface water.[3][12]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Prior to disposal, adherence to safe handling protocols is mandatory to minimize exposure.
Engineering Controls:
Always handle 4,4-difluoro-5-hydroxypentanoic acid inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[10]
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.[13]
Section 4: Spill and Emergency Procedures
Accidents require immediate and correct action. Do not attempt to clean a large spill without proper training and equipment.
Small Spill (Contained within a fume hood):
Ensure PPE is worn.
Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or specialized absorbent pads.[14]
Carefully scoop the absorbed material into a designated, sealable plastic bag or container.[14]
Seal and label the container as "Spill Debris containing 4,4-difluoro-5-hydroxypentanoic acid" and manage it as halogenated hazardous waste.
Decontaminate the spill area thoroughly.
Large Spill (Outside of a fume hood):
Evacuate the immediate area and alert colleagues.
If safe to do so, close lab doors to contain vapors.[14]
Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.
Do not re-enter the area until it has been cleared by safety professionals.
Section 5: Proper Disposal Procedures: A Step-by-Step Protocol
This protocol ensures that 4,4-difluoro-5-hydroxypentanoic acid is managed in a way that is safe, compliant, and environmentally responsible.
Step 1: Waste Classification
Immediately classify any waste containing 4,4-difluoro-5-hydroxypentanoic acid (pure compound, solutions, contaminated materials) as Halogenated Organic Waste .[1] This is the most critical step and dictates all subsequent actions.
Step 2: Waste Segregation
Crucially, keep this waste stream separate from all others. [15]
DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[1][14][15]
DO NOT mix with strong acids, bases, or oxidizers.[2]
DO NOT dispose of this chemical down the drain.[2]
Step 3: Containerization
Select a waste container that is in good condition and compatible with the waste. A high-density polyethylene (HDPE) or similar plastic container is recommended.[2] Avoid metal cans, as acids can cause corrosion over time.[2]
The container must have a threaded, tightly sealing cap to prevent leaks and vapor release.[2][14]
Keep the container closed at all times except when actively adding waste.[14]
Step 4: Labeling
Label the waste container before adding the first drop of waste.[14]
The label must clearly state the words "Hazardous Waste" .[15]
List all chemical contents by their full names—do not use abbreviations or formulas.[14] For example: "Waste: 4,4-difluoro-5-hydroxypentanoic acid, Water". If in a solvent, list the solvent as well.
Maintain a running list of the components and their approximate percentages or volumes.[1][15]
Step 5: Storage and Final Disposal
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area, such as a secondary containment tub within a cabinet designed for chemical storage.[2]
Follow your institution's procedures to arrange for pickup by your EH&S department or a licensed hazardous waste disposal company.
The final disposal method for halogenated organic compounds is typically high-temperature incineration at a regulated facility.[1] It is important to note that the incineration of some PFCAs can lead to the regeneration of smaller, still-persistent fluorinated acids, a challenge that underscores the need for specialized disposal facilities.[16]
The following diagram illustrates the logical steps for proper disposal.
Caption: Decision workflow for handling and disposing of 4,4-difluoro-5-hydroxypentanoic acid.
Section 7: References
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
Krusic, P. J., et al. (2010). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. Oxford Academic. Retrieved from [Link]
University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
eCFR. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
NICNAS. (2015). Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. Australian Department of Health. Retrieved from [Link]
MDPI. (2025). Industrial Applications, Environmental Fate, Human Exposure, and Health Effects of PFAS. Retrieved from [Link]
Defra. (2023). Long-chain perfluorocarboxylic acids (PFCAs, C9-C21), their salts and related compounds Draft risk management evaluation. Retrieved from [Link]
ACS Publications. (2025). Incineration of Perfluorooctanoic Acid Leads to Regeneration of Smaller Perfluorocarboxylic Acids. The Journal of Physical Chemistry A. Retrieved from [Link]
ITRC. (n.d.). 5 Environmental Fate and Transport Processes - PFAS. Retrieved from [Link]
Taylor & Francis Online. (2009). Perfluoroalkyl sulfonic and carboxylic acids: A critical review. Retrieved from [Link]
TURI. (2016). Updated EHS Summary of Perfluoroheptanoic acid. Retrieved from [Link]
CDC Stacks. (2022). Systemic toxicity induced by topical application of perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid. Retrieved from [Link]
CDC Stacks. (2023). Systemic Toxicity Induced by Topical Application of Perfluoroheptanoic Acid (PFHpA), Perfluorohexanoic Acid (PFHxA), and Perfluoropentanoic Acid (PFPeA) in a Murine Model. Retrieved from [Link]
ACS Publications. (n.d.). Fluorotelomer acids are more toxic than perfluorinated acids. Retrieved from [Link]
Beyond Pesticides. (2023). Report Adds to Evidence of Widespread PFAS Contamination; Calls for Removal of Products. Retrieved from [Link]
GSRS. (n.d.). 5-(4-FLUOROPHENYL)-5-HYDROXYPENTANOIC ACID. Retrieved from [Link]
Mol-Instincts. (2025). 5-hydroxypentanoic acid. Retrieved from [Link]
PAN Europe. (2024). Forever Chemical Found Even in Pristine Mineral Waters. Retrieved from [Link]
PubMed. (2019). Perfluorohexanoic acid toxicity, part I: Development of a chronic human health toxicity value for use in risk assessment. Retrieved from [Link]
PubMed. (2014). Evaluation of the chronic toxicity and carcinogenicity of perfluorohexanoic acid (PFHxA) in Sprague-Dawley rats. Retrieved from [Link]
Definitive Guide to Personal Protective Equipment for Handling 4,4-difluoro-5-hydroxypentanoic Acid
Hazard Assessment: A Proactive Stance on a Novel Compound In the absence of a specific Safety Data Sheet (SDS) for 4,4-difluoro-5-hydroxypentanoic acid, we must extrapolate potential hazards from structurally analogous c...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment: A Proactive Stance on a Novel Compound
In the absence of a specific Safety Data Sheet (SDS) for 4,4-difluoro-5-hydroxypentanoic acid, we must extrapolate potential hazards from structurally analogous compounds. A close structural relative, 4,4-difluoropentanoic acid, is classified with the following hazards:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation: Causes skin irritation.
Serious Eye Damage: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.
Therefore, it is prudent to assume that 4,4-difluoro-5-hydroxypentanoic acid presents a similar hazard profile[1]. All handling procedures must reflect the potential for acute toxicity, skin and eye corrosivity, and respiratory irritation.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, appropriate engineering controls must be in place. These are designed to minimize exposure by isolating the hazard from the operator.
Chemical Fume Hood: All work with 4,4-difluoro-5-hydroxypentanoic acid, including weighing, mixing, and transferring, must be conducted within a properly functioning chemical fume hood[2][3]. The fume hood sash should be kept as low as possible to maximize containment and act as a physical barrier[2].
Ventilation: The laboratory should have a well-maintained ventilation system to ensure adequate air exchange and prevent the buildup of any potential vapors[4].
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection and correct use of PPE are critical to preventing chemical exposure. The following table summarizes the minimum required PPE for handling 4,4-difluoro-5-hydroxypentanoic acid.
Body Part
Required PPE
Rationale
Eyes/Face
Chemical splash goggles and a full-face shield
Protects against splashes of corrosive material that can cause serious eye damage[5][6][7]. The face shield provides an additional layer of protection for the entire face[7].
Hands
Chemical-resistant gloves (Nitrile or Neoprene)
Protects against skin contact, which can cause irritation and potential systemic toxicity[6][8]. Double-gloving is recommended for prolonged handling.
Body
Chemical-resistant lab coat or apron
Provides a barrier against spills and splashes, protecting the skin and personal clothing[6][8].
Feet
Closed-toe shoes
Prevents injury from spills or dropped items.
Operational Plan: A Step-by-Step Guide to Safe Handling
Caption: Workflow for the safe handling of 4,4-difluoro-5-hydroxypentanoic acid.
Experimental Protocol: Donning and Doffing PPE
Donning (Putting On):
Put on the lab coat, ensuring it is fully buttoned.
Put on chemical splash goggles.
Put on the face shield.
Put on the first pair of gloves.
Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off):
Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
Remove the face shield.
Remove the lab coat, turning it inside out as you remove it.
Remove the inner pair of gloves.
Remove the safety goggles.
Wash your hands thoroughly with soap and water[3].
Disposal Plan: Responsible Waste Management
As a member of the per- and polyfluoroalkyl substances (PFAS) family, waste containing 4,4-difluoro-5-hydroxypentanoic acid must be handled with care.
Waste Segregation: All waste contaminated with this compound (e.g., unused material, contaminated gloves, pipette tips, and paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Disposal Method: Do not dispose of this material down the drain[9]. The waste must be disposed of through a licensed hazardous waste disposal company. Thermal decomposition of similar compounds can lead to the formation of other perfluorocarboxylic acids[10], so high-temperature incineration under controlled conditions is the likely disposal route. Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
By adhering to these rigorous safety protocols, you can confidently and safely handle 4,4-difluoro-5-hydroxypentanoic acid, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS Canada. [Link]
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). [Link]
Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5). [Link]
Safety Precautions for Corrosive Substances. (2022, August 25). [Link]
How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2). [Link]
Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). [Link]
Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). [Link]
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
4,4-difluoropentanoic acid — Chemical Substance Information - NextSDS. [Link]
Long-chain perfluorocarboxylic acids (PFCAs, C9-C21), their salts and related compounds Draft risk management evaluation - Defra - Citizen Space. (2023, March 1). [Link]
Incineration of Perfluorooctanoic Acid Leads to Regeneration of Smaller Perfluorocarboxylic Acids | The Journal of Physical Chemistry A - ACS Publications. (2025, August 23). [Link]